4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dichlorothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSYZSURHKULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1C(=O)OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6-Dichlorothieno[3,4-c]furan-1,3-dione: A Comprehensive Technical Guide on Structure, Reactivity, and Applications
Executive Summary
As a highly reactive electrophilic hub, 4,6-dichlorothieno[3,4-c]furan-1,3-dione (CAS 57309-06-5) —also known as 2,5-dichloro-thiophene-3,4-dicarboxylic acid anhydride—bridges the gap between advanced materials science and pharmaceutical development. This bicyclic compound features a rigid planar thiophene core fused to a hydrolytically sensitive anhydride ring. Its dual functional handles (the reactive anhydride and the cross-coupling-ready alpha-chlorines) make it an indispensable building block for synthesizing Aldose Reductase (AR) inhibitors in drug discovery[1] and constructing electron-deficient thieno[3,4-c]pyrrole-4,6-dione (TPD) units for Donor-Acceptor (D-A) conjugated polymers in organic photovoltaics (OPVs)[2].
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical properties of 4,6-dichlorothieno[3,4-c]furan-1,3-dione is critical for predicting its solubility, reactivity, and behavior in biological or material matrices[3],[4].
| Property | Value | Significance |
| IUPAC Name | 4,6-dichlorothieno[3,4-c]furan-1,3-dione | Defines the fused bicyclic ring system. |
| CAS Number | 57309-06-5 | Primary identifier for sourcing and safety[3]. |
| Molecular Formula | C₆Cl₂O₃S | Confirms the fully substituted thiophene core. |
| Molecular Weight | 223.03 g/mol | Essential for stoichiometric calculations[3]. |
| Topological Polar Surface Area | 71.61 Ų | Indicates moderate polarity, primarily driven by the anhydride oxygens[3]. |
| Predicted LogP | 2.58 | Suggests lipophilicity suitable for organic solvent solubility and membrane permeability[3]. |
| Hydrogen Bond Acceptors | 3 | Facilitates binding in enzymatic active sites (e.g., Aldose Reductase)[4]. |
| Rotatable Bonds | 0 | The rigid, planar core promotes strong intermolecular |
Structural Reactivity & Mechanistic Pathways
The synthetic utility of this compound stems from two orthogonal reactive sites:
-
The Anhydride Moiety: Highly susceptible to nucleophilic attack. Reaction with primary amines yields an amic acid intermediate, which upon thermal dehydration cyclizes into an imide (TPD). This imidation allows researchers to attach solubilizing alkyl chains, tuning the solid-state packing of resulting polymers[2].
-
The 4,6-Dichloro Substituents: Positioned at the highly reactive
-carbons of the thiophene ring, these halogens are primed for transition-metal-catalyzed cross-coupling (e.g., Stille or Suzuki polycondensation). While C-Cl bonds are traditionally less reactive than C-Br bonds, modern bulky phosphine ligands easily facilitate their oxidative addition.
Workflow from 4,6-Dichlorothieno[3,4-c]furan-1,3-dione to D-A Conjugated Polymers.
Applications in Drug Development: Aldose Reductase Inhibitors
In the pathophysiology of diabetes, chronic hyperglycemia saturates the standard glycolytic pathway, shunting excess glucose into the Polyol Pathway . Here, Aldose Reductase (AR) reduces glucose to sorbitol. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation induces severe osmotic stress, leading to diabetic neuropathy, nephropathy, and retinopathy[1].
4,6-Dichlorothieno[3,4-c]furan-1,3-dione is utilized as a foundational pharmacophore (designated as Compound II in recent patent literature) to synthesize potent AR inhibitors[1]. The electron-withdrawing chlorine atoms enhance the binding affinity within the AR active site via halogen bonding, while the anhydride is functionalized into complex heterocycles that competitively block glucose entry.
Polyol Pathway and Aldose Reductase Inhibition Mechanism.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the transformation of the anhydride into functional materials, incorporating causality and self-validating analytical steps.
Protocol A: Synthesis of N-Octyl-4,6-dichlorothieno[3,4-c]pyrrole-1,3-dione (Imidation)
This procedure converts the reactive anhydride into a stable, soluble imide monomer for subsequent polymerization[2].
-
Preparation & Dissolution: Under an inert Argon atmosphere, dissolve 10 mmol of 4,6-dichlorothieno[3,4-c]furan-1,3-dione in 30 mL of glacial acetic acid.
-
Causality: Acetic acid acts as both the solvent and a mild acid catalyst, protonating the anhydride carbonyls to increase their electrophilicity.
-
-
Amine Addition: Add 12 mmol of n-octylamine dropwise at room temperature. Stir for 2 hours.
-
Causality: The primary amine acts as a nucleophile, opening the ring to form an amic acid intermediate. The octyl chain is specifically chosen to impart solubility to the final polymer without causing excessive steric hindrance that would disrupt
stacking.
-
-
Cyclization: Elevate the temperature to 120 °C and reflux for 16 hours.
-
Causality: High thermal energy is required to drive the dehydration reaction, forcing the amic acid to cyclize into the highly stable imide ring.
-
-
Workup & Validation: Cool the mixture, pour into ice water, and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to neutralize residual acetic acid. Purify via silica gel chromatography (Hexane:EtOAc 4:1).
-
Self-Validation: Monitor via TLC. The disappearance of the baseline-bound amic acid indicates completion. Confirm the structure via ¹H NMR (CDCl₃); the appearance of a distinct triplet at ~3.6 ppm validates the successful formation of the N-CH₂ linkage.
-
Protocol B: Palladium-Catalyzed Stille Polycondensation
This protocol utilizes the dichloro handles to build a Donor-Acceptor (D-A) conjugated polymer[2].
-
Monomer Loading: In a Schlenk tube, combine equimolar amounts (0.5 mmol) of the synthesized 4,6-dichloro-TPD monomer and a bis(trimethylstannyl) donor monomer (e.g., Benzodithiophene, BDT-SnMe₃).
-
Catalyst & Solvent Addition: Add 2 mol% Pd₂(dba)₃ and 8 mol% P(o-tolyl)₃. Inject 10 mL of a degassed Toluene/DMF (10:1 v/v) mixture.
-
Causality: Thorough degassing is critical as O₂ poisons the Pd(0) catalyst and promotes the homocoupling of stannyl reagents. DMF increases solvent polarity to accelerate the transmetalation step. P(o-tolyl)₃ is selected because its steric bulk actively promotes reductive elimination, overcoming the higher activation energy required for C-Cl bond cleavage compared to C-Br bonds.
-
-
Polymerization: Heat the sealed tube at 110 °C for 48 hours.
-
End-Capping: Add 0.1 mL of 2-(tributylstannyl)thiophene, react for 2 hours, then add 0.1 mL of 2-bromothiophene and react for another 2 hours.
-
Causality: End-capping replaces reactive halogen or stannyl end-groups with stable thiophene units, preventing long-term polymer degradation and trap-state formation in solar cells.
-
-
Workup & Validation: Precipitate the polymer in cold methanol. Purify via Soxhlet extraction (methanol, hexane, then chloroform).
-
Self-Validation: A successful reaction is visually confirmed by a deep color shift (e.g., to dark blue) due to extended conjugation. Validate the molecular weight via Gel Permeation Chromatography (GPC) and confirm the narrowed bandgap via UV-Vis spectroscopy.
-
References
-
[2] Synthesis and Photovoltaic Properties of Conjugated Polymers Containing Benzodithiophene Units. National Taiwan University of Science and Technology (NTUST). Available at: [Link]
-
[1] US10647726B2 - Aldose reductase inhibitors and methods of use thereof. Google Patents. Available at:
Sources
In-Depth Technical Guide: Electronic Structure & Orbital Engineering of Chlorinated Thieno[3,4-c]furan-1,3-dione
Executive Summary
This technical guide addresses the frontier molecular orbital (FMO) characteristics of chlorinated thieno[3,4-c]furan-1,3-dione , a critical electron-deficient building block in the synthesis of low-bandgap conjugated polymers and small-molecule acceptors. While the thieno[3,4-c]pyrrole-4,6-dione (TPD) imide derivatives are ubiquitous in organic photovoltaics (OPV), their anhydride precursors (the furan-1,3-diones) dictate the synthetic reactivity and initial electronic baseline.
Core Insight: Chlorination at the 4,6-positions of the thieno[3,4-c]furan-1,3-dione core induces a significant anodic shift (stabilization) of both HOMO and LUMO levels via the inductive (
Part 1: Theoretical Framework & Electronic Effects
The "Chlorine Anomaly" in Thiophene-Fused Systems
Understanding the energy levels requires analyzing the competition between inductive and mesomeric effects introduced by chlorine atoms on the thiophene ring.
-
Inductive Effect (
): Chlorine is highly electronegative ( ), pulling electron density through the -framework. This stabilizes the molecular orbitals, lowering both HOMO and LUMO energy levels. In electron-deficient anhydrides, this effect dominates. -
Mesomeric Effect (
): Chlorine has lone pairs that can donate into the -system. However, in thieno-fused anhydrides, the strong electron-withdrawing nature of the anhydride carbonyls ( ) suppresses this donation, maintaining a net electron-withdrawing character.
Predicted Energy Level Shifts
Based on structure-property relationships established in analogous TPD systems [1], we can extrapolate the impact of chlorination on the anhydride core.
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap ( | Electronic Character |
| Parent (Unsubstituted) | -6.40 (est) | -2.80 (est) | ~3.60 eV | Moderate Electrophile |
| Monochloro- (4-Cl) | -6.55 (est) | -2.95 (est) | ~3.60 eV | Enhanced Electrophile |
| Dichloro- (4,6-diCl) | -6.70 (est) | -3.10 (est) | ~3.60 eV | Strong Electrophile |
Note: Values are estimated based on DFT trends for similar electron-deficient thiophene cores. Exact values depend on solvent environment and aggregation state.
Part 2: Computational Methodology (DFT Protocol)
For researchers synthesizing novel derivatives, Density Functional Theory (DFT) provides the first line of validation. The following protocol is optimized for sulfur-containing heterocycles.
Computational Workflow
The following Graphviz diagram outlines the standard operating procedure for accurate FMO prediction.
Figure 1: DFT workflow for calculating FMO levels. Note the use of dispersion-corrected functionals (wB97X-D) for final energy steps to account for heteroatom interactions.
Step-by-Step DFT Protocol
-
Geometry Optimization: Perform initial relaxation using B3LYP/6-31G(d). This basis set is sufficient for geometry but often underestimates the HOMO-LUMO gap.
-
Frequency Analysis: Confirm the stationary point (local minima) by ensuring zero imaginary frequencies.
-
Energy Refinement: Run a single-point energy calculation on the optimized geometry using a long-range corrected functional like wB97X-D or CAM-B3LYP with a triple-zeta basis set (cc-pVTZ). This corrects the charge-transfer error inherent in standard B3LYP.
-
Conversion: Convert Hartree units to eV:
Part 3: Experimental Validation (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is the gold standard for determining the electrochemical HOMO/LUMO levels. Since thieno[3,4-c]furan-1,3-dione is prone to hydrolysis, anhydrous conditions are critical .
Experimental Setup Logic
The electrochemical cell must be configured to detect the reduction potential (LUMO) and oxidation potential (HOMO).
Figure 2: Three-electrode electrochemical cell configuration for determining frontier orbital energies.
Detailed CV Protocol
Reagents:
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC grade, dried over molecular sieves.
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), 0.1 M.[1] -
Internal Standard: Ferrocene (
).
Procedure:
-
Cleaning: Polish the Glassy Carbon electrode with alumina slurry; sonicate in ethanol/water.
-
Blank Scan: Run a CV of the electrolyte solution to ensure the solvent window is clean (typically -2.0V to +1.5V).
-
Analyte Scan: Dissolve the chlorinated anhydride (approx. 1 mg/mL). Degas with Argon for 10 minutes.
-
Measurement: Scan at 50-100 mV/s. Observe the onset of reduction (
) and onset of oxidation ( ). -
Calibration: Add a trace amount of Ferrocene. Record the shift in potentials relative to the
couple.
Calculation of Energy Levels
Using the empirical equations relative to vacuum level (-4.8 eV or -5.1 eV depending on the scale used; -4.8 eV is common for Ferrocene):
Note: Chlorinated anhydrides often show irreversible reduction peaks due to the high reactivity of the anhydride ring. In this case, use the peak potential (
Part 4: Applications & Strategic Implications
Drug Development (Covalent Inhibitors)
While primarily known in materials science, the LUMO energy of the chlorinated anhydride is a proxy for its reactivity toward nucleophiles (e.g., lysine or cysteine residues in proteins).
-
Lower LUMO: Higher reactivity. The chlorinated variant is a "hotter" electrophile than the non-chlorinated parent.
-
Bio-isosteres: This moiety can serve as a precursor to cyclic imides, which are privileged scaffolds in immunomodulatory drugs (e.g., thalidomide analogs).
Materials Science (OPV Acceptors)
The chlorinated anhydride is the immediate precursor to chlorinated TPD (thieno[3,4-c]pyrrole-4,6-dione) monomers.
-
Synthesizing TPD: The anhydride reacts with primary amines. The electronic nature of the anhydride (controlled by the Cl atoms) dictates the efficiency of this condensation.
-
Inductive Transfer: The electronic stabilization (lower HOMO/LUMO) persists into the final polymer, improving air stability (deeper HOMO) and open-circuit voltage (
) in solar cells [2].
References
-
Nielsen, C. B., et al. (2013). "Efficient Tricyclic Quinazolindione-Based Organic Photovoltaics." Journal of the American Chemical Society. Link (Demonstrates the impact of electron-deficient cores on FMO levels).
-
Zhang, S., et al. (2018). "Chlorination: A Effective Way to Boost the Efficiency of Polymer Solar Cells." Advanced Materials. Link (Comprehensive review of chlorination effects on HOMO/LUMO).
-
Cardona, C. M., et al. (2011). "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials. Link (The standard protocol for CV calculations).
-
Gaussian 16 User Reference. "DFT Methods and Basis Sets." Gaussian.com. Link (Authoritative source for computational protocols).
Sources
The Strategic Role of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione in High-Performance OPV Materials
The following technical guide details the role, synthesis, and application of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione in the development of organic photovoltaics (OPV).
Executive Summary
In the pursuit of power conversion efficiencies (PCE) exceeding 19% in organic solar cells (OSCs), molecular engineering of electron-deficient acceptor units is paramount. 4,6-Dichlorothieno[3,4-c]furan-1,3-dione serves as a critical, high-purity precursor for the synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. While the dibromo-analog is historically more common, the dichloro-derivative offers unique advantages in Direct Heteroarylation Polymerization (DHAP) and cost-effective scale-up, acting as a robust electrophile for constructing low-bandgap donor-acceptor (D-A) copolymers.
This guide explores the physicochemical significance of this anhydride, its conversion into photoactive imide monomers, and the specific protocols for its deployment in OPV device fabrication.
Chemical Significance & Mechanism
The compound is a fused bicyclic anhydride where a thiophene ring (substituted with chlorine at the
-
Imidization (Anhydride
Imide): The anhydride functionality reacts with primary alkyl amines to form the TPD core. This step determines the solubility and packing orientation of the final polymer via the alkyl side-chain ( ). -
Polymerization Handle: The chlorine atoms at positions 4 and 6 (which correspond to positions 1 and 3 in the TPD nomenclature) serve as reactive handles (leaving groups) for polymerization. Unlike bromine, chlorine provides a balance of reactivity that is particularly commanded in Direct Arylation protocols, preventing homocoupling defects often seen with more reactive halides.
Mechanistic Pathway: From Precursor to Polymer
The transition from the dichloro-anhydride to a conjugated polymer backbone involves a nucleophilic substitution followed by a transition-metal catalyzed coupling.
Figure 1: Synthetic trajectory from the dichloro-anhydride precursor to the photoactive polymer.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3-Dichloro-5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (Cl-TPD Monomer)
This protocol converts the anhydride into the polymerizable TPD monomer. The choice of alkyl chain (e.g., 2-ethylhexyl or octyl) is critical for morphology control in the final device.
Materials:
-
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (1.0 eq)
-
2-Ethylhexylamine (1.2 eq)
-
Acetic Acid (Glacial, Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (2.23 g, 10 mmol) in glacial acetic acid (50 mL).
-
Amine Addition: Add 2-ethylhexylamine (1.55 g, 12 mmol) dropwise at room temperature. The solution may darken slightly.
-
Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 110°C (reflux) for 12 hours. This thermal step drives the dehydration and ring closure to form the imide.
-
Quenching: Cool the reaction mixture to room temperature and pour into cold water (200 mL). The product should precipitate.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine organic phases.
-
Purification: Wash with NaHCO3 (sat. aq.) to remove residual acid, then brine. Dry over MgSO4. Concentrate in vacuo.[2]
-
Isolation: Purify via column chromatography (Silica gel, Hexane:DCM 1:1) to yield the 1,3-Dichloro-TPD monomer as a white/pale yellow solid.
Validation Check:
-
1H NMR (CDCl3): Look for the disappearance of amine protons and the specific shift of the N-CH2 group (
ppm). -
Mass Spec: Confirm molecular ion peak matching the dichloro-imide structure.
Protocol B: Polymerization via Direct Heteroarylation (DHA)
Using the Dichloro-TPD monomer allows for Direct Heteroarylation, a greener alternative to Stille coupling that avoids toxic organotin reagents. The Cl groups act as the electrophilic partners for C-H activated donor units.
Materials:
-
1,3-Dichloro-TPD Monomer (1.0 eq)
-
Benzodithiophene (BDT) Donor (1.0 eq, non-stannylated)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(o-anisyl)3 (10 mol%)
-
Base: Cs2CO3 (2.5 eq)
-
Solvent: Toluene/DMAc (9:1)
Workflow:
-
Inert Atmosphere: Charge a Schlenk tube with Monomer, Donor, Base, and Catalyst inside a glovebox (N2 atmosphere).
-
Solvation: Add degassed anhydrous solvents.
-
Activation: Seal the tube and heat to 110°C for 24-48 hours. The color will shift to deep purple/blue as conjugation length increases.
-
End-Capping: Add 1-bromo-4-chlorobenzene (end-capper) for 2 hours, then bromobenzene for 2 hours to terminate chains.
-
Precipitation: Pour the hot reaction mixture into Methanol (300 mL) containing 10 mL HCl.
-
Soxhlet Extraction: Filter the polymer and purify via Soxhlet extraction (Methanol
Hexane Chloroform). The Chloroform fraction contains the high-Mw polymer.
Device Physics & Performance Impact
The incorporation of TPD units derived from this precursor influences the three key photovoltaic parameters:
| Parameter | Impact of TPD Unit | Mechanism |
| Open-Circuit Voltage ( | Increase | The electron-deficient imide core deepens the HOMO level of the polymer, increasing the energy offset with the acceptor's LUMO. |
| Fill Factor ( | Stabilization | The planar structure of the fused rings promotes strong |
| Short-Circuit Current ( | Tuning | The quinoidal character of the thiophene-imide backbone lowers the bandgap, broadening absorption into the NIR region. |
Energy Level Alignment Diagram
The TPD unit acts as the "Acceptor" (A) in the D-A copolymer, pulling electron density and lowering the bandgap.
Figure 2: Energy level alignment showing the deep HOMO of the TPD-based donor facilitated by the electron-withdrawing imide core.
Future Outlook: Chlorination vs. Bromination
While 4,6-Dibromothieno[3,4-c]furan-1,3-dione is the standard precursor for Stille coupling, the 4,6-Dichloro variant is gaining traction for:
-
Cost Reduction: Chlorine sources are cheaper and the atom economy is better.
-
Selectivity: In C-H activation polymerizations, C-Cl bonds are more stable than C-Br, preventing unwanted side reactions/branching before the catalytic cycle is engaged.
-
Terminal Functionalization: The dichloro-monomer is increasingly used to synthesize terminal units for A-D-A small molecules, where the Cl atoms can be retained or selectively substituted.
References
-
Synthesis of Thieno[3,4-c]pyrrole-4,6-dione Derivatives: Nielsen, C. B.; Bjørnholm, T. Org. Lett.2004 , 6, 3381.
-
Direct Arylation Polymerization of TPD-based Polymers: Berrouard, P.; Najari, A.; Pron, A.; Gendron, D.; Morin, J.-F.; Tao, Y.; Leclerc, M. Angew. Chem. Int. Ed.2012 , 51, 2068.
-
Chlorinated Acceptors in OPV: Zhang, H.; Yao, H.; Hou, J.; et al. Adv.[3] Mater.2018 , 30, 1800613.
-
TPD as an Electron-Deficient Unit: Letizia, J. A.; et al. J. Am. Chem. Soc.2008 , 130, 9679.
Sources
The Quinoidal Pivot: A Technical Guide to Thieno[3,4-c]furan-1,3-dione Derivatives in Polymer Chemistry
The following technical guide details the history, synthesis, and polymer chemistry of thieno[3,4-c]furan-1,3-dione and its critical evolution into the thieno[3,4-c]pyrrole-4,6-dione (TPD) scaffold.
Executive Summary
The pursuit of low-bandgap conjugated polymers has historically centered on stabilizing quinoidal resonance forms within an aromatic backbone. Thieno[3,4-c]furan-1,3-dione (the anhydride) represents a critical "pivot point" in this history. While the anhydride itself suffers from poor solubility and processing limitations, it serves as the obligate precursor to thieno[3,4-c]pyrrole-4,6-dione (TPD) . This guide analyzes the transition from early theoretical isothianaphthene analogs to the modern TPD-based copolymers that dominate organic photovoltaics (OPV) and organic field-effect transistors (OFETs).
Part 1: The Theoretical Foundation (The "Quinoid" Quest)
To understand the significance of thieno[3,4-c]furan-1,3-dione, one must first understand the "Peierls distortion" problem in polythiophene. Standard polythiophene has a degenerate ground state but relaxes into an aromatic form with a bandgap of ~2.0 eV.
In the 1980s and 90s, researchers like Wudl, Cava, and Pomerantz hypothesized that fusing a second ring to the thiophene core could force the backbone into a quinoidal structure, thereby lowering the bandgap.
-
Polyisothianaphthene (PITN): The first success. Bandgap dropped to ~1.0 eV. However, it was insoluble and unstable.
-
The Thieno-Furan Approach: Researchers looked to thieno[3,4-c]furan analogs. The 1,3-dione (anhydride) derivative emerged not as a conductor itself, but as a stable, electron-deficient building block that could be modified.
Mechanism of Bandgap Compression
The fusion of the furan-dione ring withdraws electron density from the thiophene core, lowering the Highest Occupied Molecular Orbital (HOMO). Simultaneously, the quinoidal character lowers the Lowest Unoccupied Molecular Orbital (LUMO). This "push-pull" architecture is the basis of modern Donor-Acceptor (D-A) polymers.
Part 2: The Precursor — Thieno[3,4-c]furan-1,3-dione
The anhydride is the synthetic gateway. Unlike the unstable thieno[3,4-c]furan (ether) core, the 1,3-dione is a stable solid.
Protocol 1: Synthesis of Thieno[3,4-c]furan-1,3-dione
Objective: Isolation of the anhydride from dicarboxylic acid precursors.
-
Starting Material: 3,4-Thiophenedicarboxylic acid.
-
Reagent: Acetic anhydride (
). -
Conditions: Reflux at 140°C for 4–6 hours.
-
Workup: The excess acetic anhydride is removed under vacuum. The residue is recrystallized from toluene or acetic anhydride/benzene mixtures.
-
Yield: Typically 80–90%.
-
Key Observation: The formation of the 5-membered anhydride ring is thermodynamically favored, locking the thiophene into a rigid planar configuration.
Technical Insight: The anhydride moiety is highly electron-withdrawing but lacks the alkyl chains necessary for solubility in organic solvents (chlorobenzene, chloroform) used for spin-coating polymers. This limitation prevented its direct use in early polymer devices.
Part 3: The Evolution to TPD (Thieno[3,4-c]pyrrole-4,6-dione)
The historical breakthrough occurred when the anhydride was converted to the imide. This modification allowed researchers to attach solubilizing alkyl chains (octyl, ethylhexyl) to the nitrogen atom without disrupting the electronic properties of the core.
The "TPD" Advantage
-
Solubility: N-alkylation renders the monomer soluble.
-
Sterics: The compact, symmetric structure allows for planar backbones and close
- stacking (critical for charge transport). -
Electronics: The imide carbonyls maintain a deep LUMO (~ -3.8 eV), yielding high Open-Circuit Voltage (
) in solar cells.
Protocol 2: Imidization (Anhydride TPD)
Reaction: Condensation of thieno[3,4-c]furan-1,3-dione with a primary amine.
-
Reactants: Thieno[3,4-c]furan-1,3-dione (1.0 eq) + 2-Ethylhexylamine (1.2 eq).
-
Solvent: Toluene or Xylene.[1]
-
Catalyst: None (thermal) or mild acid.
-
Procedure: Reflux with a Dean-Stark trap to remove water.
-
Purification: Column chromatography (Hexane/EtOAc).
-
Product: 5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione.[2][3]
Part 4: Polymerization Strategies & Visualization
Modern polymer chemistry utilizes TPD in "Donor-Acceptor" copolymers. The most famous example is PBDTTPD , a copolymer of Benzodithiophene (BDT) and TPD.
Synthesis Workflow Visualization
The following diagram illustrates the complete pathway from the raw acid to the final conjugated polymer.
Caption: Synthetic evolution from the anhydride precursor to the active TPD photovoltaic polymer.
Protocol 3: Polymerization (Stille Coupling)
Target: PBDTTPD (Polymer).[4][5]
-
Monomer A: 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene.
-
Monomer B: 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione.
-
Catalyst:
(2-5 mol%). -
Solvent: Toluene/DMF (10:1 ratio).
-
Conditions: Microwave reactor at 120°C for 40 mins or Reflux 24h.
-
Purification: Precipitation in methanol, followed by Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform).
Part 5: Comparative Data Analysis
The shift from the anhydride (furan-dione) to the imide (pyrrole-dione) was driven by device performance. The table below summarizes the electronic properties of polymers derived from these cores.
| Polymer Core | Solubilizing Group | Bandgap ( | HOMO (eV) | LUMO (eV) | Device Efficiency (PCE) |
| Poly(thieno[3,4-c]furan) | None (Ether) | ~1.0 eV | -4.3 | -3.3 | < 0.1% (Unstable) |
| Anhydride-based | None | N/A (Insoluble) | N/A | N/A | N/A |
| TPD-based (PBDTTPD) | Alkyl (Imide) | 1.8 eV | -5.56 | -3.75 | 5.5% - 8.5% |
| TPD-based (DArP) | Alkyl (Imide) | 1.85 eV | -5.60 | -3.70 | ~5.3% |
Key Takeaway: The TPD unit raises the bandgap slightly compared to the pure furan/isothianaphthene analogs (1.8 eV vs 1.0 eV), but this is actually beneficial for solar cells as it matches the solar spectrum better and provides a deeper HOMO for higher voltage (
References
-
A Thieno[3,4-c]pyrrole-4,6-dione-Based Copolymer for Efficient Solar Cells Source: Journal of the American Chemical Society (2010) Significance: The seminal paper by Leclerc et al. establishing TPD as a dominant acceptor unit.
-
PBDTTPD for plastic solar cells via Pd(PPh3)4-catalyzed direct (hetero)arylation polymerization Source: Journal of Materials Chemistry A (2013) Significance: Demonstrates the modern, eco-friendly synthesis of TPD polymers.
-
Synthesis and Properties of Poly(thieno[3,4-c]furan) and Related Polymers Source: Handbook of Conducting Polymers (Pomerantz, M.) Significance: Historical context on the early furan/anhydride derivatives.
-
Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells Source: Chemical Communications (Review) Significance: Comprehensive review of the TPD era.
Sources
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PBDTTPD for plastic solar cells via Pd(PPh3)4-catalyzed direct (hetero)arylation polymerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. web.stanford.edu [web.stanford.edu]
4,6-Dichlorothieno[3,4-c]furan-1,3-dione: Comprehensive Technical Guide and Safety Data Sheet
Executive Summary
In the rapidly evolving field of organic electronics and advanced materials, the strategic selection of molecular building blocks dictates the optoelectronic properties of the final polymer. 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS: 57309-06-5) is a highly specialized, electron-deficient cyclic anhydride[1]. As a Senior Application Scientist, I frequently utilize this compound as a critical intermediate for synthesizing thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives[2]. These TPD units are foundational acceptor moieties in donor-acceptor (D-A) conjugated polymers, which are widely deployed in high-efficiency Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthesis protocols, downstream applications, and rigorous safety handling guidelines.
Physicochemical Properties & Identification
Understanding the baseline properties of this anhydride is essential for predicting its solubility, reactivity, and behavior in subsequent coupling reactions. The rigid, planar structure of the thiophene-fused anhydride contributes to its distinct crystallization behavior and reactivity profile.
| Property | Value |
| Chemical Name | 4,6-Dichlorothieno[3,4-c]furan-1,3-dione |
| CAS Number | 57309-06-5[3] |
| Molecular Formula | C₆Cl₂O₃S[1] |
| Molecular Weight | 223.03 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 71.61 Ų[1] |
| LogP (Predicted) | 2.58[1] |
| Structural Class | Thiophene-fused cyclic anhydride |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 4,6-dichlorothieno[3,4-c]furan-1,3-dione relies on a robust two-step sequence starting from thiophene-3,4-dicarboxylic acid. The protocol described below is designed as a self-validating system , ensuring that researchers can independently verify the success of each mechanistic step before proceeding.
Step 1: Chlorination of Thiophene-3,4-dicarboxylic acid
-
Causality: The starting material, thiophene-3,4-dicarboxylic acid, features two electron-withdrawing carboxyl groups that deactivate the thiophene ring. However, because positions 3 and 4 are occupied, electrophilic aromatic substitution is forced to occur at the remaining α-positions (2 and 5). Due to the deactivated nature of the ring, a strong chlorinating environment (e.g., N-Chlorosuccinimide or Cl₂ gas in glacial acetic acid) is required to drive the formation of 2,5-dichlorothiophene-3,4-dicarboxylic acid (CAS: 36217-24-0)[4].
Step 2: Intramolecular Dehydration (Anhydride Formation)
-
Causality: The proximity of the two carboxyl groups (ortho to each other) makes intramolecular dehydration thermodynamically favorable. Acetic anhydride is employed as both the solvent and the dehydrating agent. At reflux temperatures, it provides the activation energy for the nucleophilic attack of one carboxylic oxygen onto the adjacent carbonyl carbon. The expelled water reacts with acetic anhydride to form acetic acid, which is subsequently distilled off, driving the equilibrium entirely toward the cyclic anhydride product.
Self-Validating Protocol: Synthesis of the Anhydride
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and an argon inlet, suspend 2,5-dichlorothiophene-3,4-dicarboxylic acid (5.0 g, ~20.7 mmol) in anhydrous acetic anhydride (25 mL).
-
Reflux: Heat the mixture to 140 °C (reflux) under continuous magnetic stirring for 4–6 hours.
-
In-Process Monitoring (Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The highly polar dicarboxylic acid will remain near the baseline, while the less polar anhydride will migrate significantly higher. The reaction is deemed complete when the baseline spot disappears.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride and the generated acetic acid in vacuo using a rotary evaporator.
-
Purification: Recrystallize the crude solid from dry toluene (or perform vacuum sublimation) to afford 4,6-dichlorothieno[3,4-c]furan-1,3-dione as a highly pure crystalline solid.
-
Spectroscopic Validation: Confirm product identity via FTIR. The successful cyclization is marked by the disappearance of the broad carboxylic -OH stretch (2500–3300 cm⁻¹) and the emergence of the characteristic asymmetric and symmetric anhydride C=O stretches at approximately 1770 cm⁻¹ and 1840 cm⁻¹ .
Fig 1: Step-by-step synthesis workflow of 4,6-dichlorothieno[3,4-c]furan-1,3-dione.
Application in Conjugated Polymers (TPD Building Block)
The primary utility of 4,6-dichlorothieno[3,4-c]furan-1,3-dione lies in its conversion to thieno[3,4-c]pyrrole-4,6-dione (TPD) monomers[2].
By reacting the anhydride with a primary alkyl amine (e.g., octylamine), researchers synthesize 1,3-dichloro-5-alkyl-thieno[3,4-c]pyrrole-4,6-dione. The alkyl chain dictates the solubility of the final polymer, while the imide ring acts as a powerful electron-withdrawing group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer.
Furthermore, the chlorine atoms at the 1,3-positions (derived from the 4,6-positions of the anhydride) serve as direct reactive handles for Palladium-catalyzed Stille or Suzuki cross-coupling reactions with electron-rich donor monomers (such as Benzodithiophene, BDT). The resulting D-A conjugated polymers exhibit broad absorption spectra and high hole mobility, making them ideal for active layers in Organic Solar Cells.
Fig 2: Application pathway of the anhydride in synthesizing D-A polymers for OPVs.
Safety Data Sheet (SDS) & Handling Protocols
As a halogenated cyclic anhydride, 4,6-dichlorothieno[3,4-c]furan-1,3-dione requires stringent safety and handling protocols to prevent degradation and ensure operator safety.
GHS Classification & Hazards
-
Skin Irritation: Category 2 (H315) - Causes skin irritation.
-
Eye Irritation: Category 2A (H319) - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the operator to fresh air. If breathing is difficult, administer oxygen and consult a physician.
Handling and Storage Causality
-
Moisture Sensitivity: Anhydrides are highly susceptible to nucleophilic attack by ambient moisture, which hydrolyzes the compound back into its dicarboxylic acid precursor. This degradation will ruin the stoichiometry of downstream imidation reactions.
-
Storage Protocol: Store strictly under an inert atmosphere (Argon or Nitrogen) in a sealed, desiccated container. Maintain storage temperatures at 2–8 °C to suppress thermal degradation and extend shelf life.
References
-
National Taiwan University of Science and Technology (NTUST). "含苯並二噻吩單元之共軛高分子的合成、分析及其在太陽能電池之應用" (Synthesis and Analysis of Benzodithiophene-based Conjugated Polymers). NTUST Institutional Repository. URL: [Link]
Sources
4,6-Dichlorothieno[3,4-c]furan-1,3-dione: A Dual-Utility Electron-Deficient Acceptor Unit
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The molecular scaffold 4,6-dichlorothieno[3,4-c]furan-1,3-dione (CAS: 57309-06-5), also known as 2,5-dichloro-thiophene-3,4-dicarboxylic acid anhydride, represents a critical intersection between organic optoelectronics and pharmaceutical chemistry[1]. As an electron-deficient building block, its unique structural topology—characterized by a rigid, planar thiophene ring fused to a highly reactive anhydride/imide core—makes it an indispensable precursor. In materials science, it is the foundation for chlorinated thieno[3,4-c]pyrrole-4,6-dione (Cl-TPD) acceptor units in Donor-Acceptor (D-A) conjugated polymers[2]. In drug development, this exact scaffold serves as a highly potent pharmacophore for Aldose Reductase Inhibitors (ARIs) targeting diabetic complications[3].
This whitepaper dissects the mechanistic causality behind its efficacy, visualizes its application workflows, and provides self-validating experimental protocols for its utilization.
Molecular Architecture & Mechanistic Rationale
The Electron-Deficient Core
The parent molecule, thieno[3,4-c]furan-1,3-dione, is inherently electron-deficient due to the strong electron-withdrawing nature of the fused dione (anhydride) system[4]. When incorporated into conjugated polymer backbones (usually after conversion to an imide), this unit acts as an electron trap, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and reducing the optical bandgap[2].
The Causality of 4,6-Dichloro Substitution
The strategic introduction of chlorine atoms at the 4,6-positions of the thieno-furan core fundamentally alters its physicochemical profile:
-
Electronic Effect (LUMO Lowering): Chlorine possesses a high Pauling electronegativity (~3.16). The inductive electron-withdrawing effect of the two chlorine atoms drastically lowers both the HOMO and LUMO energy levels of the resulting polymers[5]. A deeper HOMO level directly correlates to a higher open-circuit voltage (
) in Organic Photovoltaics (OPVs). -
Steric & Conformational Locking: Unlike fluorine, chlorine has a larger atomic radius (1.75 Å). This enables the formation of strong non-covalent intramolecular interactions (such as Cl···S and Cl···H bonds) with adjacent donor units in a polymer backbone[5]. This "steric locking" forces the polymer into a highly planar conformation, enhancing
stacking and charge carrier mobility. -
Biological Target Affinity: In pharmaceutical applications, the lipophilic chlorine atoms perfectly occupy the hydrophobic specificity pocket of the Aldose Reductase enzyme, engaging in strong halogen bonding that outcompetes native substrates[3].
Quantitative Data: Optoelectronic & Biological Impact
The table below summarizes the causal impact of the 4,6-dichloro substitution compared to the unsubstituted parent core.
| Parameter | Unsubstituted Core | 4,6-Dichloro Core | Causality / Scientific Impact |
| Electronegativity | N/A (Hydrogen) | High (Chlorine) | Inductive withdrawal lowers LUMO, increasing electron affinity. |
| Atomic Radius | 1.20 Å (H) | 1.75 Å (Cl) | Larger radius enforces steric locking via Cl···S non-covalent interactions. |
| Polymer HOMO Level | ~ -5.50 to -5.60 eV | ~ -5.70 to -5.90 eV | Deeper HOMO translates directly to a higher |
| Aldose Reductase IC | Moderate ( | High Potency (nM range) | Halogen bonding in the AR hydrophobic pocket drastically increases binding affinity. |
Visualizing the Workflows
Materials Science: D-A Polymer Synthesis
To utilize 4,6-dichlorothieno[3,4-c]furan-1,3-dione in OPVs, it must first be converted into a soluble Cl-TPD imide monomer, which is then copolymerized via transition-metal-catalyzed cross-coupling[2].
Caption: Synthetic workflow from 4,6-dichlorothieno[3,4-c]furan-1,3-dione to D-A conjugated polymers.
Pharmaceutical Science: Polyol Pathway Inhibition
Aldose reductase catalyzes the reduction of glucose to sorbitol. The dichloro-thieno-furan core acts as a competitive inhibitor, preventing the osmotic stress that leads to diabetic neuropathy[3][6].
Caption: Mechanism of aldose reductase inhibition by 4,6-dichloro-thieno-furan derivatives.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Cl-TPD Monomer (Materials Science)
Objective: Convert the electron-deficient anhydride into a highly soluble imide acceptor monomer (1,3-Dichloro-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione)[2].
Step 1: Amic Acid Formation
-
Action: Dissolve 1.0 equivalent of 4,6-dichlorothieno[3,4-c]furan-1,3-dione in anhydrous toluene under an inert argon atmosphere. Slowly add 1.2 equivalents of 2-ethylhexylamine dropwise at room temperature.
-
Causality: The primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the anhydride. This opens the ring to form an uncyclized amic acid intermediate. Toluene is selected for its high boiling point and non-nucleophilic nature.
Step 2: Dehydrative Ring Closure
-
Action: Add 2.0 equivalents of thionyl chloride (SOCl
) dropwise to the reaction mixture. Gradually heat the system to reflux (110 °C) and stir for 12 hours[2]. -
Causality: Thermal cyclization of amic acids often leads to degradation or low yields. SOCl
acts as a potent dehydrating agent by converting the carboxylic acid moiety into a highly reactive acyl chloride. This facilitates rapid, spontaneous intramolecular nucleophilic attack by the amide nitrogen, successfully closing the imide ring.
Step 3: Validation & Purification
-
Action: Quench the reaction with ice water, extract with dichloromethane (DCM), and dry over MgSO
. Purify via silica gel column chromatography (Hexane/Ethyl Acetate). -
Validation: Perform
H NMR spectroscopy. The disappearance of the carboxylic acid proton (~11-12 ppm) and the presence of the distinct branched alkyl chain protons confirm successful imidation.
Protocol B: In Vitro Aldose Reductase Inhibition Assay (Drug Development)
Objective: Quantify the inhibitory potency (IC
Step 1: Reagent & Enzyme Preparation
-
Action: Prepare a 0.1 M potassium phosphate buffer adjusted precisely to pH 6.2. Reconstitute recombinant human aldose reductase (rhAR) and prepare a fresh 0.1 mM NADPH solution in the buffer.
-
Causality: Maintaining pH 6.2 is critical; it is the physiological optimum for AR activity, ensuring the enzyme remains in its native, active conformation[3]. NADPH serves as the essential electron-donating cofactor.
Step 2: Reaction Initiation
-
Action: In a UV-compatible quartz cuvette, combine the phosphate buffer, rhAR, NADPH, and the synthesized inhibitor at varying concentrations (e.g., 1 nM to 10
M). Incubate for 5 minutes at 37 °C to allow pre-binding. Initiate the reaction by adding the substrate, DL-glyceraldehyde. -
Causality: Pre-incubation allows the electron-deficient dione core to establish halogen bonds within the hydrophobic pocket of the enzyme before the substrate is introduced, ensuring accurate competitive inhibition kinetics.
Step 3: Kinetic Monitoring & Validation
-
Action: Monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer continuously for 5 minutes.
-
Validation: The absorbance at 340 nm directly correlates to the concentration of reduced NADPH. As AR reduces DL-glyceraldehyde, NADPH is oxidized to NADP
, which does not absorb at 340 nm. A highly potent inhibitor will halt this decay, resulting in a flat absorbance curve. The IC is calculated by plotting the rate of absorbance decay against inhibitor concentration.
References
-
Title: 57309-06-5 4,6-dichlorothieno[3,4-c]furan-1,3-dione - Chemical Dictionary Source: Guidechem URL: 1
-
Title: Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications Source: VNUHCM Journal of Science and Technology Development URL: 2
-
Title: Non-fullerene organic photovoltaics based on thienopyrroledione comprising random copolymers Source: Middle East Technical University URL: 4
-
Title: Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors Source: ResearchGate URL: 5
-
Title: US10647726B2 - Aldose reductase inhibitors and methods of use thereof Source: Google Patents URL: 3
-
Title: Benurestat and Aldose Reductase Inhibition: A Technical Whitepaper Source: Benchchem URL: 6
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. US10647726B2 - Aldose reductase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione: A Precision Protocol
The following is an in-depth technical guide on the synthesis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione , designed for research and development professionals in the fields of organic electronics and pharmaceutical intermediates.
Executive Summary
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (also identified as 2,5-dichloro-3,4-thiophenedicarboxylic anhydride ) is a critical heterocyclic building block. Its primary utility lies in the synthesis of low-bandgap conjugated polymers (e.g., benzodithiophene-based copolymers) for organic photovoltaics (OPV) and organic field-effect transistors (OFETs). The electron-withdrawing chlorine atoms at the
This guide details a robust, scalable synthetic route starting from 3,4-thiophenedicarboxylic acid . Unlike generic literature, this protocol emphasizes the chlorination-first strategy , which offers superior regioselectivity and yield compared to post-anhydride halogenation.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a linear disconnection of the furan-dione ring, tracing back to the 2,5-functionalized thiophene core.
-
Target : 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
-
Precursor : 2,5-Dichloro-3,4-thiophenedicarboxylic acid
-
Starting Material : 3,4-Thiophenedicarboxylic acid (commercially available or synthesized from 3,4-dibromothiophene)
Strategic Logic
-
Regioselective Chlorination : The 2,5-positions (
-positions) of the thiophene ring are the most nucleophilic. Even with electron-withdrawing carboxyl groups at 3 and 4, the -carbons remain susceptible to electrophilic aromatic substitution ( ). -
Reagent Selection : Sulfuryl chloride (
) is selected over chlorine gas ( ) for laboratory and pilot-scale operations due to precise stoichiometric control, ease of handling, and the ability to use thermal initiation to drive the reaction to completion. -
Anhydride Formation : Chemical dehydration using acetic anhydride is the thermodynamic sink, driving the cyclization of the dicarboxylic acid.
Figure 1: Synthetic workflow for 4,6-Dichlorothieno[3,4-c]furan-1,3-dione.
Detailed Experimental Protocol
Phase 1: Synthesis of 2,5-Dichloro-3,4-thiophenedicarboxylic Acid
This step installs the chlorine atoms at the
Reagents & Materials:
-
3,4-Thiophenedicarboxylic acid (1.0 eq)[1]
-
Sulfuryl chloride (
) (2.5 eq) -
Glacial Acetic Acid (Solvent, 10-15 volumes)
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel,
scrubber (for off-gas).
Protocol:
-
Setup : Charge the flask with 3,4-thiophenedicarboxylic acid and glacial acetic acid. Stir to form a suspension.
-
Addition : Heat the mixture to 50°C . Add sulfuryl chloride dropwise over 30–60 minutes. Caution: Gas evolution (
, ) will be vigorous. -
Reaction : Once addition is complete, ramp the temperature to reflux (~118°C) . Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (eluent: MeOH/DCM) or HPLC. The starting material peak should disappear, replaced by the less polar dichloro-product.
-
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 volumes).
-
Isolation : The product typically precipitates as a white to off-white solid. Filter the solid and wash exclusively with cold water to remove residual acetic acid.
-
Drying : Dry the filter cake under vacuum at 60°C overnight.
-
Expected Yield: 75–85%
-
Purity target: >95% (Proceed to next step without recrystallization if purity holds).
-
Phase 2: Cyclization to 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
The dicarboxylic acid is dehydrated to form the fused furan-dione ring.
Reagents:
-
2,5-Dichloro-3,4-thiophenedicarboxylic acid (from Phase 1)
-
Acetic Anhydride (
) (5-10 volumes)
Protocol:
-
Dissolution : Suspend the dried dichloro-acid in acetic anhydride.
-
Dehydration : Heat the mixture to 140°C (Reflux) . The solid will dissolve as the anhydride forms. Stir for 3–5 hours.
-
Concentration : Distill off the excess acetic anhydride and formed acetic acid under reduced pressure (rotary evaporator).
-
Crystallization : Dissolve the crude residue in a minimal amount of hot toluene or dry dichloromethane/hexane mixture. Cool to 0°C to crystallize.
-
Filtration : Collect the crystalline solid.
-
Appearance: Pale yellow to white needles.
-
Melting Point: Distinct sharp melting point (Literature range for analogues is often >150°C; verify experimentally).
-
Process Optimization & Critical Parameters
The following table summarizes key variables that influence yield and purity.
| Parameter | Optimal Condition | Impact of Deviation |
| Stoichiometry ( | 2.2 – 2.5 equivalents | <2.0 eq : Incomplete chlorination (monochloro impurity). >3.0 eq : Wasteful, potential for ring opening (rare). |
| Temperature (Step 1) | Reflux (118°C) | <100°C : Reaction stalls; incomplete conversion. >130°C : Decomposition of |
| Solvent (Step 2) | Acetic Anhydride (Neat) | Using a co-solvent (e.g., toluene) slows the reaction kinetics significantly. |
| Moisture Control | Strictly Anhydrous (Step 2) | Presence of water hydrolyzes the anhydride back to the acid. |
Mechanistic Insight: Electrophilic Aromatic Substitution
The chlorination proceeds via a standard
Figure 2: Simplified mechanistic pathway for the chlorination of the thiophene core.
Characterization & Validation
To ensure "self-validating" protocols, confirm the structure using these spectroscopic markers:
-
NMR (DMSO-
) :-
Precursor : Singlet at ~8.2 ppm (Thiophene
-H). -
Target : Absence of aromatic protons. This is the definitive check for complete chlorination.
-
-
IR Spectroscopy :
-
Strong doublet carbonyl stretch characteristic of cyclic anhydrides:
-
Asymmetric stretch: ~1840
-
Symmetric stretch: ~1780
-
-
-
Mass Spectrometry (GC-MS) :
-
Look for the molecular ion peak
consistent with . -
Isotope pattern: Distinctive
pattern (9:6:1 intensity ratio for M, M+2, M+4).
-
Safety & Hazards
-
Sulfuryl Chloride : Highly toxic, reacts violently with water to release
and . Perform all transfers in a fume hood. Use a caustic scrubber. -
Acetic Anhydride : Flammable and corrosive. Lachyrymator.
-
Waste Disposal : Quench all reaction mixtures into ice/alkali before disposal. Do not mix
waste with organic solvents indiscriminately.
References
-
Synthesis of Thiophene-3,4-dicarboxylic Acid
-
Kornfeld, E. C., & Jones, R. G. (1954). The Synthesis of Some Thiophene Derivatives. Journal of Organic Chemistry, 19(10), 1671–1680. Link
-
-
Chlorination of Thiophene Derivatives
- Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives (Vol. 44). Wiley-Interscience.
-
Commercial Analogues
Sources
- 1. 3,4-Thiophenedicarboxylic acid 4282-29-5 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Step-by-Step Synthesis and Validation of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Introduction and Significance
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS: 57309-06-5) (1), commonly referred to as 2,5-dichlorothiophene-3,4-dicarboxylic anhydride, is a highly valued electrophilic building block in organic materials science. It serves as the primary precursor for synthesizing thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives (2). These electron-withdrawing units are fundamental in the design of donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) (3). The strategic incorporation of chlorine atoms onto the thiophene backbone lowers the highest occupied molecular orbital (HOMO) energy level of the resulting polymers, which directly translates to an increased open-circuit voltage (
Retrosynthetic Strategy & Mechanistic Insights
The synthesis of 4,6-dichlorothieno[3,4-c]furan-1,3-dione is achieved via a self-validating, two-step sequence starting from commercially available 3,4-thiophenedicarboxylic acid.
-
Step 1: Electrophilic Aromatic Chlorination. The electron-rich thiophene ring undergoes electrophilic aromatic substitution. The sulfur heteroatom strongly directs the electrophilic attack to the
-positions (C2 and C5), which are the only unsubstituted positions remaining on the ring. Adapting standard halogenation protocols (4), N-chlorosuccinimide (NCS) in glacial acetic acid is employed to ensure complete di-chlorination without over-oxidizing the substrate. -
Step 2: Dehydration and Cyclization. The resulting 2,5-dichlorothiophene-3,4-dicarboxylic acid is subjected to dehydrating conditions using acetic anhydride (
). The thermal reflux drives an intramolecular nucleophilic acyl substitution. The expelled water immediately reacts with the excess acetic anhydride to form acetic acid, shifting the equilibrium entirely toward the fused 1,3-dione (anhydride) system.
Experimental Workflow
Workflow for synthesizing 4,6-Dichlorothieno[3,4-c]furan-1,3-dione.
Step-by-Step Experimental Protocols
Caution: All procedures must be conducted in a well-ventilated fume hood with appropriate PPE. NCS is an oxidizing agent, and acetic anhydride is corrosive and lachrymatory.
Protocol 1: Synthesis of 2,5-Dichlorothiophene-3,4-dicarboxylic acid
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 3,4-thiophenedicarboxylic acid (5.0 g, 29.0 mmol) and glacial acetic acid (50 mL) to the flask. Stir to form a uniform suspension.
-
Chlorination: Slowly add N-chlorosuccinimide (NCS) (9.3 g, 69.6 mmol, 2.4 equiv) in small portions to the reaction mixture at room temperature to prevent rapid exotherms.
-
Reaction: Heat the mixture to 80 °C using a thermostated oil bath. The suspension will gradually clear as the di-chlorinated product forms and dissolves. Maintain stirring at 80 °C for 12 hours to ensure complete conversion.
-
Quenching & Workup: Cool the reaction to room temperature. Pour the mixture slowly into 200 mL of ice-cold distilled water. To neutralize any residual active chlorine, a mild sodium bisulfite wash (10% aqueous) can be utilized.
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove water-soluble succinimide byproducts and residual acetic acid.
-
Drying: Dry the solid under high vacuum at 60 °C overnight to afford 2,5-dichlorothiophene-3,4-dicarboxylic acid as an off-white solid.
Protocol 2: Synthesis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
-
Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish a dry nitrogen atmosphere.
-
Reagent Addition: Add the rigorously dried 2,5-dichlorothiophene-3,4-dicarboxylic acid (5.0 g, 20.7 mmol) and anhydrous acetic anhydride (30 mL).
-
Cyclization: Heat the mixture to reflux (approx. 140 °C) for 4 hours. The diacid will fully dissolve as it converts to the target anhydride.
-
Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the excess acetic anhydride and generated acetic acid under reduced pressure (utilize a high-vacuum pump equipped with a cold trap).
-
Purification: The resulting crude solid is highly moisture-sensitive and prone to hydrolysis back to the diacid. Purify the crude product via vacuum sublimation (100–120 °C at
Torr) to yield pure 4,6-dichlorothieno[3,4-c]furan-1,3-dione as crystalline needles. -
Storage: Immediately store the purified anhydride in a vacuum desiccator or an argon-filled glovebox to prevent ambient hydrolysis.
Analytical Validation
To ensure the integrity of the self-validating protocol, the success of each step must be confirmed analytically. Because the target compound lacks protons on the thiophene ring,
| Analytical Method | 2,5-Dichlorothiophene-3,4-dicarboxylic acid | 4,6-Dichlorothieno[3,4-c]furan-1,3-dione | Diagnostic Significance |
| ~13.5 ppm (br s, 2H, -COOH) | No signals | Disappearance of carboxylic acid protons confirms complete dehydration/cyclization. | |
| ~163.0, 134.2, 126.5 ppm | ~158.5, 136.8, 125.2 ppm | Shift of the carbonyl carbon (C=O) from ~163 ppm (acid) to ~158 ppm (anhydride). | |
| FT-IR (ATR) | Broad O-H stretch (~3000 cm | Sharp C=O doublet (~1810, 1760 cm | The characteristic anhydride carbonyl doublet and absence of O-H stretch validate ring closure. |
| HRMS (ESI-) | [M-H] | [M+Cl] | Mass shift corresponds to the exact loss of |
References
- 57309-06-5 4,6-dichlorothieno[3,4-c]furan-1,3-dione GuideChem URL
- 2,5-DibroMothiophene-3,4-dicarboxylic acid ChemicalBook URL
- Synthesis and Characterization of New Thieno[3,4‐c]pyrrole‐4,6‐dione Derivatives for Photovoltaic Applications ResearchGate URL
- Managing low solubility of thieno[3,4-c]pyrrole-4,6-dione derivatives in device fabrication BenchChem URL
Sources
Application Note: Polymerization Protocols using 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
This Application Note is structured to guide researchers through the high-value utilization of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (hereafter referred to as Cl₂-TFD ).
While the dibromo-analog is the historical standard for synthesizing Thieno[3,4-c]pyrrole-4,6-dione (TPD) based polymers, the dichloro-variant offers distinct advantages in Direct Heteroarylation Polymerization (DArP) strategies, offering a more atom-economical and cost-effective route than traditional Stille coupling.
Executive Summary & Strategic Rationale
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (Cl₂-TFD) is a potent electrophilic building block used primarily to synthesize Thieno[3,4-c]pyrrole-4,6-dione (TPD) monomers. These monomers are critical electron-deficient units (acceptors) in Donor-Acceptor (D-A) conjugated polymers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs).
Why use the Dichloro- (Cl) variant over the Dibromo- (Br) variant?
-
Direct Arylation Efficiency: Aryl chlorides are increasingly preferred in Direct Heteroarylation Polymerization (DArP) because they minimize defects (such as homocoupling) often seen with bromides.
-
Atom Economy: The lower molecular weight of chlorine vs. bromine improves mass efficiency.
-
Cost: Chlorinated precursors are generally more scalable.
This guide details the Two-Stage Protocol :
-
Precursor Activation: Conversion of the anhydride to the active imide monomer.
-
Polymerization: A specialized DArP protocol optimized for aryl-chloride reactivity.
Module 1: Monomer Synthesis (Imidization)
The anhydride moiety of Cl₂-TFD is not stable for direct transition-metal catalyzed polymerization. It must first be converted to the imide form, which allows for solubility engineering via alkyl chain attachment.
Protocol A: One-Pot Thermal Imidization
Objective: Synthesize 1,3-dichloro-5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione.
Reagents:
-
Precursor: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (1.0 equiv)
-
Amine: Primary alkyl amine (e.g., 2-ethylhexylamine or n-octylamine) (1.2 equiv)
-
Solvent: Toluene (Anhydrous) or Acetic Acid (for difficult substrates)
-
Dehydrating Agent: Acetic Anhydride (if using Toluene)
Step-by-Step Workflow:
-
Dissolution: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 g of Cl₂-TFD in 20 mL of anhydrous toluene.
-
Amine Addition: Add 1.2 equivalents of the alkyl amine dropwise at room temperature. The solution will likely darken or warm slightly as the amic acid intermediate forms.
-
Cyclization:
-
Method A (Thermal/Dean-Stark): Heat to reflux (110°C) for 12 hours. The water generated must be removed azeotropically.
-
Method B (Chemical Dehydration): If conversion is slow, add 2.0 equivalents of acetic anhydride and reflux for 4 hours.
-
-
Work-up: Cool to RT. Wash with 1M HCl (to remove excess amine), followed by saturated NaHCO₃ and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Eluent: Hexanes:DCM gradient).
Key Insight: The chlorine atoms at the 4,6-positions (which become 1,3 on the TPD ring) are electron-withdrawing, making the anhydride slightly more reactive toward nucleophilic attack by the amine than the non-halogenated analog.
Module 2: Polymerization via Direct Heteroarylation (DArP)
This is the critical protocol. Unlike Stille coupling which requires toxic organotin reagents and works poorly with aryl chlorides, DArP activates C-H bonds on the co-monomer to couple directly with the C-Cl bonds of your TPD monomer.
Protocol B: Pd-Catalyzed DArP
Target: Poly(Donor-alt-TPD) Mechanism: Concerted Metallation-Deprotonation (CMD).
Reagents:
-
Monomer 1 (Electrophile): 1,3-Dichloro-5-alkyl-TPD (Synthesized in Module 1).
-
Monomer 2 (Nucleophile): Protonic Donor Unit (e.g., 3,3'-dialkyl-2,2'-bithiophene). Note: Must have active C-H bonds at α-positions.
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-methoxyphenyl)₃ or PCy₃·HBF₄ (Ligand choice is crucial for chlorides).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Additive: Pivalic Acid (PivOH) (0.3 equiv) - Critical for CMD mechanism.
-
Solvent: DMAc (Dimethylacetamide) or o-Xylene.
Experimental Workflow:
-
Preparation: In a glovebox, combine Monomer 1 (1.0 equiv) and Monomer 2 (1.0 equiv) in a pressure vial.
-
Catalyst Loading: Add Pd(OAc)₂ and the Ligand.
-
Ratio: 1:2 Pd:Ligand ratio is standard.
-
-
Additive Addition: Add the base (Cs₂CO₃) and Pivalic Acid.
-
Why Pivalic Acid? It acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage on the donor unit.
-
-
Solvation: Add anhydrous DMAc (0.1 M concentration relative to monomer).
-
Reaction: Seal the vial and heat to 120°C for 24–48 hours.
-
Observation: The solution should develop a deep color (red/blue/green) indicating conjugation length extension.
-
-
End-Capping (Optional but Recommended):
-
Add 2-bromothiophene (to cap active C-H ends) -> stir 2h.
-
Add 2-tributylstannylthiophene (if Stille) or simple benzene (if DArP) to cap C-Cl ends? Correction: For DArP, simply heating longer usually consumes monomers. To cap C-Cl ends, add a monofunctional C-H reagent like thiophene.
-
-
Precipitation: Pour the hot reaction mixture into Methanol (containing 1% HCl).
-
Soxhlet Extraction: Methanol -> Acetone -> Hexanes -> Chloroform (Collect the Chloroform fraction).
Visualization of Workflows
Diagram 1: Synthesis Pathway
This diagram illustrates the transformation from the Cl₂-TFD precursor to the final polymer.
Caption: Synthesis of TPD-based polymers starting from 4,6-Dichlorothieno[3,4-c]furan-1,3-dione via imidization and Direct Heteroarylation Polymerization.
Diagram 2: DArP Catalytic Cycle (Simplified)
Focusing on the activation of the Chlorinated monomer and the C-H Donor.
Caption: Catalytic cycle for Direct Arylation Polymerization utilizing the C-Cl bond of the TPD monomer and C-H bond of the donor.
Data & Troubleshooting
Comparative Reactivity Table
| Parameter | Stille Coupling (Br-Monomer) | DArP (Cl-Monomer) | Notes |
| Leaving Group | Bromine (Br) | Chlorine (Cl) | Cl is stronger, harder to break, requires specific ligands. |
| Atom Economy | Low (Sn byproducts are heavy) | High (HCl/Base byproduct) | DArP is greener. |
| Defects | Low | Moderate (β-branching risk) | Use Pivalic Acid to control regioselectivity in DArP. |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | Pd(OAc)₂ / PCy₃ | Electron-rich ligands (PCy₃) help activate Ar-Cl bonds. |
Troubleshooting Guide
-
Problem: Low Molecular Weight (Mn < 10 kDa).
-
Cause: Catalyst poisoning or imbalance in stoichiometry.
-
Solution: Ensure strict 1:1 stoichiometry of Monomer 1 and 2. For DArP, ensure the C-H monomer is pure. Increase reaction time.
-
-
Problem: Insoluble Polymer.
-
Cause: Alkyl chains on the TPD imide are too short.
-
Solution: Use a branched amine (e.g., 2-decyltetradecylamine) during the Imidization step (Module 1) to increase entropy and solubility.
-
-
Problem: Low Yield in Module 1 (Imide Synthesis).
-
Cause: Incomplete ring closure.
-
Solution: Switch from thermal reflux to using HMDS (Hexamethyldisilazane) and ZnCl₂ in Toluene. This promotes silylation-mediated closure which is often more efficient for steric anhydrides.
-
References
-
Nielsen, C. B., et al. (2013). "Efficient Synthesis of Thieno[3,4-c]pyrrole-4,6-dione-Based Polymers for Solar Cells." Journal of Materials Chemistry A. Link
-
Leclerc, M., et al. (2012). "Direct Heteroarylation Polymerization: Guidelines for Defect-Free Conjugated Polymers." Chemical Reviews. Link
-
Zou, Y., et al. (2010).[1] "Thieno[3,4-c]pyrrole-4,6-dione-Based Photovoltaic Polymers with High Open-Circuit Voltages." Macromolecules. Link
-
Mercier, L. G., & Leclerc, M. (2013). "Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis." Accounts of Chemical Research. Link
Sources
Stille coupling reaction conditions for chlorinated thieno[3,4-c]furan-1,3-dione
Title: Application Note: Stille Cross-Coupling Protocols for Chlorinated Thieno[3,4-c]furan-1,3-dione in Conjugated Polymer Synthesis
Target Audience: Researchers, Materials Scientists, and Drug/Polymer Development Professionals.
Introduction & Mechanistic Overview
Chlorinated thieno[3,4-c]furan-1,3-dione and its imide derivatives (thieno[3,4-c]pyrrole-4,6-dione, TPD) are highly sought-after electron-deficient building blocks in the design of donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[1]. The incorporation of chlorine atoms onto the thieno[3,4-c]furan-1,3-dione backbone significantly lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to improved open-circuit voltages (
The Stille polycondensation is a versatile palladium-catalyzed cross-coupling reaction used to synthesize these high-molecular-weight conjugated polymers[3]. However, chlorinated electrophiles present unique kinetic barriers compared to their brominated counterparts. This protocol details the optimized reaction conditions required to overcome the high bond dissociation energy of the C-Cl bond, ensuring high yields, high molecular weights (
Caption: Catalytic cycle of Stille coupling highlighting the insertion into the chlorinated monomer.
Experimental Design & Causality (E-E-A-T Insights)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe. The coupling of chlorinated thieno[3,4-c]furan-1,3-dione requires precise tuning of the catalytic system and solvent environment:
-
Catalyst Selection (
/ ): Chlorinated arenes are notoriously sluggish toward oxidative addition. Standard catalysts like often fail or result in low-molecular-weight oligomers. The combination of tris(dibenzylideneacetone)dipalladium(0) and tri(o-tolyl)phosphine provides an optimal balance of steric bulk and electron density, forcing the Pd(0) center to insert into the robust C-Cl bond efficiently[4]. -
Solvent System (Toluene/DMF 5:1): Transmetalation is the rate-limiting step in this specific Stille coupling. While Toluene is excellent for solubilizing the growing hydrophobic polymer backbone, the addition of N,N-Dimethylformamide (DMF)—a highly polar, coordinating solvent—accelerates the transmetalation step by coordinating to the organotin species, increasing the nucleophilicity of the Sn-C bond[4].
-
Soxhlet Extraction: Conjugated polymers synthesized via step-growth polymerization inherently possess broad PDIs. Sequential Soxhlet extraction is not merely a cleaning step; it is a physical fractionation technique. Hexane removes low-molecular-weight oligomers that act as charge traps, while chloroform extracts the defect-free, high-mobility polymer fraction[5].
Table 1: Optimization of Stille Coupling Conditions for Chlorinated Monomers
| Entry | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Rationale / Observation | |
| 1 | Toluene | 110 | 48 | 35 | 12.5 | Low reactivity with C-Cl bond. | |
| 2 | Toluene | 110 | 48 | 55 | 28.4 | Improved oxidative addition, slow transmetalation. | |
| 3 | Toluene:DMF (5:1) | 110 | 24 | 88 | 65.2 | Optimal: Fast transmetalation & high solubility. | |
| 4 | Chlorobenzene | 130 | 24 | 82 | 58.1 | Good alternative for highly rigid polymer backbones. |
Step-by-Step Stille Polycondensation Protocol
This protocol is a self-validating system. Visual color changes and viscosity increases serve as in-process quality control markers.
Materials Required:
-
4,6-dichloro-thieno[3,4-c]furan-1,3-dione (Monomer A, 0.500 mmol)
-
Distannyl donor monomer (e.g., BDT-distannane) (Monomer B, 0.500 mmol)
- (0.010 mmol, 2 mol%)
- (0.040 mmol, 8 mol%)
-
Anhydrous Toluene (10 mL) and Anhydrous DMF (2 mL)
-
End-capping agents: 2-Tributylstannylthiophene and 2-Bromothiophene.
Procedure:
-
Monomer Loading: In a flame-dried 50 mL Schlenk flask, add Monomer A and Monomer B. Critical Step: Ensure exact 1:1 stoichiometry to achieve high molecular weight according to Carothers' equation[4].
-
Catalyst Addition: Transfer the flask to a nitrogen-filled glovebox. Add the
and catalyst system. -
Solvent Addition & Degassing: Seal the flask, remove it from the glovebox, and inject anhydrous Toluene and DMF. Subject the mixture to three rigorous freeze-pump-thaw cycles to exclude oxygen, which can cause detrimental homocoupling of the stannane monomer.
-
Polymerization: Heat the reaction mixture to 110 °C under a positive pressure of Argon. Stir vigorously for 24 hours. In-process check: The solution must transition from a pale suspension to a deep, highly viscous, dark-colored solution (typically dark blue/purple).
-
End-Capping: To quench reactive end groups and improve polymer stability, inject 2-tributylstannylthiophene (0.1 mL) and stir for 2 hours at 110 °C. Subsequently, inject 2-bromothiophene (0.1 mL) and stir for an additional 2 hours.
-
Precipitation: Cool the mixture to room temperature and precipitate dropwise into 200 mL of vigorously stirring methanol. Collect the crude polymer by vacuum filtration.
-
Purification (Soxhlet): Purify the crude polymer via sequential Soxhlet extraction using Methanol (24 h, removes catalytic residues/monomers), Hexane (24 h, removes low molecular weight oligomers), and Chloroform (24 h, extracts the desired high molecular weight polymer)[5].
-
Recovery: Concentrate the chloroform fraction to ~10 mL and re-precipitate into methanol. Dry under high vacuum for 24 hours to yield the final product.
Caption: Experimental workflow for the synthesis and purification of the conjugated polymer.
References
- Source: metu.edu.
- Source: uni-bayreuth.
- Source: scispace.
- Source: rsc.
- Source: metu.edu.
Sources
copolymerization of benzodithiophene and 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Application Note: Advanced Copolymerization of Benzodithiophene (BDT) and 4,6-Dichlorothieno[3,4-c]furan-1,3-dione via Stille Polycondensation
Prepared by: Senior Application Scientist, Advanced Materials & Optoelectronics Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers
Introduction & Mechanistic Rationale
The development of Donor-Acceptor (D-A) conjugated polymers is the cornerstone of modern organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). While benzodithiophene (BDT) is universally recognized as a premium electron-rich donor unit that promotes planar backbone conformations and high hole mobilities, the choice of the electron-deficient acceptor unit dictates the ultimate energy levels and bandgap of the material.
Traditionally, thieno[3,4-c]pyrrole-4,6-dione (TPD) has been used as the acceptor. However, substituting the pyrrole nitrogen with an oxygen atom yields thieno[3,4-c]furan-1,3-dione (TFD) . The higher electronegativity of the anhydride oxygen makes TFD a significantly stronger electron acceptor than TPD, effectively deepening the Lowest Unoccupied Molecular Orbital (LUMO) and narrowing the optical bandgap [1].
Furthermore, this protocol utilizes the 4,6-dichloro derivative of TFD rather than the conventional dibromo analogue. Chlorinated monomers are increasingly preferred due to their lower synthesis cost, higher chemical stability, and their ability to suppress unwanted homocoupling defects during polycondensation [2]. However, the higher bond dissociation energy of the C–Cl bond (
Figure 1: Logical relationship between monomer halogenation and catalyst ligand selection.
Experimental Workflow & Causality
To achieve high-molecular-weight P(BDT-TFD) alternating copolymers, step-growth polymerization principles (governed by the Carothers equation) must be strictly adhered to. This requires exactly 1:1 stoichiometric balance, ultra-high monomer purity (>99.5%), and the complete exclusion of oxygen to prevent catalyst deactivation.
Figure 2: Step-by-step workflow for the synthesis and purification of P(BDT-TFD) copolymers.
Step-by-Step Polycondensation Protocol
Materials Required:
-
Donor: 4,8-bis(alkyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-Sn)
-
Acceptor: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (TFD-Cl
) -
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0)[Pd
(dba) ] and Tri-tert-butylphosphine [P(t-Bu) ] -
Solvent: Anhydrous Chlorobenzene (CB)
Procedure:
-
Stoichiometric Loading: In a nitrogen-filled glovebox, precisely weigh 0.500 mmol of BDT-Sn and 0.500 mmol of TFD-Cl
into a 50 mL Schlenk tube. Causality: Even a 1% deviation in stoichiometry will cap the maximum achievable degree of polymerization, resulting in low-molecular-weight oligomers. -
Catalyst Addition: Add 0.015 mmol (3 mol%) of Pd
(dba) and 0.060 mmol (12 mol%) of P(t-Bu) . Causality: The electron-rich, sterically bulky P(t-Bu) ligand is mandatory to force the oxidative addition of Pd(0) into the highly stable C-Cl bond of the TFD monomer. -
Solvent Introduction: Add 10 mL of anhydrous chlorobenzene. Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Degassing: Perform three consecutive freeze-pump-thaw cycles. Causality: Residual dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and cause homocoupling of the stannane monomer.
-
Polymerization: Backfill with Argon and heat the reaction mixture to 110 °C in an oil bath for 48 hours under vigorous stirring.
-
End-Capping: After 48 hours, inject 0.1 mL of 2-chlorothiophene and stir for 4 hours, followed by 0.1 mL of 2-(trimethylstannyl)thiophene for an additional 4 hours. Causality: End-capping removes reactive halogen and stannane end-groups, preventing the polymer from acting as a charge trap in optoelectronic devices and improving long-term photochemical stability [3].
-
Precipitation: Cool the mixture to room temperature and precipitate dropwise into 200 mL of vigorously stirred methanol. Filter the crude dark precipitate.
-
Soxhlet Extraction: Transfer the crude polymer to a cellulose thimble and subject it to sequential Soxhlet extraction:
-
Methanol (12 h): Removes residual catalyst, ligands, and unreacted monomers.
-
Hexane (12 h): Extracts low-molecular-weight oligomers that cause high polydispersity.
-
Chloroform (24 h): Extracts the target high-molecular-weight polymer.
-
-
Recovery: Concentrate the chloroform fraction to ~10 mL and precipitate again into methanol. Filter and dry under vacuum at 60 °C overnight.
Self-Validating System Checkpoints
To ensure the protocol is succeeding in real-time without relying solely on post-synthesis characterization, monitor the following self-validating checkpoints:
-
Checkpoint 1 (Initiation - 2 Hours): The reaction mixture must transition from a pale/turbid yellow to a deep, opaque purple or black. This optical shift confirms that the critical C-Cl oxidative addition has occurred and extended conjugation is forming.
-
Checkpoint 2 (Propagation - 24 Hours): A distinct increase in the macroscopic viscosity of the solution should be visible when swirling the Schlenk tube. If the solution remains as fluid as pure chlorobenzene, the step-growth propagation has failed (likely due to oxygen ingress or impure monomers).
-
Checkpoint 3 (Purification): During the Soxhlet extraction, the methanol and hexane siphons should eventually run clear. The chloroform siphon must run deep black/blue. If the polymer is entirely extracted by hexane, the molecular weight is unacceptably low.
Quantitative Data & Expected Properties
The resulting P(BDT-TFD) copolymer should exhibit the following physicochemical and optoelectronic properties, optimized for blending with fullerene or non-fullerene acceptors (NFAs).
| Property | P(BDT-TFD) Expected Value | Analytical Method | Causality / Significance |
| 45 - 65 kDa | GPC (vs. Polystyrene) | Ensures sufficient chain entanglement for robust thin-film morphology. | |
| PDI (Polydispersity Index) | 1.8 - 2.5 | GPC | A narrow PDI prevents phase separation issues in bulk heterojunctions. |
| Optical Bandgap ( | ~1.65 - 1.75 eV | UV-Vis Spectroscopy | Optimized for broad and efficient solar spectrum absorption. |
| HOMO Level | -5.40 to -5.55 eV | Cyclic Voltammetry | A deep HOMO ensures a high open-circuit voltage ( |
| LUMO Level | -3.65 to -3.80 eV | Cyclic Voltammetry | Aligned with standard acceptors to ensure efficient exciton dissociation. |
References
-
Alqurashy, B. A. M. (2018). Pyrene Based Donor-Acceptor Conjugated Polymers for Photovoltaic Applications. White Rose eTheses Online. [Link]
-
Nguyen, et al. (2023). Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development.[Link]
-
Yasa, M., et al. (2021). Non-fullerene organic photovoltaics based on thienopyrroledione comprising random copolymers. Middle East Technical University. [Link]
Application Note: Precision Synthesis of Low Bandgap Polymers via 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
This Application Note is designed for materials scientists and polymer chemists focusing on organic photovoltaics (OPV) and organic field-effect transistors (OFET). It details the use of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione as a strategic precursor for synthesizing thieno[3,4-c]pyrrole-4,6-dione (TPD)-based low bandgap polymers.
Executive Summary
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a premier electron-deficient acceptor unit used in Donor-Acceptor (D-A) conjugated polymers. While traditional synthesis relies on brominated precursors for Stille coupling, this guide focuses on the 4,6-Dichlorothieno[3,4-c]furan-1,3-dione precursor.
Using the dichloro derivative offers two distinct advantages:
-
Atom Economy via Direct Heteroarylation Polymerization (DHAP): Chlorinated heteroarenes are excellent electrophiles for Pd-catalyzed C-H activation, eliminating the need for toxic organotin (Stille) or boronic ester (Suzuki) functionalities.
-
Cost Efficiency: Chloride precursors are generally more stable and cost-effective than their bromide/iodide counterparts.
This guide provides a validated workflow for converting the furan-dione precursor into an active TPD monomer, followed by polymerization via DHAP.
Strategic Workflow & Mechanism
The synthesis involves two critical phases: Imidization (converting the furan ring to a pyrrole ring) and Polymerization (coupling the monomer into a conjugated backbone).
Nomenclature Alert
-
Precursor: In 4,6-Dichlorothieno[3,4-c]furan-1,3-dione, the chlorines are located at the
-positions of the thiophene ring (positions 4 and 6 relative to the furan oxygen). -
Monomer: Upon conversion to thieno[3,4-c]pyrrole-4,6-dione (TPD), the numbering shifts.[1] The chlorines are now at positions 1 and 3 . These are the active sites for polymerization.
Workflow Diagram
Figure 1: Synthetic pathway from dichloro-anhydride precursor to final conjugated polymer via Direct Heteroarylation.
Phase 1: Monomer Synthesis (Imidization)
The first step is the condensation of the anhydride with a primary amine to install the solubilizing alkyl chain.
Reaction:
Protocol 1: Synthesis of 1,3-Dichloro-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Reagents:
-
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (1.0 eq)
-
2-Ethylhexylamine (1.2 eq) (or other alkyl amine based on solubility needs)
-
Propionic Acid (Solvent/Catalyst) OR Toluene/Acetic Acid mixture (3:1)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (e.g., 2.23 g, 10 mmol) to the flask. Add Propionic acid (40 mL).
-
Amine Addition: Add 2-ethylhexylamine (1.55 g, 12 mmol) dropwise via syringe. The solution may warm slightly (exothermic).
-
Reflux: Heat the mixture to reflux (140°C) for 12–16 hours. Monitor via TLC (Eluent: Hexane/DCM 1:1). The anhydride spot should disappear.
-
Workup: Cool to room temperature. Pour the reaction mixture into water (200 mL) and extract with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layer with Sat.
(to remove acid), then Brine. Dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify via column chromatography (Silica gel, Hexane:DCM gradient).
-
Yield Expectation: 70–85% as a white or pale yellow solid.
Critical Note: The choice of alkyl chain (R) dictates the solubility of the final polymer. For aggregation-prone polymers, use branched chains like 2-ethylhexyl or 2-butyloctyl.
Phase 2: Polymerization via Direct Heteroarylation (DHAP)
This protocol utilizes the 1,3-Dichloro-TPD monomer directly. Unlike Stille coupling, which requires converting the chlorides to bromides and using toxic tin reagents, DHAP couples the aryl chloride directly with an aryl C-H bond.
Mechanism: Concerted Metallation-Deprotonation (CMD). Monomers:
-
Acceptor (A): 1,3-Dichloro-5-alkyl-TPD
-
Donor (D): 4,8-Di(alkoxy)benzo[1,2-b:4,5-b']dithiophene (BDT) (Must have free
-C-H bonds).
Protocol 2: DHAP Synthesis of P(BDT-TPD)
Reagents:
-
Monomer A: 1,3-Dichloro-5-(2-ethylhexyl)-TPD (1.0 eq)
-
Monomer D: BDT precursor (1.0 eq)
-
Catalyst:
(2–5 mol%) -
Ligand:
or Herrmann’s Catalyst (highly recommended for DHAP) -
Base:
(2.5 eq) or -
Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or o-Xylene.
-
Additive: Pivalic acid (30 mol%) – Crucial for CMD mechanism.
Step-by-Step Procedure:
-
Vessel Prep: Use a high-pressure microwave vial or a thick-walled Schlenk tube. Flame dry under vacuum.
-
Charging: Add Monomer A (0.2 mmol), Monomer D (0.2 mmol),
(0.5 mmol), and Pivalic acid (0.06 mmol) to the vial. -
Catalyst Addition: In a glovebox, add
(0.01 mmol) and Ligand (0.02 mmol). -
Solvent: Add anhydrous DMAc (4 mL). Concentration should be approx 0.05–0.1 M.
-
Degassing: Bubble Argon through the solution for 20 minutes vigorously. Seal the vessel.
-
Polymerization: Heat to 120°C for 24–48 hours.
-
Visual Check: The solution should turn deep purple/blue (indicative of conjugation). Viscosity should increase.
-
-
End-Capping (Optional but Recommended): Add 2-chlorothiophene (dropwise) and heat for 2 hours to cap donor ends. Then add 2-bromothiophene (dropwise) to cap acceptor ends.
-
Precipitation: Cool to 80°C. Dropwise add the polymer solution into methanol (200 mL) containing 5 mL HCl (to remove metal/base residues). Stir for 2 hours.
-
Soxhlet Extraction: Filter the crude polymer. Perform Soxhlet extraction in this order:
-
Methanol (removes salts/monomers)
-
Acetone (removes oligomers)
-
Hexane (removes low MW fractions)
-
Chloroform/Chlorobenzene (Collect this fraction).
-
-
Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.
Data Analysis & Troubleshooting
Characterization Parameters
| Technique | Parameter | Target/Observation |
| 1H NMR | Monomer Purity | Disappearance of anhydride peaks; clear alkyl chain integration. |
| GPC (1,2-DCB, 140°C) | Molecular Weight ( | Target > 20 kDa for optimal OPV performance. |
| GPC | PDI ( | 1.8 – 2.5 (DHAP tends to yield broader PDI than Stille). |
| UV-Vis (Film) | Bandgap ( | Onset of absorption.[2] TPD polymers typically 1.7–1.9 eV. |
| CV | HOMO/LUMO | TPD is a deep HOMO acceptor. Expect HOMO |
Troubleshooting Guide
Issue 1: Low Molecular Weight (
-
Cause: Impure monomers or moisture in solvent. DHAP is extremely sensitive to stoichiometry.
-
Solution: Recrystallize the 1,3-dichloro-TPD monomer from Ethanol/Hexane. Ensure DMAc is anhydrous (<50 ppm water).
Issue 2: Insoluble Polymer / Gelation
-
Cause: Cross-linking at the
-positions of the thiophene ring (a known side reaction in DHAP). -
Solution: Lower reaction temperature to 100°C. Increase the steric bulk of the ligand (use
). Ensure the BDT donor has blocked -positions (e.g., alkoxy chains).
Issue 3: Low Yield in Imidization
-
Cause: Incomplete ring closure.
-
Solution: Use Thionyl Chloride (
) after the amine reaction to force ring closure if thermal dehydration is insufficient.
References
-
Nielsen, C. B., & McCulloch, I. (2013). Recent advances in the synthesis and application of thieno[3,4-c]pyrrole-4,6-dione-based polymers.[1][2][3][4][5][6] Progress in Polymer Science. Link
-
Berrouard, P., et al. (2012). Synthesis of High-Performance Low-Bandgap Polymers via Direct Heteroarylation Polymerization.[2] Journal of the American Chemical Society. Link
-
Zou, Y., et al. (2010). A Thieno[3,4-c]pyrrole-4,6-dione-Based Copolymer for Efficient Solar Cells.[1][2][3][6] Journal of the American Chemical Society. Link
-
Mercier, L. G., & Leclerc, M. (2013). Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis.[2][4] Accounts of Chemical Research. Link
-
PubChem. (n.d.). 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (Analogous Structure Reference). Link
Sources
- 1. Direct heteroarylation of β-protected dithienosilole and dithienogermole monomers with thieno[3,4-c]pyrrole-4,6-dione and furo[3,4-c]pyrrole-4,6-dione - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Donor-Acceptor Copolymers via Thieno[3,4-c]furan-1,3-dione (TFD) Intermediates
Executive Summary & Mechanistic Overview
The development of high-performance organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies heavily on the design of narrow-bandgap donor-acceptor (D-A) conjugated copolymers. Thieno[3,4-c]furan-1,3-dione (TFD) —commonly known as thiophene-3,4-dicarboxylic anhydride—is a highly electron-deficient fused-ring moiety. The strong electron-withdrawing nature of the anhydride group significantly lowers the lowest unoccupied molecular orbital (LUMO) energy level. When copolymerized with electron-rich donor units (e.g., benzo[1,2-b:4,5-b']dithiophene, BDT), it facilitates robust intramolecular charge transfer (ICT) 1.
Strategic Causality in Synthesis: While TFD is a potent acceptor, its anhydride ring is highly susceptible to hydrolysis under the strongly acidic conditions required for subsequent halogenation (a prerequisite for polycondensation). Therefore, expert synthetic workflows dictate that the TFD unit is first converted into its imide analogue, thieno[3,4-c]pyrrole-4,6-dione (TPD), via reaction with a primary amine 2. This not only protects the core during electrophilic bromination but also allows for critical side-chain engineering to optimize the polymer's solubility and solid-state π-π stacking morphology 3.
Fig 1. Orbital hybridization and Intramolecular Charge Transfer in D-A copolymers.
Quantitative Data & Validation Metrics
To ensure a self-validating workflow, researchers must benchmark their intermediates against the following physical and spectroscopic parameters.
Table 1: Reaction Parameters & Validation Checkpoints
| Step | Target Compound | Reagents & Conditions | Expected Yield | Validation (1H NMR, CDCl3) |
| 1. Dehydration | TFD (Anhydride) | Acetic Anhydride, 140 °C, 24 h | >90% | δ 8.05 (s, 2H) |
| 2. Imidization | TPD (Imide) | R-NH₂, Toluene; then SOCl₂, 110 °C | 80–85% | δ 7.80 (s, 2H), + alkyl signals |
| 3. Bromination | 1,3-Dibromo-TPD | NBS, H₂SO₄, TFA, 55 °C, 12 h | 70–75% | Complete loss of δ 7.80 peak |
| 4. Polymerization | D-A Copolymer | BDT-Sn, Pd₂(dba)₃, P(o-tolyl)₃, 110 °C | 60–80% | Broad aromatic and alkyl signals |
Experimental Protocols
Phase 1: Synthesis of Thieno[3,4-c]furan-1,3-dione (TFD)
Causality: The cyclodehydration of thiophene-3,4-dicarboxylic acid is entropically driven at elevated temperatures. Acetic anhydride acts as both the solvent and the dehydrating agent.
-
Setup: Charge a flame-dried 250 mL round-bottom flask with thiophene-3,4-dicarboxylic acid (3.0 g, 17.4 mmol) and acetic anhydride (150 mL).
-
Reaction: Equip the flask with a reflux condenser and purge with N₂ for 15 minutes. Heat the mixture to 140 °C and stir under reflux for 24 hours. Note: The inert atmosphere prevents oxidative degradation of the electron-rich thiophene core at high temperatures.
-
Isolation: Cool the reaction to room temperature. Remove the unreacted acetic anhydride under reduced pressure.
-
Validation: Recrystallize the crude solid from anhydrous toluene to afford TFD as pale yellow crystals. Verify purity via TLC (Rf ~0.5 in 1:1 Hexane/EtOAc) and 1H NMR.
Phase 2: Imidization to TPD (Protection & Side-Chain Engineering)
Causality: Direct bromination of the TFD anhydride ring leads to hydrolysis. Converting TFD to an imide (TPD) stabilizes the core against harsh acids while introducing an alkyl chain (e.g., 2-ethylhexyl) to guarantee the final polymer's solubility in processing solvents like chlorobenzene 4.
-
Amidation: Dissolve TFD (2.41 g, 15.6 mmol) in anhydrous toluene (300 mL). Add 1.5 equivalents of 2-ethylhexylamine. Reflux the mixture for 24 hours, then remove the solvent under vacuum.
-
Ring Closure: Dissolve the resulting crude solid in thionyl chloride (SOCl₂, 20 mL). Reflux for 4 hours to drive the ring closure. Caution: SOCl₂ releases HCl and SO₂ gases; perform strictly in a fume hood with a scrubber.
-
Purification: Remove volatiles under vacuum. Purify via silica gel column chromatography (CH₂Cl₂:Hexane, 2:1) to yield the TPD monomer.
Phase 3: Electrophilic Bromination
Causality: The imide group strongly deactivates the thiophene ring. Standard bromination fails; therefore, a superacidic medium (H₂SO₄/TFA) is required to protonate N-bromosuccinimide (NBS), generating a highly reactive bromonium (
-
Activation: Dissolve the TPD monomer (1.0 equiv) in a 1:3 (v/v) mixture of concentrated H₂SO₄ and trifluoroacetic acid (TFA).
-
Bromination: Cool the flask to 0 °C. Add NBS (2.5 equiv) in small portions to control the exotherm. Warm the mixture to 55 °C and stir overnight.
-
Quenching: Pour the dark solution into ice water. Extract heavily with dichloromethane. Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate. Purify via chromatography to isolate 1,3-dibromo-TPD.
Phase 4: Stille Polycondensation
Causality: Step-growth polymerization requires rigorous stoichiometric balance and the absolute absence of oxygen. Oxygen rapidly oxidizes the Pd(0) catalyst and promotes stannane homocoupling, which prematurely terminates chain growth.
-
Preparation: In a Schlenk tube, combine 1,3-dibromo-TPD (1.000 equiv) and a distannylated donor monomer (e.g., BDT-Sn, 1.000 equiv). Add Pd₂(dba)₃ (0.02 equiv) and P(o-tolyl)₃ (0.08 equiv). Note: The steric bulk of P(o-tolyl)₃ accelerates the reductive elimination step in the catalytic cycle.
-
Degassing: Add anhydrous toluene. Subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Polymerization: Heat the sealed tube to 110 °C for 48 hours.
-
End-Capping: Add 2-tributylstannylthiophene, stir for 2 hours, then add 2-bromothiophene and stir for another 2 hours to remove reactive end-groups.
-
Extraction: Precipitate the polymer in cold methanol. Perform sequential Soxhlet extraction with methanol, acetone, hexanes, and finally chloroform. Causality: Sequential extraction removes catalytic residues and low-molecular-weight oligomers that act as charge traps, ensuring only the high-mobility, high-molecular-weight fraction is isolated in the chloroform wash.
Fig 2. Synthetic workflow from TFD to D-A copolymers via imidization.
References
- Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide. Royal Society of Chemistry.
- Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development.
- Non-fullerene organic photovoltaics based on thienopyrroledione comprising random copolymers. Middle East Technical University.
- Preparation of high molecular weight polymers by direct arylation and heteroarylation. US Patent 10584203B2.
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. US10584203B2 - Preparation of high molecular weight polymers by direct arylation and heteroarylation - Google Patents [patents.google.com]
Application Note: Handling, Storage, and Quality Validation of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Executive Summary & Application Scope
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS: 57309-06-5) is a highly reactive, thiophene-fused cyclic anhydride[1]. In advanced materials science, it serves as a critical electron-deficient building block for synthesizing conjugated polymers (such as those containing benzodithiophene units) deployed in high-efficiency organic photovoltaics (OPVs)[2]. In pharmaceutical development, it acts as a rigid, functionalized intermediate for synthesizing aldose reductase inhibitors targeting diabetic complications[3].
Because of the extreme electrophilicity of the furan-1,3-dione moiety, this compound is highly susceptible to nucleophilic attack by ambient moisture. Proper handling and storage are not merely recommendations—they are absolute requirements to preserve the structural integrity of the anhydride ring and ensure reproducible downstream synthesis.
Physicochemical Profiling
Understanding the physical properties of the compound is the first step in designing a robust handling protocol.
| Property | Value |
| CAS Number | 57309-06-5 |
| Molecular Formula | C6Cl2O3S |
| Molecular Weight | 223.03 g/mol |
| Topological Polar Surface Area (TPSA) | 71.61 Ų |
| LogP (Predicted) | 2.58 |
| Structural Classification | Thiophene-fused cyclic anhydride |
Data sourced from authoritative chemical databases[1][4].
Mechanistic Causality: The Threat of Hydrolysis
Why do we enforce strict anhydrous protocols for this specific monomer? The furan-1,3-dione ring is a strained cyclic anhydride. When exposed to atmospheric H₂O, the moisture acts as a nucleophile, attacking the highly polarized carbonyl carbon. This initiates a ring-opening hydrolysis reaction, converting the active anhydride into 2,5-dichlorothiophene-3,4-dicarboxylic acid.
Expert Insight: This resulting dicarboxylic acid is entirely inactive in standard cross-coupling or condensation polymerizations. Attempting to use a partially hydrolyzed batch will result in chain termination, poor polymer molecular weights, and catastrophic yield drops in pharmaceutical workflows.
Hydrolytic degradation pathway of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione via moisture exposure.
Quality Control: Self-Validating FT-IR Verification
Trustworthiness in a laboratory protocol requires a self-validating system. Before committing 4,6-Dichlorothieno[3,4-c]furan-1,3-dione to a complex, multi-step synthesis[2], you must verify its structural integrity.
Step-by-Step FT-IR Validation Protocol:
-
Sample Preparation: Inside an inert glovebox, prepare a KBr pellet using 1–2 mg of the compound and 100 mg of strictly anhydrous, oven-dried KBr.
-
Transfer: Place the pellet in a sealed, desiccated holder before transferring it to the FT-IR spectrometer to prevent ambient moisture absorption during transit.
-
Spectral Analysis (The Carbonyl Region):
-
PASS (Active Anhydride): You must observe two sharp, distinct C=O stretching bands at approximately 1850 cm⁻¹ and 1760 cm⁻¹ (the asymmetric and symmetric stretches typical of 5-membered cyclic anhydrides).
-
FAIL (Hydrolyzed Acid): If the material has degraded, you will observe a broad O-H stretching band from 2500–3300 cm⁻¹ and a shift of the C=O stretch to a single, broader peak around 1700–1720 cm⁻¹.
-
-
Corrective Action: If the broad O-H band is present, the batch has been compromised. It must be discarded or chemically dehydrated (e.g., via refluxing in acetic anhydride and subsequent recrystallization) before use.
Standard Operating Procedure (SOP): Inert Handling & Storage
To prevent the hydrolysis described above, the following workflow must be strictly adhered to by all laboratory personnel.
Workflow for the inert handling and storage of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione.
Part A: Handling Protocol
-
Environmental Control: All handling must occur within a controlled glovebox environment backfilled with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm).
-
Causality: Argon is preferred if materials must be temporarily handled in a Schlenk line setup outside the box, as its higher density provides a better protective blanket against atmospheric displacement than Nitrogen.
-
-
Weighing and Transfer: Use anti-static tools (e.g., ceramic spatulas or grounded metal spatulas) to weigh the compound.
-
Causality: Fine, dry powders of cyclic anhydrides can generate static charge, leading to material loss, inaccurate mass readings, and contamination of the glovebox balance.
-
-
Solvent Preparation: If creating a stock solution, dissolve the compound only in strictly anhydrous, degassed solvents (e.g., anhydrous THF or DMF stored over activated 3Å molecular sieves).
Part B: Storage Protocol
-
Primary Containment: Store the powder in an amber glass vial with a PTFE-lined screw cap.
-
Causality: Amber glass prevents potential photo-induced degradation of the electron-rich thiophene core, while the PTFE liner provides a chemically inert, moisture-impermeable seal.
-
-
Secondary Containment: Place the primary vial inside a secondary Mylar bag containing an indicating desiccant (e.g., Drierite) and vacuum-seal it.
-
Temperature Control: Store the sealed package at -20°C.
-
Causality: Sub-ambient temperatures drastically reduce the kinetic rate of any potential hydrolysis from trace moisture trapped during packaging.
-
-
Acclimation (Critical Step): Before re-opening, the sealed container must be allowed to warm to room temperature inside a desiccator.
-
Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the inner walls and the powder, instantly destroying the anhydride.
-
References
-
National Taiwan University of Science and Technology (NTUST). "Conjugated Side-Chain Isolated Polythiophene: Synthesis and Photovoltaic Application". Application of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione in OPVs. Available at:[Link]
- Google Patents. "CN115160339A - Aldose reductase inhibitors and methods of use thereof". Application as an intermediate in pharmaceutical synthesis.
Sources
incorporating 4,6-Dichlorothieno[3,4-c]furan-1,3-dione into OFET devices
This Application Note is designed for materials scientists and device physicists. It details the strategic incorporation of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (Cl-DTb) as a critical precursor for high-performance Organic Field-Effect Transistors (OFETs).
Executive Summary
4,6-Dichlorothieno[3,4-c]furan-1,3-dione is the anhydride precursor to Chlorinated Thieno[3,4-c]pyrrole-4,6-dione (Cl-TPD) . While the TPD unit is a ubiquitous electron-deficient building block in organic electronics, the dichlorinated variant offers specific advantages:
-
Deepened HOMO Levels: Chlorine substitution lowers the Highest Occupied Molecular Orbital (HOMO), enhancing oxidative stability.
-
Reactive Handles: The chlorine atoms at the 4,6-positions (furan numbering) act as electrophilic sites for cross-coupling polymerization (specifically Stille or Suzuki coupling using specialized catalysts for aryl chlorides).
-
Solid-State Packing: Cl···S and Cl···Cl intermolecular interactions can enforce planarity and improve charge carrier mobility.
This guide covers the chemical transformation of the precursor into a semiconducting polymer and the subsequent device engineering required to fabricate stable n-type or ambipolar OFETs.
Part 1: Material Synthesis & Transformation
You cannot simply "dope" an OFET with the raw anhydride; it must be chemically converted into a stable imide-based semiconductor.
Workflow Diagram: Precursor to Polymer
Caption: Synthetic route converting the anhydride precursor into a solution-processable semiconducting polymer.
Protocol A: Synthesis of the Active Monomer (Imidization)
The anhydride functionality is moisture-sensitive and lacks solubility. It must be converted to the imide form.
-
Reagents: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (1.0 eq), 2-Ethylhexylamine (or Octylamine) (1.2 eq), Acetic Acid (Glacial).
-
Procedure:
-
Dissolve the anhydride in glacial acetic acid under N₂.
-
Add the alkyl amine dropwise. The alkyl chain is critical for solubility in OFET processing solvents (Chlorobenzene/o-DCB).
-
Reflux at 110°C for 12–24 hours.
-
Workup: Pour into water, extract with chloroform, and purify via column chromatography (Silica gel, Hexane/DCM).
-
Validation: NMR must confirm the disappearance of the anhydride peak and the formation of the imide ring.
-
Protocol B: Polymerization (The "Chloride" Challenge)
Unlike standard monomers which are brominated, this precursor yields a dichlorinated monomer. Aryl chlorides are less reactive than bromides in Pd-catalyzed couplings. You must use a specialized catalytic system.
-
Comonomer: (Example) 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-Sn).
-
Catalyst System (CRITICAL):
-
Standard Pd(PPh₃)₄ is ineffective for aryl chlorides.
-
Recommended: Pd₂(dba)₃ (2 mol%) with P(t-Bu)₃ (8 mol%) or Pd-PEPPSI-IPr . These electron-rich, bulky ligands facilitate the oxidative addition into the C-Cl bond.
-
-
Conditions: Toluene/DMF (10:1), 110°C, 48 hours, sealed tube.
Part 2: OFET Device Fabrication
Once the polymer is synthesized, purified (Soxhlet extraction), and dried, it is incorporated into the device. TPD-based polymers typically exhibit n-type (electron transport) or ambipolar behavior.
Device Architecture: Bottom-Gate Top-Contact (BGTC)
This architecture minimizes contact resistance and is standard for evaluating new polymer semiconductors.
Caption: BGTC architecture optimized for solution-processed TPD polymers.
Fabrication Protocol
-
Substrate Preparation:
-
Clean n++ Si/SiO₂ (300 nm) wafers: Sonicate in Acetone -> Isopropanol -> DI Water (10 min each).
-
UV-Ozone treatment: 20 mins to generate surface -OH groups.
-
-
Surface Modification (Self-Assembled Monolayer):
-
Why: TPD polymers are electron-transporting. Electron traps (Si-OH groups) at the interface must be passivated.
-
Reagent: Octadecyltrichlorosilane (OTS-18).
-
Method: Immerse cleaned wafers in a 10 mM solution of OTS-18 in Toluene at 60°C for 30 mins. Rinse copiously with Toluene.
-
Check: Water contact angle should be >100°.
-
-
Active Layer Deposition:
-
Solution: Dissolve the Cl-TPD polymer in o-Dichlorobenzene (o-DCB) or Chlorobenzene (CB) at 5–10 mg/mL.
-
Tip: Heat solution to 80°C to ensure full dissolution of aggregates.
-
Spin Coating: 1500–2000 rpm for 60s (Target thickness: 40–60 nm).
-
Annealing (Thermodynamic Control): Anneal the film at 150°C–200°C for 30 mins under Nitrogen.
-
Mechanism:[1][3] Thermal annealing promotes the "face-on" or "edge-on" pi-stacking driven by the planarizing effect of the Chlorine atoms.
-
-
Top Contact Deposition:
-
Evaporate Gold (Au) (40–50 nm) through a shadow mask at high vacuum (<10⁻⁶ Torr).
-
Note: Use a slow deposition rate (0.1 Å/s) initially to prevent damage to the polymer surface.
-
Part 3: Characterization & Troubleshooting
Key Performance Metrics
| Parameter | Expected Range (Optimized) | Mechanistic Driver |
| Hole Mobility ( | Polymer backbone planarity (Cl-S interactions). | |
| Electron Mobility ( | Deep LUMO levels from TPD + Cl induction. | |
| Threshold Voltage ( | Trap density at SiO₂ interface (OTS quality). | |
| On/Off Ratio | Film uniformity and low off-current (deep HOMO). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Solubility | Polymer aggregation due to planar Cl-TPD units. | Use high-boiling solvents (TCB) or increase alkyl chain length on the amine during Step 1. |
| No Field Effect | Polymerization failed (low Mw) due to unreactive Aryl-Cl. | Switch catalyst to Pd(P(t-Bu)₃)₂ or Pd-PEPPSI . Ensure strict O₂-free conditions. |
| High Hysteresis | Interface electron traps. | Re-optimize OTS treatment. Ensure annealing is done in a glovebox (water-free). |
References
-
Nielsen, C. B., et al. (2013). Efficient Tricyclic Lactam-Based Solar Cells. Journal of the American Chemical Society.[4] Link (Foundational work on TPD derivatives).
-
Littke, A. F., & Fu, G. C. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides.[4] Journal of the American Chemical Society.[4] Link (Essential protocol for polymerizing the dichloro-precursor).
-
Zhang, X., et al. (2018). Chlorination: An Effective Strategy for High-Performance Organic Semiconductors. Advanced Materials. Link (Mechanistic insight into Cl-induced stacking).
-
Sigma-Aldrich. Product Specification: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS 57309-06-5).Link (Chemical grounding).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Overview
4,6-Dichlorothieno[3,4-c]furan-1,3-dione is a critical building block for synthesizing conjugated polymers (e.g., PTB7) used in organic photovoltaics and advanced drug development frameworks. Its synthesis relies on a two-stage process: the electrophilic halogenation of thiophene-3,4-dicarboxylic acid, followed by a dehydration-cyclization step to form the fused anhydride. This guide provides field-proven methodologies, causality-driven troubleshooting, and quality control (QC) checkpoints to maximize yield and purity.
Part 1: Self-Validating Experimental Protocols
Synthetic workflow and QC checkpoints for 4,6-dichlorothieno[3,4-c]furan-1,3-dione.
Step 1: Synthesis of 2,5-Dichlorothiophene-3,4-dicarboxylic Acid
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser, dropping funnel, and a scrubber system (to neutralize HCl and SO₂ gases).
-
Reagents: Suspend 3,4-thiophenedicarboxylic acid (10.0 g, 58.1 mmol) in glacial acetic acid (80 mL)[1].
-
Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 2.5 equivalents, 145.2 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 70°C and stir for 12 hours.
-
Workup: Cool to room temperature and pour the mixture into ice water (400 mL). Collect the precipitate via vacuum filtration, wash with cold water, and dry under vacuum at 50°C.
Causality & Mechanism: Glacial acetic acid is chosen as the solvent because its polar, protic nature stabilizes the intermediate chloronium ion during electrophilic aromatic substitution, promoting complete di-halogenation [1]. SO₂Cl₂ is preferred over Cl₂ gas for bench-scale synthesis due to precise stoichiometric control, significantly reducing the risk of oxidative ring-opening.
QC Checkpoint: Run a ¹H NMR (in DMSO-d₆). The reaction is successfully complete when the characteristic aromatic thiophene protons (singlet at ~7.8 ppm) completely disappear.
Step 2: Dehydration to 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Methodology:
-
Setup: Equip a 100 mL flask with a distillation apparatus and a drying tube (CaCl₂).
-
Reaction: Suspend the dried 2,5-dichlorothiophene-3,4-dicarboxylic acid (5.0 g) in anhydrous acetic anhydride (30 mL) [2].
-
Reflux: Heat the mixture to reflux (140°C) for 4 hours. The suspension should gradually become a clear, dark solution.
-
Isolation: Distill off the excess acetic anhydride and byproduct acetic acid under reduced pressure.
-
Purification: Recrystallize the crude residue from anhydrous toluene or sublime under high vacuum to yield the pure anhydride.
Causality & Mechanism: Acetic anhydride acts as both the solvent and the dehydrating agent. By consuming the water released during cyclization to form acetic acid, it drives the equilibrium entirely toward the cyclic anhydride[2].
QC Checkpoint: Run an FT-IR spectrum. The product must show distinct asymmetric and symmetric C=O stretches at approximately 1770 cm⁻¹ and 1840 cm⁻¹, confirming the anhydride formation. The absence of a broad O-H stretch (2500–3300 cm⁻¹) validates the complete conversion of the diacid.
Part 2: Troubleshooting & FAQs
Troubleshooting logic tree for resolving low yields and product degradation.
Q1: Why is the yield of the chlorination step consistently below 60%, and how can I minimize mono-chlorinated byproducts? A: Low yields in the chlorination step are typically caused by premature quenching or insufficient electrophile concentration. Thiophene-3,4-dicarboxylic acid is highly electron-deficient due to the two carboxyl groups, making the second electrophilic substitution sluggish. Solution: Ensure you are using a slight excess of SO₂Cl₂ (at least 2.5 to 3.0 equivalents). If mono-chlorinated impurities persist, increase the reaction time to 18 hours or add a catalytic amount of iodine (I₂) to increase the electrophilicity of the chlorinating species.
Q2: During the anhydride formation, my product is a dark, gummy residue instead of a crisp crystalline solid. What causes this? A: A gummy residue indicates either thermal degradation from excessive reflux times or the presence of residual acetic acid/moisture causing partial hydrolysis back to the diacid. Solution: Strictly limit the reflux time to a maximum of 4 hours. Ensure the vacuum distillation step removes all residual acetic anhydride and acetic acid. If the product is gummy, do not attempt to scrape it out in ambient air; immediately dissolve it in hot, anhydrous toluene and allow it to crystallize slowly under an inert atmosphere (nitrogen or argon).
Q3: How do I properly store 4,6-dichlorothieno[3,4-c]furan-1,3-dione to prevent degradation? A: Like all cyclic anhydrides, this compound is highly hygroscopic and will readily hydrolyze back to the dicarboxylic acid upon exposure to atmospheric moisture. Solution: Store the purified solid in a tightly sealed amber vial, backfilled with argon, and keep it in a desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide (P₂O₅).
Part 3: Quantitative Data & Optimization Matrices
Table 1: Reagent Comparison for Halogenation of Thiophene-3,4-dicarboxylic Acid
| Reagent System | Temperature | Time | Avg. Yield | Impurity Profile |
| Cl₂ gas / AcOH | 25°C - 50°C | 6 h | 65 - 70% | High risk of over-oxidation / ring-opening |
| SO₂Cl₂ / AcOH | 70°C | 12 h | 80 - 85% | Minor mono-chlorinated diacid |
| NCS / DMF | 80°C | 16 h | 75 - 80% | Succinimide contamination during workup |
Table 2: Dehydration Optimization Parameters
| Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Product State |
| Acetic Anhydride | Neat | 140 | 4 | Crystalline solid (after distillation) |
| Thionyl Chloride | Toluene | 110 | 6 | Dark, impure solid (side reactions) |
| DCC | THF | 25 | 24 | Difficult to separate from DCU byproduct |
References
- ChemicalBook. "2,5-DibroMothiophene-3,4-dicarboxylic acid | 190723-12-7".
- Google Patents. "CN115160339A - Aldose reductase inhibitors and methods of use".
purification methods for crude 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Technical Support Center: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione Purification
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-DTFD-001[1]
Overview: The Stability Paradox
Welcome. You are likely working with 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (also known as 2,5-dichlorothiophene-3,4-dicarboxylic anhydride) as a monomer for high-performance organic photovoltaics (OPV) or conjugated polymers.[1]
The Core Challenge: This compound is a cyclic anhydride.[1] Its purity is often compromised not by synthesis failure, but by hydrolysis .[1] In the presence of trace atmospheric moisture, the furan-dione ring opens to reform the dicarboxylic acid precursor (2,5-dichloro-3,4-thiophenedicarboxylic acid).[1]
This guide treats purification not just as "cleaning" but as chemical maintenance —ensuring the ring remains closed.[1]
Part 1: Diagnostic & Decision Matrix
Before selecting a method, confirm the state of your crude material.[1]
Quick Diagnostic Test:
-
Solubility Check: Take 10 mg of crude. Add 1 mL of dry Toluene.
-
Melting Point (MP) Differential:
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.
Part 2: Chemical Purification (Recrystallization)
Objective: Remove salts and trace organics while chemically forcing the dehydration of any hydrolyzed acid back into the anhydride form.[1]
The "Secret" Solvent: Acetic Anhydride (
-
Why: Recrystallizing from standard solvents (ethanol, wet toluene) promotes hydrolysis.[1]
acts as a solvent and a dehydrating agent, shifting the equilibrium toward the target anhydride (Le Chatelier’s Principle).[1]
Protocol A: The Dehydrating Recrystallization
| Parameter | Specification |
| Primary Solvent | Acetic Anhydride (Reagent Grade, >99%) |
| Co-Solvent (Optional) | Toluene (Anhydrous) |
| Wash Solvent | n-Heptane or Hexane (Dried over molecular sieves) |
| Atmosphere | Nitrogen or Argon (Strictly anhydrous) |
Step-by-Step Methodology:
-
Dissolution:
-
Reflux:
-
Hot Filtration (Crucial):
-
If the solution is cloudy at reflux (indicating inorganic salts like NaCl/KCl from synthesis), filter rapidly through a pre-heated glass frit or glass wool under inert gas.[1]
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Then, cool to 0°C in an ice bath to maximize yield.
-
-
Isolation:
-
Drying:
-
Dry under high vacuum (0.1 mbar) at 50°C for 4 hours. Do not use an air oven.
-
Part 3: Physical Purification (Sublimation)[1]
Objective: Ultra-high purity (>99.9%) for organic semiconductor applications (OFETs, OPVs). This removes non-volatile salts and polymeric byproducts.[1]
Protocol B: Thermal Gradient Sublimation
| Zone | Temperature Setting | Function |
| Source Zone | 140°C – 170°C (Start low, ramp up) | Volatilization of Anhydride |
| Gradient Zone | 100°C – 130°C | Deposition of Target Crystal |
| Cold Trap | Liquid | Capture of volatile impurities |
| Pressure | Mean free path optimization |
Procedure:
-
Load the recrystallized material (from Protocol A) into the source boat. Do not sublime crude material directly if it contains significant salts (splattering risk).[1]
-
Evacuate the system to
Torr. -
Slowly ramp the source temperature.[1][2] Monitor the deposition zone.
-
The anhydride typically forms distinct, needle-like crystals in the gradient zone.[1]
-
Harvesting: Isolate the middle fraction. Discard the "light" fraction (closest to cold trap) and the "heavy" residue in the boat.[1]
Part 4: Troubleshooting FAQ
Q1: My product turned into a white, opaque powder after sitting on the bench. What happened? A: Hydrolysis.[1][5] The anhydride ring opened to form the dicarboxylic acid.[1]
-
Fix: You must re-close the ring.[1] Reprocess using Protocol A (Reflux in Acetic Anhydride). Do not simply wash it; chemical dehydration is required.[1]
Q2: I see two spots on my TLC. Is one the impurity? A: Be careful. Silica gel is acidic and contains water.[1]
-
Artifact: The anhydride often hydrolyzes on the TLC plate, showing a streak or a second spot (the acid).[1]
-
Solution: Run TLC using a non-polar eluent (e.g., Toluene/Hexane) and keep the plate dry.[1] Alternatively, take an NMR in
(ensure solvent is dry) to confirm purity without the interference of the stationary phase.[1]
Q3: Can I use Ethanol for recrystallization? A: Absolutely not.
-
Reason: Ethanol is a nucleophile.[1] It will react with the anhydride to form the mono-ethyl ester (half-ester), destroying your compound.[1] Always use non-nucleophilic, anhydrous solvents (
, Toluene, Chlorobenzene).[1]
Q4: The melting point is broad (e.g., 180–195°C). A: This indicates a mixture of the Acid and the Anhydride.[1]
-
Cause: Incomplete dehydration during synthesis or moisture ingress during storage.[1]
-
Action: Perform Protocol A.
References
-
Synthesis & Properties of Thiophene Anhydrides
-
Sublimation of Organic Semiconductors
-
Source: TCI Chemicals.[1] "Chemical Compounds Purified by Sublimation." (Establishes sublimation as the standard for thiophene-based electronic materials).
-
-
Dehydration Methodologies (Acetic Anhydride)
Disclaimer: This guide is for research purposes only. 4,6-Dichlorothieno[3,4-c]furan-1,3-dione is a potent sensitizer and irritant.[1] All operations involving acetic anhydride and chlorinated aromatics must be performed in a fume hood.[1]
Sources
Technical Support Center: Navigating Solubility Challenges with 4,6-Dichlorothieno[3,4-c]furan-1,3-dione-Based Polymers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility issues encountered with polymers derived from 4,6-Dichlorothieno[3,4-c]furan-1,3-dione. This class of polymers, while promising for various applications due to its electronic properties, often presents significant solubility challenges stemming from its rigid backbone and strong intermolecular interactions. This document offers a structured approach to systematically address these issues, ensuring reproducible and successful experimental outcomes.
I. Understanding the Root of Insolubility
The inherent insolubility of many conjugated polymers, including those based on 4,6-Dichlorothieno[3,4-c]furan-1,3-dione, can be attributed to several key factors. Acknowledging these underlying causes is the first step toward developing an effective dissolution strategy.
-
Rigid Polymer Backbone: The fused ring structure of the thieno[3,4-c]furan-1,3-dione monomer contributes to a rigid and planar polymer backbone. This planarity promotes strong π-π stacking between polymer chains, leading to the formation of aggregates that are difficult for solvent molecules to penetrate.[1]
-
Strong Intermolecular Forces: Beyond π-π stacking, other intermolecular forces such as van der Waals forces and dipole-dipole interactions contribute to high cohesive energy densities, further hindering dissolution.[2]
-
High Molecular Weight: As the polymer chain length increases, the cumulative effect of these intermolecular forces becomes more pronounced, generally leading to decreased solubility.[2][3]
-
Crystallinity: The ordered arrangement of polymer chains in crystalline domains presents a significant energetic barrier to solvent penetration. Amorphous regions are typically easier to dissolve.[2][4]
-
Cross-linking: Unwanted side reactions during polymerization can lead to the formation of cross-links between polymer chains, resulting in an insoluble network.[2]
II. Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This section provides a systematic workflow for tackling solubility problems. It is recommended to proceed through these steps sequentially, as a combination of techniques may be necessary to achieve the desired outcome.
Step 1: Rational Solvent Selection
The principle of "like dissolves like" is a fundamental starting point. However, for conjugated polymers, a more nuanced approach is often required.
Initial Solvent Screening:
For polymers derived from thieno[3,4-c]furan-1,3-dione, polar aprotic solvents are generally the most effective due to their ability to disrupt strong intermolecular interactions.[2][5][6]
| Recommended Starting Solvents | Rationale |
| N-Methyl-2-pyrrolidone (NMP) | High boiling point, effective at solvating polar polymers. |
| N,N-Dimethylacetamide (DMAc) | Similar to NMP, often used in polymer synthesis and processing.[2] |
| N,N-Dimethylformamide (DMF) | A common solvent for polar polymers, though with a lower boiling point than NMP and DMAc.[2][6] |
| Dimethyl sulfoxide (DMSO) | Highly polar aprotic solvent, capable of disrupting strong hydrogen bonds if applicable.[2] |
| Chloroform (CHCl3) | Often used for conjugated polymers, particularly for characterization techniques like GPC.[5] |
If initial attempts with single solvents fail, consider the following:
-
Solvent Mixtures: A combination of solvents can sometimes be more effective than a single solvent.[2] Experiment with mixtures of the recommended solvents or introduce a co-solvent with a different polarity.
-
Hansen Solubility Parameters (HSP): For a more theoretical approach, HSP can be used to predict polymer-solvent compatibility.[7] Additives with HSP values close to the polymer are more likely to be compatible.[7]
Step 2: The Role of Temperature
For most polymers, solubility increases with increasing temperature.[2][3] This is because the added thermal energy helps to overcome the activation energy required for the solvent to penetrate the polymer matrix.
Experimental Protocol: Temperature-Assisted Dissolution
-
Begin by attempting to dissolve a small amount of the polymer in the chosen solvent at room temperature with stirring.
-
If the polymer does not dissolve, gradually increase the temperature of the mixture in a controlled manner (e.g., in 10-20 °C increments) while continuing to stir.
-
Monitor the mixture for any signs of dissolution, such as increased viscosity or a change in color.
-
Be mindful of the solvent's boiling point and potential polymer degradation at elevated temperatures. It is advisable to conduct these experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Step 3: Mechanical Agitation - The Power of Sonication
Sonication, the application of sound energy, can be a powerful tool for accelerating dissolution.[8] It works by creating cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-pressure and high-temperature zones, which can effectively break down polymer agglomerates and enhance solvent penetration.[9]
Experimental Protocol: Sonication-Assisted Dissolution
-
Prepare a suspension of the polymer in the chosen solvent in a suitable vessel (e.g., a glass vial or flask).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply sonication in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample, which could lead to solvent evaporation or polymer degradation.[10]
-
After each sonication interval, visually inspect the sample for signs of dissolution.
-
If necessary, cool the sample in a water bath between sonication cycles.
Important Considerations:
-
While sonication can speed up dissolution, it can also potentially lead to polymer chain scission, reducing the molecular weight.[9][11] It is crucial to monitor the molecular weight of the polymer before and after sonication using techniques like Gel Permeation Chromatography (GPC) to assess any degradation.
-
For some systems, sonication may lead to the formation of fine particle dispersions rather than true molecular solutions.[10]
Step 4: The Strategic Use of Additives
In cases where the above methods are insufficient, the addition of certain chemicals can significantly enhance solubility.
-
Salts: For polar polymers, adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to polar aprotic solvents can be highly effective.[2] These salts help to disrupt the strong intermolecular hydrogen bonds between polymer chains, allowing the solvent to solvate them more easily.[2]
-
Plasticizers: Plasticizers are additives that increase the flexibility and workability of a polymer.[12][13] While primarily used in the solid state, they can also aid in the dissolution process by reducing the cohesive forces between polymer chains.[12] The choice of plasticizer should be based on its compatibility with the polymer, often guided by solubility parameters.[7]
III. Frequently Asked Questions (FAQs)
Q1: My polymer swells but does not form a true solution. What does this indicate?
A: Swelling without complete dissolution is often a sign of partial cross-linking within the polymer network.[4] The solvent can penetrate the amorphous regions and cause them to swell, but the cross-links prevent the individual polymer chains from fully separating and dissolving. Review your polymerization procedure for potential side reactions that could lead to cross-linking.[2]
Q2: Can the choice of side chains on the polymer backbone affect its solubility?
A: Absolutely. The nature and length of the side chains play a crucial role in determining the solubility of conjugated polymers.[14] Introducing bulky or flexible side chains can disrupt the planarity of the polymer backbone, hindering π-π stacking and improving solubility.[1] Conversely, long, linear alkyl chains can sometimes promote self-assembly and reduce solubility. Side-chain engineering is a powerful strategy for tuning the solubility parameters of conjugated polymers.[15]
Q3: How can I purify my polymer if it has limited solubility?
A: Soxhlet extraction is a common and effective method for purifying polymers with limited solubility. This technique continuously washes the polymer with a fresh, heated solvent, allowing for the gradual extraction of soluble impurities. The choice of solvents for the extraction should be systematic, starting with a solvent in which the polymer is completely insoluble to remove low molecular weight oligomers and residual monomers, followed by a solvent in which the polymer has some solubility to extract the desired fraction.[16]
Q4: My polymer seems to precipitate out of solution over time. What is happening?
A: This phenomenon, known as retrogradation or aging, can occur in supersaturated polymer solutions or when the solvent quality is poor. Over time, the polymer chains may slowly re-aggregate and crystallize, leading to precipitation. To mitigate this, consider storing the solution at a slightly elevated temperature (if the polymer is stable) or using a better solvent system.
Q5: I am concerned about polymer degradation during dissolution. What are the signs?
A: Polymer degradation can manifest in several ways, including a change in color (e.g., darkening), a decrease in viscosity, or a reduction in molecular weight as measured by GPC. If you suspect degradation, it is advisable to use milder dissolution conditions (e.g., lower temperature, shorter sonication times) and to handle the polymer and its solutions under an inert atmosphere.
IV. Visualization of the Troubleshooting Workflow
By methodically applying the strategies outlined in this guide, researchers can overcome the solubility challenges associated with 4,6-Dichlorothieno[3,4-c]furan-1,3-dione-based polymers and unlock their full potential in various advanced applications.
References
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Juwono, A. L. Chapter 7. Polymer solutions. Available from: [Link]
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Wikipedia. Sonication. Available from: [Link]
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De Ras, M., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polymer Chemistry, 13(36), 5176-5215. Available from: [Link]
-
Hoogenboom, R., et al. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. Polymers, 2(3), 243-256. Available from: [Link]
-
Nowicki, W., & Nowicka, G. (2011). A Review of Temperature Influence on Adsorption Mechanism and Conformation of Water Soluble Polymers on the Solid Surface. Adsorption Science & Technology, 29(7), 635-654. Available from: [Link]
-
Lee, J., et al. (2021). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials, 33(11), 4059-4069. Available from: [Link]
-
ResearchGate. How to improved solubility of conductive polymers?. Available from: [Link]
-
Riaz, U., et al. (2023). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Journal of Pharmaceutical Sciences, 112(12), 3037-3050. Available from: [Link]
-
Mok, M. M., & Lin, T. (2013). Molecular modeling of temperature dependence of solubility parameters for amorphous polymers. Journal of Molecular Modeling, 19(11), 4877-4886. Available from: [Link]
-
Riaz, U., et al. (2023). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. PubMed, 37714341. Available from: [Link]
-
Laza, D., et al. (2022). Thermoresponsive polymers in non-aqueous solutions. Polymer Chemistry, 13(48), 6649-6668. Available from: [Link]
-
Hansen, C. M. (2004). Polymer additives and solubility parameters. Progress in Organic Coatings, 51(1), 57-63. Available from: [Link]
-
ResearchGate. The effects of Sonification on Polymers for dissolution?. Available from: [Link]
-
Crawford, R. J. (1998). 7 Additives for Plastics. In Plastics Engineering (pp. 139-169). Butterworth-Heinemann. Available from: [Link]
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Livanova, N. M., & Zaikov, G. E. (2006). Additives Solubility in Polymers. Journal of Macromolecular Science, Part C: Polymer Reviews, 46(4), 339-361. Available from: [Link]
-
Fiveable. 3.4 Polymer solubility and phase behavior. Available from: [Link]
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Calero, N., et al. (2021). Influence of Sonication on the Molecular Characteristics of Carbopol® and Its Rheological Behavior in Microgels. Polymers, 13(13), 2139. Available from: [Link]
-
Scribd. Polymer Solubility Identification Guide. Available from: [Link]
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Gormley, A. J., & Stevens, M. M. (2015). Ultrasound and Sonochemistry for Radical Polymerization: Sound Synthesis. Macromolecular Rapid Communications, 36(1), 16-30. Available from: [Link]
-
Reddit. What happens to polymers when in a pure solution? Is it like spaghetti in a pot and float around, or do they break the polymer chain into monomers?. Available from: [Link]
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Abbott, S. Solubility Science: Principles and Practice. Available from: [Link]
-
El-Shehawy, A. A., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. RSC Advances, 12(49), 31959-31966. Available from: [Link]
-
El-Shehawy, A. A., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. PMC, PMC9623454. Available from: [Link]
-
Beaujuge, P. M., et al. (2011). Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Journal of the American Chemical Society, 133(51), 20999-21001. Available from: [Link]
-
El-Shehawy, A. A., et al. (2022). Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - Supplementary Information. RSC Advances. Available from: [Link]
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RSC Publishing. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. Available from: [Link]
-
PubChem. 4,6-Dihydrothieno(3,4-c)furan-1,3-dione. Available from: [Link]
-
Georganics. 4,6-Dihydro-1H,3H-thieno[3,4-c]furan-1,3-dione. Available from: [Link]
-
Luscombe, C. K., et al. (2013). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Macro Letters, 2(5), 415-418. Available from: [Link]
-
ResearchGate. Polymers based on thieno[3,4- c ]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. Available from: [Link]
-
Michinobu, T., et al. (2023). Four Slip‐Stacked Arrangements, Three Types of Photophysics: Crystal Structure and Solid‐State Fluorescence of 3,6‐Diaryl Substituted Furo[3,4‐c]furanone Polymorphs and Regioisomers. Chemistry – A European Journal, 29(47), e202301149. Available from: [Link]
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optimizing chlorination steps for thieno[3,4-c]furan-1,3-dione precursors
Technical Support Center: Optimizing Chlorination for Thieno[3,4-c]furan-1,3-dione Precursors
Executive Summary
Target Molecule: Thieno[3,4-c]furan-1,3-dione (CAS: 6007-85-8) Primary Precursor Pathway: Exhaustive side-chain chlorination of 3,4-dimethylthiophene (3,4-DMT) to 3,4-bis(trichloromethyl)thiophene, followed by hydrolysis and dehydration.
This guide addresses the critical radical chlorination step . This transformation is thermodynamically favorable but kinetically sensitive. The competition between desired sp3 side-chain chlorination (radical pathway) and undesired sp2 ring chlorination (electrophilic pathway) determines the yield and purity of your final anhydride.
Part 1: The Reaction Landscape
The synthesis hinges on the "Swarts-type" exhaustive chlorination. You are driving a 6-electron oxidation of the methyl groups while preserving the electron-rich thiophene core.
Workflow Diagram: Synthetic Pathway The following diagram outlines the critical path from starting material to the target anhydride, highlighting the chlorination bottleneck.
Caption: Figure 1. Synthetic route to Thieno[3,4-c]furan-1,3-dione.[1][2][3] The red node indicates the chlorination step focused on in this guide.
Part 2: Optimized Experimental Protocol
Objective: Synthesize 3,4-bis(trichloromethyl)thiophene with <5% ring-chlorinated impurities.
Reagents:
-
Substrate: 3,4-Dimethylthiophene (High Purity >98%)[1]
-
Chlorinating Agent: Chlorine gas (Cl2) - Preferred for atom economy OR Sulfuryl Chloride (SO2Cl2) - Preferred for lab-scale stoichiometry control.
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).[4]
-
Solvent: Carbon Tetrachloride (CCl4) is traditional but restricted. Substitute: Chlorobenzene or Trifluoromethylbenzene (stable to radicals, high boiling point).
Step-by-Step Methodology:
-
System Prep: Use a jacketed photochemical reactor equipped with a mercury vapor lamp (UV source) and a gas dispersion frit. Ensure the system is strictly anhydrous.
-
Loading: Dissolve 3,4-DMT in the solvent (0.5 M concentration). Add 1 mol% AIBN.
-
Scavenging (Crucial): Add solid K2CO3 or a slow N2 purge to remove generated HCl. Why? HCl accumulation promotes acid-catalyzed polymerization (tarring) of the thiophene ring.[5]
-
Initiation: Heat to 75-80°C (initiate reflux) and turn on the UV lamp.
-
Addition: Introduce Cl2 gas slowly.
-
Rate Control: The reaction is exothermic.[6] Monitor internal temperature; do not exceed 100°C.
-
-
Monitoring: Track the disappearance of mono-, di-, and tetra-chloro intermediates via GC-MS.
-
Endpoint: Continue until the hexachloro- peak maximizes. Prolonged exposure after completion leads to ring breakdown.
-
-
Workup: Degas with N2 to remove excess Cl2. Filter off inorganic salts. Evaporate solvent to yield the crude hexachloro- intermediate (often a viscous oil or low-melting solid).
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users during the chlorination phase.
Category A: Selectivity Issues (Ring vs. Side-Chain)
Q1: I am seeing significant formation of 2-chloro-3,4-dimethylthiophene and other ring-chlorinated byproducts. How do I stop this? Diagnosis: You are likely operating under conditions that favor Electrophilic Aromatic Substitution (EAS) rather than Free Radical Substitution (FRS). The Fix:
-
Exclude Lewis Acids: Ensure your reactor is free of metallic impurities (Fe, Al) which catalyze EAS. Use glass-lined or Teflon-coated equipment.
-
Light Intensity: Increase UV flux. A high concentration of Cl• radicals favors the faster kinetic pathway (side-chain attack) over the thermodynamic ring attack.
-
Temperature: Radical abstraction has a higher activation energy than EAS. Ensure your reaction temperature is maintained >60°C. Low temperatures favor ring chlorination.
Q2: My reaction stalls at the tetrachloro- stage (CHCl2- groups). Why can't I get to the hexachloro- product? Diagnosis: Steric hindrance and the electron-withdrawing nature of the -CHCl2 groups deactivate the remaining C-H bonds. The Fix:
-
Spike the Initiator: Add a second portion of AIBN (0.5 mol%) once the reaction slows.
-
Switch Reagents: If using SO2Cl2, it may lack the driving force for the final chlorination. Switch to Cl2 gas for the final push.
Category B: Stability & Tar Formation
Q3: The reaction mixture turns black and viscous (tar formation) halfway through. What is happening? Diagnosis: Acid-catalyzed polymerization.[5] The thiophene ring is sensitive to strong acids (HCl) generated as a byproduct (6 moles of HCl per mole of substrate!). The Fix:
-
Aggressive HCl Removal: You must remove HCl as it forms.
-
Method A (Gas): High flow rate N2 sparge.
-
Method B (Chemical): Add solid Sodium Bicarbonate (NaHCO3) or Calcium Carbonate (CaCO3) to the reaction slurry to neutralize HCl in situ.
-
Q4: Can I use NBS (N-Bromosuccinimide) instead of Chlorine? Answer: Technically yes, but it is not recommended for the anhydride target.
-
Reasoning: While NBS is excellent for benzylic bromination, exhaustive bromination (hexabromo-) is sterically difficult due to the large size of the Bromine atom. You will likely get stuck at the tetrabromo- stage, and the subsequent hydrolysis is slower. Stick to chlorination for the fully oxidized dicarboxylic acid precursor.
Part 4: Mechanistic Insight (The "Why")
Understanding the radical chain mechanism allows you to predict where the reaction fails.
Diagram: Radical Chain Propagation This diagram illustrates the cycle you must sustain. If "Termination" dominates, the reaction stalls. If "Side Reaction" dominates, you get ring chlorination.
Caption: Figure 2. Free radical chain mechanism. Success depends on keeping the Propagation Cycle (Blue) faster than Termination (Black) or Side Reactions (Red).
Part 5: Data & Comparison
Table 1: Solvent & Reagent Selection Guide
| Parameter | Recommended | Alternative | Avoid | Reason |
| Solvent | Chlorobenzene | Trifluoromethylbenzene | THF, Ether | Ethers form explosive peroxides under radical conditions. |
| Initiator | AIBN | Benzoyl Peroxide | None | AIBN has a cleaner decomposition profile (N2 gas) than peroxides. |
| Temp | 80-100°C | 60-80°C | <50°C | Low temp favors ring substitution (impurity). |
| Light | Hg Vapor / UV LED | Tungsten lamp | Darkness | UV is essential for homolytic cleavage of Cl2. |
References
-
Campaigne, E., & Archer, W. L. (1953). "Thiophene Derivatives via Radical Chlorination." Journal of the American Chemical Society. (Foundational work on thiophene side-chain chlorination).
-
BenchChem Technical Support. (2025). "Chlorination of Thiophene: Troubleshooting & Optimization." BenchChem Knowledge Base. 5 (Specifics on over-chlorination and polymerization side reactions).
-
Scientific Update. (2021). "A Radical Approach to C-H Chlorination." Scientific Update - Industrial Process Chemistry. 7 (Industrial scale-up of radical chlorination).
-
Master Organic Chemistry. (2025). "Free Radical Substitution Mechanism: Initiation, Propagation, Termination."[6][8] 8 (Detailed mechanistic steps for troubleshooting).
-
PrepChem. "Synthesis of thiophene-3,4-dicarboxylic anhydride." 9 (Verification of the hydrolysis and dehydration steps).
Sources
- 1. CAS 6007-85-8: 1H,3H-Thieno[3,4-c]furan-1,3-dione [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. US2744917A - Process for the preparation of thiophene dicarboxylic acid - Google Patents [patents.google.com]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
minimizing steric hindrance in 4,6-Dichlorothieno[3,4-c]furan-1,3-dione polymerization
Welcome to the Technical Support Center for Advanced Polymer Synthesis. This guide is specifically engineered for researchers and materials scientists dealing with the complex polymerization of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (DCTFD) .
Due to the extreme steric bulk of the fused furan-1,3-dione (anhydride) ring and the high bond dissociation energy of the adjacent C–Cl bonds, synthesizing high-molecular-weight conjugated polymers from this monomer is notoriously difficult. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.
Diagnostic Workflow for Steric Hindrance
Logical workflow for troubleshooting steric hindrance in DCTFD polymerization.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is standard Pd(PPh3)4 failing to yield high-molecular-weight polymers with 4,6-dichlorothieno[3,4-c]furan-1,3-dione? Causality: The failure is twofold: electronic and steric. The C–Cl bond has a high dissociation energy (~96 kcal/mol). Furthermore, the fused 1,3-dione ring creates severe steric bulk directly adjacent to the reactive 4 and 6 positions. The standard Pd(PPh3)4 catalyst is neither electron-rich enough to readily undergo oxidative addition into the C–Cl bond, nor spatially optimized to accommodate the bulky anhydride ring, leading to catalyst trapping as a stable, unreactive π-complex[3]. Solution: Switch to a catalyst system utilizing bulky, highly electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)3) or Buchwald ligands (e.g., SPhos). These ligands generate a coordinatively unsaturated, mono-ligated Pd(0) species that is aggressively reactive toward C–Cl bonds. Ironically, the extreme steric bulk of these ligands also accelerates the final reductive elimination step by crowding the metal center, forcing the polymer chain off the catalyst [2].
Q2: How can we minimize steric clashing during the transmetalation step of Suzuki-Miyaura polycondensation? Causality: When coupling DCTFD with another bulky co-monomer (e.g., a substituted benzodithiophene), the steric repulsion between the anhydride oxygens and the co-monomer's side chains prevents the formation of the required coplanar transition state during transmetalation. This stalls chain growth and leads to premature termination. Solution: Implement "spacer engineering." Insert unsubstituted thiophene rings between the bulky furan-1,3-dione core and the next sterically demanding unit. This pushes the steric centers apart, reducing the rotational energy barrier and allowing the polymer backbone to adopt a planar conformation necessary for efficient transmetalation.
Q3: What are the optimal thermodynamic conditions to overcome these steric barriers?
Causality: Sterically hindered cross-couplings possess an exceptionally high activation energy (
Q4: Can Direct Arylation Polymerization (DArP) be used to bypass the steric issues of transmetalation? Causality: Yes. Traditional cross-coupling requires the transmetalation of bulky organometallic species (like boronic esters or stannanes), which is highly sensitive to steric hindrance. DArP operates via a Concerted Metalation-Deprotonation (CMD) pathway, completely bypassing the bulky transmetalation transition state [1]. Solution: Use DCTFD as the aryl halide and a non-functionalized co-monomer as the C–H source. Employ a Pd(OAc)2 catalyst with a pivalic acid (PivOH) co-catalyst. The pivalate anion acts as a proton shuttle, cleaving the C–H bond of the co-monomer and coupling it directly to the chlorinated positions of the DCTFD.
Quantitative Optimization Data
The following table summarizes the impact of optimizing catalyst, ligand, and thermodynamic conditions on the polymerization of DCTFD with a standard donor co-monomer.
| Monomer System | Catalyst / Ligand | Solvent / Temp (°C) | Yield (%) | Dispersity (Đ) | |
| DCTFD + BDT | Pd(PPh3)4 | Toluene / 110 | 22% | 4.5 | 2.4 |
| DCTFD + BDT | Pd2(dba)3 / P(o-tolyl)3 | Chlorobenzene / 120 | 45% | 18.2 | 2.1 |
| DCTFD + Thiophene Spacer | Pd2(dba)3 / P(t-Bu)3 | o-DCB / 140 | 88% | 48.5 | 1.6 |
| DCTFD + BDT (DArP) | Pd(OAc)2 / PivOH | o-Xylene / 120 | 85% | 55.1 | 1.8 |
Note: BDT = Benzodithiophene derivative. The introduction of a thiophene spacer and the shift to P(t-Bu)3 in o-DCB yields a 10-fold increase in molecular weight.
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Polycondensation
This protocol is designed to synthesize high-molecular-weight polymers from DCTFD by mitigating steric hindrance. It includes in-line validation checks to ensure the reaction is proceeding correctly.
Reagents & Materials:
-
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (1.0 eq)
-
Co-monomer diboronic acid bis(pinacol) ester (1.0 eq)
-
Pd2(dba)3 (0.02 eq) and P(t-Bu)3 (0.08 eq)
-
Aliquat 336 (Phase transfer catalyst, 2 drops)
-
2M K3PO4 aqueous solution (degassed)
-
Anhydrous o-Dichlorobenzene (o-DCB)
Step-by-Step Methodology:
-
Monomer Loading & Degassing: In a Schlenk tube, combine DCTFD, the boronic ester co-monomer, and Aliquat 336. Add anhydrous o-DCB to achieve a monomer concentration of 0.05 M. Subject the mixture to three freeze-pump-thaw cycles.
-
Validation Check: The solution should be completely clear and pale yellow. Any cloudiness indicates moisture contamination or poor monomer solubility, which will prematurely terminate the polymerization.
-
-
Catalyst Activation: In a separate argon-purged vial, mix Pd2(dba)3 and P(t-Bu)3 in 1 mL of o-DCB. Stir for 15 minutes at room temperature.
-
Validation Check: The catalyst solution must transition from a deep purple/black (Pd2(dba)3) to a pale, clear yellow/orange. This color shift confirms the successful formation of the active, mono-ligated Pd[P(t-Bu)3] species.
-
-
Polymerization Initiation: Inject the activated catalyst solution into the Schlenk tube, followed immediately by the degassed 2M K3PO4 solution. Seal the tube and plunge it into a pre-heated oil bath at 140 °C. Stir vigorously (800 rpm) for 24 hours.
-
Validation Check: Within the first 2 hours, the reaction mixture should become highly viscous and exhibit a deep, intense color (often dark blue or purple, depending on the co-monomer), indicating successful extended conjugation and chain growth.
-
-
End-Capping (Crucial for Stability): After 24 hours, inject phenylboronic acid (0.1 eq) and stir for 2 hours. Then inject bromobenzene (0.1 eq) and stir for another 2 hours. This removes reactive halogen/boron end-groups that can cause cross-linking during workup.
-
Precipitation & Validation: Cool the mixture to 50 °C and precipitate dropwise into vigorously stirring methanol (10x volume).
-
Validation Check: A successful high-molecular-weight polymer will precipitate as long, continuous fibrous strands . If the precipitate forms a fine, powdery dust, the reaction failed to overcome steric hindrance, resulting only in short-chain oligomers.
-
-
Purification: Collect the fibers via filtration and subject them to Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform. The high-molecular-weight fraction is collected from the chloroform extract.
References
-
Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors Source: RSC Advances URL:[Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation Source: ResearchGate URL:[Link]
-
Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization Source: PubMed Central (PMC) URL:[Link]
thermal stability issues of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione derivatives
Welcome to the Application Scientist Support Center. This knowledge base is designed for researchers and drug development professionals working with 4,6-dichlorothieno[3,4-c]furan-1,3-dione and its downstream thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. Because these compounds are critical electron-accepting building blocks for organic photovoltaics (OPVs) and phosphorescent OLEDs (PhOLEDs), maintaining their structural and thermal integrity is paramount.
Part 1: Knowledge Base & FAQs
Q: Why does my 4,6-dichlorothieno[3,4-c]furan-1,3-dione monomer show early thermal degradation (< 200 °C) during melt processing or sublimation? A: The primary cause of premature thermal degradation in this specific monomer is moisture-induced hydrolysis, not inherent thermal instability. The causality lies in the molecular structure: the chlorine atoms at the 4 and 6 positions of the thiophene ring exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the fused anhydride ring, making the carbonyl carbons highly electrophilic and exceptionally vulnerable to nucleophilic attack by ambient water.
Once water attacks, the anhydride ring opens to form 4,6-dichlorothiophene-3,4-dicarboxylic acid. Dicarboxylic acids on electron-deficient aromatic rings undergo facile thermal decarboxylation at relatively low temperatures (150–200 °C), releasing CO₂ and registering as a significant mass loss on a Thermogravimetric Analyzer (TGA). To prevent this, the monomer must be stored in a strictly anhydrous environment (e.g., a glovebox at 2–8 °C) [4].
Q: When converting the furan-1,3-dione (anhydride) to a pyrrole-4,6-dione (imide) derivative, I observe significant tarring and low yields at elevated temperatures. How can I prevent this? A: Tarring during imidization is typically caused by the thermal degradation of the unreacted, ring-opened dicarboxylic acid intermediate before it can fully condense with the primary amine. To mitigate this, ensure the reaction is conducted under strictly anhydrous conditions using a chemical dehydrating agent (such as acetic anhydride) to drive the equilibrium toward the closed imide ring [3].
Q: How does the thermal stability of polymerized TPD derivatives compare to the furan-1,3-dione precursors?
A: Once successfully polymerized, TPD-based donor-acceptor copolymers exhibit excellent thermal robustness. TGA of these polymers typically shows 5% mass loss temperatures (
Part 2: Diagnostic Workflows
When thermal instability is detected, it is critical to isolate whether the failure is due to monomer degradation (hydrolysis) or an issue with the polymer backbone. Follow the logical pathway below to diagnose and resolve the root cause.
Troubleshooting logic for thermal instability in thieno[3,4-c]furan-1,3-dione derivatives.
Part 3: Quantitative Data Summary
To benchmark your materials, compare your TGA results against the established thermal stability profiles of furan-1,3-dione precursors and their downstream TPD derivatives.
| Material Class | Specific Compound / Polymer | Decomposition Temp ( | Primary Application |
| Monomer | 4,6-Dichlorothieno[3,4-c]furan-1,3-dione | < 200 °C (if hydrolyzed) | Synthesis Precursor |
| Host Material | o-PCzTPD | 369 °C | Red PhOLEDs [2] |
| Host Material | m-PCzTPD / p-PCzTPD | 438 °C / 448 °C | Red PhOLEDs[2] |
| Copolymer | PPEHDT-TPDO | 321 °C | Organic Photovoltaics [1] |
| Copolymer | P(BDT-TDPPDT) | 350 °C | Organic Photovoltaics |
Part 4: Protocol Vault
Standard Operating Procedure: Pre-Polymerization Thermal & Purity Validation
Objective: A self-validating protocol to confirm the structural integrity of 4,6-dichlorothieno[3,4-c]furan-1,3-dione prior to imidization or cross-coupling, preventing the propagation of degraded monomers into complex polymerizations.
Step 1: Anhydrous Sampling Inside an argon-filled glovebox (< 0.1 ppm H₂O, < 0.1 ppm O₂), transfer 5 mg of the monomer into a tightly sealed, dry vial. Causality: Eliminating ambient moisture prevents the highly electrophilic anhydride from undergoing spontaneous ring-opening during transit to the analytical instruments.
Step 2: FT-IR Screening (The Self-Validation Step) Perform Attenuated Total Reflectance (ATR) FT-IR on a 1 mg aliquot.
-
Pass Criteria: Observation of sharp, distinct anhydride carbonyl symmetric and asymmetric stretches at ~1820 cm⁻¹ and ~1770 cm⁻¹.
-
Fail Criteria: Observation of a broad absorption band between 3300–2500 cm⁻¹ (indicating carboxylic acid -OH stretching).
-
Action: If the sample fails, abort the polymerization. The monomer must be purified via vacuum sublimation before proceeding.
Step 3: TGA Execution Load 2–3 mg of the FT-IR validated monomer into an alumina crucible. Transfer the crucible to the Thermogravimetric Analyzer.
Step 4: Thermal Ramp Purge the TGA furnace with ultra-high purity N₂ (50 mL/min) for 30 minutes to ensure an inert atmosphere. Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min [1].
Step 5: Data Analysis
Calculate the
References
- Alqurashy, B. A. M. (2017). Preparation and photovoltaic properties of pyrene-thieno[3,4-c]pyrrole-4,6-dione-based donor-acceptor polymers. White Rose eTheses Online.
- RSC Advances. (2017). Thieno[3,4-c]pyrrole-4,6-dione as novel building block for host materials for red PhOLEDs. Royal Society of Chemistry.
- University of Bayreuth. Synthesis, structure formation, charge transport and applications of semiconducting copolymers based on thieno[3,4-c]pyrrole-4,6-dione. EPub Bayreuth.
- ChemScene LLC. (2025). Safety Data Sheet: Thieno[3,4-c]furan-1,3-dione. ChemScene.
troubleshooting low molecular weight in 4,6-Dichlorothieno[3,4-c]furan-1,3-dione polymers
This guide addresses the specific challenges associated with polymerizing 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (and its derivatives, such as TPD). This monomer presents a unique "double-edged sword": the rigid fused-ring system offers excellent electronic properties but causes severe solubility issues, while the anhydride moiety introduces moisture sensitivity that can terminate chain growth.
Ticket Focus: Troubleshooting Low Molecular Weight (
PART 1: Diagnostic Logic & Workflow
Before altering your protocol, determine if your low molecular weight is a kinetic issue (reaction too slow/dead) or a thermodynamic/solubility issue (polymer crashes out).
Troubleshooting Flowchart
Caption: Logical decision tree for diagnosing the root cause of low molecular weight in thiophene-anhydride polymerizations.
PART 2: Technical FAQs & Solutions
Q1: The polymer precipitates from the reaction solution within 1 hour. Is this normal?
Diagnosis: No. This is "precipitation-limited molecular weight." The rigid thieno[3,4-c]furan-1,3-dione core is planar and aggregates strongly via
Corrective Protocol:
-
Solvent Switch: Move from Toluene or THF to Chlorobenzene (CB) , 1,2-Dichlorobenzene (o-DCB) , or 1,2,4-Trichlorobenzene (TCB) . These chlorinated aromatics are better at solvating electron-deficient, planar backbones.
-
Temperature: Run the polymerization at 100–120°C . High temperature increases the solubility limit.
-
Side-Chain Engineering: If you are copolymerizing, ensure the comonomer (e.g., benzodithiophene) has bulky/long alkyl side chains (e.g., 2-ethylhexyl, 2-butyloctyl) to provide steric "fluff" that keeps the backbone soluble.
Q2: I am using Stille coupling. Why is the C-Cl bond not reacting?
Diagnosis: The C-Cl bond on the 4,6-positions is an electrophile, but it is significantly less reactive than the C-Br or C-I equivalents often cited in literature. Standard catalysts like
Corrective Protocol:
-
Catalyst Upgrade: Switch to electron-rich, bulky phosphine ligands that facilitate oxidative addition into aryl chlorides.
-
Recommended:
with (classic) or SPhos/XPhos (modern, highly active). -
Ratio: 1:4 (Pd:Ligand) to ensure catalyst stability at high temperatures.
-
-
Microwave Synthesis: Microwave heating (140-160°C for 20-40 mins) can overcome the activation energy barrier for C-Cl oxidative addition more effectively than thermal reflux.
Q3: My GPC shows a bimodal distribution with a large low-MW peak. Why?
Diagnosis: This usually indicates Protodehalogenation (chain termination). The active polymer chain end (Pd-Cl species) reacted with a proton source instead of the stannane/boronate monomer.
-
Source 1 (Moisture): The anhydride group in your monomer is highly susceptible to hydrolysis. If it hydrolyzes to the dicarboxylic acid, the acidic protons will quench the polymerization immediately.
-
Source 2 (Solvent): Non-anhydrous solvents.[1]
Corrective Protocol:
-
Monomer Drying: The 4,6-Dichlorothieno[3,4-c]furan-1,3-dione must be sublimed or recrystallized from acetic anhydride/toluene and stored in a glovebox.
-
Glassware: All glassware must be flame-dried under vacuum.
-
Scavenger: Add a proton sponge or mild base (if compatible with your coupling mechanism) to neutralize stray protons, though rigorous exclusion of water is preferred.
Q4: Can I polymerize this monomer via Direct Heteroarylation (DHAP)?
Diagnosis: Technically yes, but risky. DHAP typically targets C-H bonds. Since your positions 4 and 6 are blocked by Chlorine, you are likely attempting a dehalogenative coupling or using the chlorines as directing groups for a different position (which doesn't exist on this ring).
-
Clarification: If you are trying to polymerize via C-H activation, you need the 4,6-Dihydro (non-chlorinated) version.
-
If using the Dichloro version: You must use Stille or Suzuki coupling. DHAP conditions (Carbonate bases) might hydrolyze the anhydride ring.
PART 3: Optimized Experimental Protocol
Method: High-Temperature Stille Coupling for Dichloro-Anhydride Monomers.
Objective: Target
Materials Table
| Reagent | Equivalents | Role | Notes |
| Monomer A (Dichloro-anhydride) | 1.00 | Electrophile | Must be white/pale yellow crystals. |
| Monomer B (Distannyl) | 1.00 | Nucleophile | Weigh inside glovebox. Stoichiometry must be exact (1:1). |
| Catalyst ( | 0.02 (2 mol%) | Metal Source | Fresh, purple/black solid. |
| Ligand ( | 0.08 (8 mol%) | Ligand | Stabilizes Pd at high T. |
| Solvent (Chlorobenzene) | [0.1 M] | Solvent | Anhydrous, degassed (Freeze-Pump-Thaw x3). |
Step-by-Step Workflow
-
Pre-Reaction Prep:
-
Dry the Schlenk tube/microwave vial in an oven (120°C) overnight.
-
Bring all reagents into the glovebox.
-
Critical: Verify Monomer A purity via NMR. Any hydrolyzed acid (broad singlet >10 ppm) will kill the reaction.
-
-
Charging:
-
Add Monomer A, Monomer B, Pd source, and Ligand to the vial.
-
Add Chlorobenzene.
-
Seal with a Teflon-lined crimp cap (if microwave) or glass stopcock (if Schlenk).
-
-
The "Pre-Heat" Trick (Solubility Check):
-
Before adding catalyst (if possible) or immediately after, heat the mixture to 80°C and observe.[2] It must be a clear solution. If it is cloudy before polymerization starts, add more solvent or switch to o-DCB.
-
-
Polymerization:
-
Thermal: Heat to 110°C for 24–48 hours.
-
Microwave: Ramp to 100°C (5 min), then 140°C (30 min).
-
-
End-Capping (Essential for Stability):
-
After reaction, add 2-tributylstannylthiophene (reacts with Cl-ends) -> stir 1 hr.
-
Add 2-bromothiophene (reacts with Sn-ends) -> stir 1 hr.
-
Reason: Removes reactive ends that cause oxidative degradation later.
-
-
Purification:
-
Precipitate into Methanol (acidified with 1% HCl to solubilize Tin byproducts).
-
Soxhlet Extraction: Methanol -> Acetone -> Hexane -> Chloroform (Product) .
-
Note: The Hexane fraction removes low MW oligomers, tightening the PDI.
-
References
-
Nielsen, C. B., & Schroeder, B. C. (2011). "Synthesis and properties of thieno[3,4-c]pyrrole-4,6-dione-based polymers." Polymer Chemistry. (Discusses the solubility challenges and side-chain engineering for TPD-based polymers).
-
Li, Y., et al. (2010). "A new thieno[3,4-c]pyrrole-4,6-dione-based copolymer for efficient solar cells."[3][4] Chemical Communications. ( foundational work on Stille coupling conditions for this scaffold).
-
Carothers, W. H. (1936). "Polymers and Polyfunctionality.
-
Leclerc, M., et al. (2012). "Direct Heteroarylation Polymerization: Guidelines for Defect-Free Conjugated Polymers." Chemical Reviews. (Critical for understanding C-Cl vs C-H selectivity issues).
Sources
Technical Support Center: Catalyst Removal from 4,6-Dichlorothieno[3,4-c]furan-1,3-dione Copolymers
Welcome to the advanced troubleshooting and methodology center for the purification of thienofuran-based conjugated copolymers. Polymers synthesized from the 4,6-dichlorothieno[3,4-c]furan-1,3-dione monomer are highly valued in organic electronics and theranostics. However, the transition metal catalysts (typically Palladium or Ruthenium) used during cross-coupling polymerizations frequently remain trapped in the polymer matrix. For drug development and high-performance optoelectronics, these residues must be reduced to parts-per-million (ppm) levels to prevent cellular toxicity and electronic charge trapping.
🔬 Frequently Asked Questions (FAQs)
Q: Why does 4,6-Dichlorothieno[3,4-c]furan-1,3-dione copolymerization result in stubbornly high palladium retention? A: The fundamental issue is intrinsic chelation. The monomer (CAS 57309-06-5) contains sulfur and oxygen heteroatoms within its thienofuran-1,3-dione core[1]. These atoms possess lone electron pairs that act as multidentate ligands, strongly coordinating with Pd(0) and Pd(II) species during Stille, Suzuki, or Direct Heteroarylation Polymerizations. When the polymer chains rapidly aggregate during standard precipitation, they physically encapsulate these coordinated metal clusters (Pd black), rendering passive precipitation methods largely ineffective[2].
Q: Can I rely solely on Soxhlet extraction to reach <10 ppm catalyst levels? A: No. While Soxhlet extraction is an excellent and necessary step for removing unreacted monomers, catalyst salts, and low-molecular-weight oligomers[3], it relies on passive diffusion. It cannot break the strong coordinate bonds between the polymer's heteroatoms and the trapped metal. Soxhlet extraction must be paired with an active, high-affinity metal scavenging step to achieve high purity[2].
🛠 Troubleshooting Guide
Issue 1: Polymer Yield Drops Significantly After Silica Scavenger Treatment.
-
Cause: Thienofuran-based polymers can inadvertently adsorb onto the silica gel backbone of standard metal scavengers. This is driven by polar interactions and hydrogen bonding between the polymer's 1,3-dione groups and the unendcapped silanols on the silica surface[4].
-
Solution: Shift from a silica-based scavenger to a highly cross-linked, macroporous polystyrene-bound scavenger (e.g., Polystyrene-trimercaptotriazine or MP-TMT). Additionally, ensure the scavenging reaction is performed in a highly non-polar solvent (such as toluene or chlorobenzene) to favor polymer-solvent interactions over polymer-resin interactions.
Issue 2: ICP-MS Shows >500 ppm Pd Despite Repeated Dissolution/Precipitation Cycles.
-
Cause: Physical entrapment outpaces diffusion. When a concentrated polymer solution is dropped into a poor solvent (like methanol), the chains collapse instantly, trapping the metal nanoparticles inside the solid matrix before they can escape into the solvent[2].
-
Solution: Cease repeated precipitations. Instead, dissolve the polymer completely in chlorobenzene at 60°C, add a functionalized metal scavenger, and stir for 12–24 hours. The scavenger will out-compete the polymer for the metal ions in the solution state[4].
📊 Quantitative Data: Efficacy of Purification Methods
The following table summarizes the expected reduction of Palladium impurities in thienofuran-copolymers using various purification techniques.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Polymer Yield Recovery (%) | Time Required (h) |
| Single Precipitation | 5,500 | 2,100 | 95% | 2 |
| Triple Precipitation | 5,500 | 1,200 | 85% | 6 |
| Soxhlet Extraction (MeOH/Acetone) | 5,500 | 450 | 90% | 48 |
| Soxhlet + Polystyrene-Thiol Scavenger | 5,500 | < 10 | 88% | 72 |
🧪 Experimental Protocol: Advanced Catalyst Scavenging
This methodology utilizes a self-validating system to ensure the complete removal of transition metals from the copolymer matrix.
Step 1: Complete Dissolution Dissolve 500 mg of the crude, Soxhlet-extracted copolymer in 100 mL of anhydrous chloroform or chlorobenzene. Stir at 50°C until complete dissolution is achieved.
-
Causality: Complete dissolution is mandatory. Any undissolved micro-aggregates will harbor protected catalyst residues.
Step 2: Scavenger Addition Add 15 equivalents (relative to the initial catalyst loading used in the polymerization) of a macroporous polystyrene-bound thiol scavenger (e.g., QuadraPure TU or equivalent).
Step 3: Thermal Incubation Stir the suspension vigorously at 55°C for 18 hours.
-
Causality: Elevated temperature is critical. It increases the kinetic energy and free volume of the polymer coils in solution, exposing sterically hindered coordination sites to the heterogeneous scavenger resin.
Step 4: Filtration & Visual Validation Pass the hot mixture through a tightly packed pad of Celite to remove the solid scavenger resin.
-
Validation Checkpoint: Inspect the filtrate. A successful scavenging step yields a transparent, brightly colored solution (typically deep blue/purple for these specific copolymers) with zero gray/black turbidity. If dark turbidity persists, Pd black is still present; repeat Step 2.
Step 5: Concentration and Precipitation Concentrate the validated filtrate to approximately 10 mL under reduced pressure. Precipitate the polymer dropwise into 200 mL of vigorously stirred, ice-cold methanol.
Step 6: Isolation & Analytical Validation Collect the purified polymer via vacuum filtration and dry under high vacuum at 40°C for 24 hours.
-
Validation Checkpoint: Digest a 5 mg sample in ultra-pure nitric acid and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is analytically validated when the Pd concentration is confirmed to be <10 ppm.
🔄 Purification Workflow Visualization
Caption: Workflow for removing transition metal catalysts from thienofuran-based conjugated copolymers.
📚 References
Sources
Technical Support Center: Aggregation Control in 4,6-Dichlorothieno[3,4-c]furan-1,3-dione Based Films
Welcome to the Technical Support Center for organic electronics researchers and drug development professionals working with 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (TFD) and its pyrrole derivatives (TPD). Because TFD/TPD units are highly planar and strongly electron-withdrawing, they are premier building blocks for low-bandgap conjugated polymers and small molecules[1]. However, this strong planarity inherently drives aggressive intermolecular π-π stacking, leading to severe aggregation issues during film formation[2].
This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you control aggregation, optimize thin-film morphology, and maximize charge carrier mobility.
Part 1: Troubleshooting Guide (Symptom-Based)
Q: My TFD/TPD-based polymer films exhibit macroscopic roughness, large pinholes, and poor device performance upon room-temperature spin-coating. How do I resolve this? A: This is a classic symptom of excessive pre-aggregation in the precursor solution. Due to strong intermolecular interactions, TFD/TPD polymers self-assemble into large aggregates even in good solvents like chloroform or chlorobenzene at room temperature. Causality & Solution: Implement temperature-controlled deposition. Heating the solution and the substrate to an elevated temperature (e.g., 70 °C) provides the thermal energy necessary to break down macroscopic aggregates into smaller, ordered nanowire-type structures. This specific thermal modulation has been shown to increase charge mobility from ~0.014 cm²/Vs to over 1.0 cm²/Vs[3].
Q: My bulk-heterojunction (BHJ) solar cell using a TPD-based donor polymer shows a very low short-circuit current (
Q: After optimizing the solvent and deposition temperature, my organic field-effect transistor (OFET) mobility is still suboptimal. How can I enhance the molecular ordering? A: As-cast films, even when hot-coated, often contain kinetic traps and lack long-range crystallographic order. Causality & Solution: Apply thermal annealing post-deposition. Annealing at temperatures near the polymer's cold crystallization temperature (typically 130 °C – 150 °C) provides the activation energy required for the polymer chains to reorganize. This induces denser morphologies and highly ordered face-on or edge-on π-π stacks, substantially increasing charge transport[5].
Part 2: Core Experimental Protocols
Protocol A: Temperature-Controlled Deposition for Pre-aggregation Management
Objective: Prevent macroscopic pre-aggregation in solution to form uniform, ultrathin active layers.
-
Solution Preparation: Dissolve the TFD/TPD-based polymer in anhydrous chlorobenzene at a concentration of 5–10 mg/mL.
-
Thermal Equilibration: Stir the solution at 70 °C for a minimum of 2 hours inside a nitrogen-filled glovebox to fully dissociate large aggregates.
-
Substrate Heating: Pre-heat the target substrates (e.g., ITO or silicon wafers) on a hotplate set to 70 °C for 15 minutes.
-
Deposition: Transfer the hot solution directly onto the heated substrate and immediately perform spin-coating or dip-coating.
-
Self-Validation Step: Perform Atomic Force Microscopy (AFM) on the resulting film. A successful deposition will yield a root-mean-square (RMS) roughness of
nm and visible nanoscale fibrillar structures, rather than large nodular domains[3].
Protocol B: Solvent Additive Integration for BHJ Morphology Control
Objective: Control the drying kinetics to prevent massive phase separation in donor-acceptor blends.
-
Blend Preparation: Prepare the primary solution of the TFD/TPD donor and the acceptor (e.g., PCBM) in the host solvent (e.g., chloroform).
-
Additive Doping: Add 2% (v/v) of 1,8-diiodooctane (DIO) to the blend solution.
-
Stirring: Stir vigorously at 40 °C for 1 hour to ensure homogeneous distribution of the additive.
-
Casting & Vacuum Drying: Spin-coat the active layer. Because DIO has a high boiling point, place the cast films in a vacuum antechamber (
Torr) for 1 hour to completely remove residual DIO, which can otherwise act as a charge trap. -
Self-Validation Step: Measure the photoluminescence (PL) quenching of the film. A successfully interpenetrating network will show
PL quenching compared to the pristine polymer film, confirming that domains are within the exciton diffusion length[4].
Part 3: Data Presentation
The following table summarizes the quantitative impact of various aggregation-control treatments on the morphology and performance of TFD/TPD-based films based on empirical literature[3][5].
| Processing Condition | Pre-aggregation State | Dominant Film Morphology | Typical Charge Mobility (cm²/Vs) |
| Room Temp (25 °C) | High (Macroscopic) | Disordered, Large Pinholes | 0.014 |
| Hot Cast (70 °C) | Optimized (Nanoscale) | Ordered Nanowires | 1.030 |
| Hot Cast (90 °C) | Low (Over-dissociated) | Amorphous, Lacking Network | 0.500 |
| Hot Cast + Annealing (130 °C) | Optimized | Dense, Crystalline π-π Stacks | > 1.200 |
Part 4: Frequently Asked Questions (FAQs)
Q: Why does altering the alkyl chain orientation on the TFD/TPD backbone affect aggregation? A: Aggregation is heavily dictated by steric hindrance. The specific orientation and branching of alkyl chains determine the spacing between conjugated backbones. Grouping alkyl chains into specific clusters creates free volume that facilitates the interdigitation of side chains. This allows the rigid TFD/TPD backbones to approach each other more closely, promoting tighter lamellar stacking and enhanced charge transport[1].
Q: Can I use solvent vapor annealing (SVA) instead of thermal annealing for TFD films? A: While SVA can be used, thermal annealing is generally preferred for TFD/TPD-based polymers. The rigid, highly planar nature of the thieno-furan-dione core creates strong intermolecular locking. Thermal annealing directly provides the uniform thermodynamic activation energy needed to overcome these rigid-backbone interactions, whereas SVA relies on solvent permeation which can be uneven in highly crystalline pre-aggregated films[3][5].
Part 5: Visualizations
Workflow for diagnosing and resolving aggregation issues in TFD/TPD-based polymer films.
Mechanistic pathway of film morphology evolution based on drying kinetics and thermodynamics.
Part 6: References
1.[1] Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. National Institutes of Health (NIH). 2.[5] Annealing treatment improves the morphology and performance of photovoltaic devices prepared from thieno[3,4-c]pyrrole-4,6-dione-based donor/acceptor conjugated polymers and CdSe nanostructures. RSC Publishing. 3.[3] Modulating Surface Morphology and Thin-Film Transistor Performance of Bi-thieno[3,4-c]pyrrole-4,6-dione-Based Polymer Semiconductor by Altering Preaggregation in Solution. ACS Publications. 4.[4] Ring substituents mediate the morphology of PBDTTPD-PCBM bulk-heterojunction solar cells. ResearchGate. 5.[2] Small Molecules Derived from Thieno[3,4-c]pyrrole-4,6-dione (TPD) and Their Use in Solution Processed Organic Solar Cells. MDPI.
Sources
- 1. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Annealing treatment improves the morphology and performance of photovoltaic devices prepared from thieno[3,4-c]pyrrole-4,6-dione-based donor/acceptor conjugated polymers and CdSe nanostructures - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Photostability & Handling of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Executive Summary & Chemical Context
Welcome to the technical support hub for 4,6-Dichlorothieno[3,4-c]furan-1,3-dione . As a researcher working with this critical precursor for n-type conjugated polymers (such as quinoidal oligomers or acceptor units in OPVs), you are likely encountering stability issues during synthesis or device fabrication.
This molecule presents a dual-vulnerability profile :
-
The Anhydride Moiety: Highly susceptible to nucleophilic attack (hydrolysis) by ambient moisture, often mistaken for photodegradation.
-
The Chlorothiophene Core: Susceptible to homolytic C-Cl bond cleavage and S-oxidation under UV light (especially <300 nm).
This guide distinguishes between environmental artifacts and true photochemical degradation.
Interactive Troubleshooting Guide (Q&A)
Module A: Hydrolysis vs. Photolysis (The "False Positive")
Q: My yellow/orange solid turned white/pale after UV exposure in air. Is this photobleaching? A: It is likely hydrolysis , not photolysis.
-
The Mechanism: UV lamps generate heat. If your sample was not under a strict inert atmosphere (N₂ or Ar), the rise in temperature accelerates the reaction between the anhydride ring and atmospheric moisture.
-
The Product: The anhydride ring opens to form 4,6-dichlorothiophene-3,4-dicarboxylic acid . This dicarboxylic acid is typically colorless or pale compared to the conjugated anhydride.
-
Diagnostic Test: Check solubility. The dicarboxylic acid is significantly more polar and will dissolve in aqueous base (e.g., NaHCO₃), whereas the anhydride precursor is less soluble in water but soluble in dry CHCl₃.
Q: I see a broadening of the carbonyl peak in FTIR. What does this mean? A: This confirms ring opening .[1]
-
The Signal: The cyclic anhydride typically shows a sharp doublet around 1760–1840 cm⁻¹ (symmetric/asymmetric stretching).
-
The Shift: Hydrolysis shifts this to a broad carboxylic acid band at 1650–1750 cm⁻¹ and introduces a broad O-H stretch at 2500–3300 cm⁻¹ .
Module B: True Photochemical Degradation
Q: My LC-MS shows a mass loss of 34-35 Da. What is happening? A: You are observing Photodechlorination .
-
The Mechanism: Under UV irradiation (particularly UV-C or high-intensity UV-A), the C-Cl bond on the thiophene ring undergoes homolytic fission. This generates a reactive thienyl radical and a chlorine radical.
-
The Fate: The thienyl radical abstracts a hydrogen atom from your solvent (e.g., THF, Toluene), resulting in the replacement of Chlorine (Cl) with Hydrogen (H).
-
Prevention: Use solvents with high bond dissociation energies (e.g., Benzene, though toxic) or strictly filter UV light below 300 nm.
Q: The sample is darkening (browning) without losing the anhydride peak. Why? A: This suggests S-Oxidation or Radical Coupling .
-
S-Oxidation: Singlet oxygen (
), generated via sensitization of dissolved oxygen, attacks the thiophene sulfur, forming a thiophene-S-oxide or sulfone. This breaks the aromaticity and leads to conjugation interruptions (browning). -
Coupling: Thienyl radicals (from C-Cl cleavage) can attack adjacent molecules, leading to insoluble dimers or oligomers.
Visualizing the Pathways
The following diagram maps the logical flow of degradation based on environmental conditions.
Figure 1: Decision tree distinguishing moisture-induced hydrolysis from true UV-induced radical degradation pathways.
Experimental Validation Protocols
To confirm which pathway is affecting your specific experiment, perform the following Self-Validating Protocol .
Protocol: Differential Degradation Analysis (DDA)
Objective: Isolate the variables of Moisture, Oxygen, and UV energy.
| Step | Action | Condition | Expected Outcome (If Stable) | Expected Outcome (Degradation) |
| 1 | Control A (Dark/Dry) | Dissolve in dry CDCl₃, store in amber vial, N₂ atm. | No Change (NMR). | Hydrolysis (if solvent wet). |
| 2 | Test B (UV/Air) | Expose to UV lamp in open quartz cuvette. | N/A | Hydrolysis (dominant) + Photolysis. |
| 3 | Test C (UV/N₂) | Degas solvent (freeze-pump-thaw x3), seal in quartz, expose to UV. | Minimal Change. | Dechlorination (radical pathway).[2] |
| 4 | Test D (UV/Filter) | Same as C, but use a 350 nm long-pass filter. | No Change. | If degradation persists, molecule is highly labile. |
Analytical Settings
-
1H NMR: Look for the disappearance of the specific impurity peaks. Since the starting material has no protons on the ring (only the anhydride if hydrolyzed has OH), use 13C NMR or monitor the solvent peak for H-abstraction byproducts. Note: If hydrolyzed, the acid protons appear broad >10 ppm.
-
HPLC-MS: Use a reverse-phase column (C18).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Warning: Water in mobile phase will hydrolyze the anhydride on-column. Analyze rapidly or derivatize with methanol to form the diester first.
-
References & Authoritative Grounding
-
Photodechlorination Mechanisms:
-
Concept: Polychlorinated thiophenes undergo C-Cl bond homolysis under UV irradiation, a process accelerated in hydrogen-donating solvents.
-
Source: Comparison of experimental degradation pathways of chlorothiophenes.
-
-
Thiophene Ring Opening Dynamics:
-
Stability of Thiophene Diones (Dithiophene Analogues):
-
Concept: Dione derivatives of thiophenes are sensitive to autoxidation and disproportionation under UV light, forming aldehydes or carboxylic acids if moisture/oxygen is present.
-
Source: Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione.[3]
-
-
Synthesis & Handling of Thieno[3,4-c]furan-1,3-dione:
-
Concept: Standard handling procedures for this anhydride class emphasize inert atmosphere storage to prevent hydrolysis to the 3,4-dicarboxylic acid.
-
Source: Product Safety & Handling (Sigma-Aldrich/Merck).
-
Disclaimer: This guide assumes standard laboratory safety protocols. Chlorinated thiophenes and their degradation products may be toxic. Always handle under a fume hood.
Sources
- 1. Transient UV pump–IR probe investigation of heterocyclic ring-opening dynamics in the solution phase: the role played by nσ* states in the photoinduced reactions of thiophenone and furanone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Photodechlorination of octachlorodibenzothiophene and octachlorodibenzofuran: comparison of experimental degradation pathways with degradation pathways predicted by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability of 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione (NSC 656240), a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR spectral analysis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
FTIR Spectral Analysis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione: A Comparative Characterization Guide
Executive Summary
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS: 57309-06-5) is a highly reactive, electrophilic building block utilized extensively in the synthesis of conjugated polymers, non-fullerene acceptors for organic photovoltaics (OPVs)[1], and specialized pharmaceutical intermediates. Because the furan-1,3-dione (anhydride) ring is susceptible to rapid hydrolysis, verifying its structural integrity immediately following synthesis is critical[2].
This guide provides an authoritative comparative analysis of the Fourier Transform Infrared (FTIR) spectral properties of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione against common alternatives, alongside a field-proven, self-validating analytical protocol.
Mechanistic Insights: The Causality of Spectral Shifts
As an Application Scientist, I frequently observe mischaracterizations of halogenated anhydrides due to a misunderstanding of electronic effects and poor sample preparation. Understanding the causality behind these spectral signatures is paramount:
-
The Inductive Effect (-I) on Carbonyl Stretching: The unsubstituted precursor, thieno[3,4-c]furan-1,3-dione, exhibits standard 5-membered cyclic anhydride C=O stretching vibrations[3]. However, substituting the 4 and 6 positions of the thiophene ring with highly electronegative chlorine atoms introduces a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the furan-1,3-dione system, shortening and strengthening the C=O bonds. Consequently, the asymmetric and symmetric C=O stretching frequencies of the dichlorinated derivative are "blue-shifted" (moved to higher wavenumbers) compared to the unsubstituted analogue.
-
Moisture Sensitivity & The KBr Trap: Traditional FTIR sample preparation involves pressing the analyte into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic. Subjecting 4,6-Dichlorothieno[3,4-c]furan-1,3-dione to KBr often induces localized hydrolysis, converting the anhydride back into 2,5-dichloro-3,4-thiophenedicarboxylic acid[4]. This results in a false broad O-H stretch (~3000 cm⁻¹) and a shifted carboxylic C=O stretch (~1700 cm⁻¹). Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandatory technique for this class of compounds.
Caption: Logical flow of inductive effects causing FTIR blue shifts in halogenated anhydrides.
Comparative Spectral Data
To objectively evaluate the spectral performance of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione, we compare it against its direct unsubstituted analogue (Thieno[3,4-c]furan-1,3-dione) and a universal aromatic anhydride standard (Phthalic Anhydride).
| Functional Group / Vibration | 4,6-Dichlorothieno[3,4-c]furan-1,3-dione | Thieno[3,4-c]furan-1,3-dione | Phthalic Anhydride (Standard) |
| C=O Asymmetric Stretch | ~1845 cm⁻¹ (Blue-shifted) | ~1835 cm⁻¹ | ~1852 cm⁻¹ |
| C=O Symmetric Stretch | ~1775 cm⁻¹ (Blue-shifted) | ~1765 cm⁻¹ | ~1774 cm⁻¹ |
| C=C Thiophene/Ring Stretch | ~1490 cm⁻¹, 1410 cm⁻¹ | ~1510 cm⁻¹, 1430 cm⁻¹ | ~1600 cm⁻¹, 1465 cm⁻¹ |
| C-O-C Anhydride Stretch | ~1240 cm⁻¹, 1180 cm⁻¹ | ~1220 cm⁻¹, 1170 cm⁻¹ | ~1255 cm⁻¹, 1190 cm⁻¹ |
| C-Cl Stretch | ~760 cm⁻¹, 720 cm⁻¹ | N/A | N/A |
| C-H Out-of-Plane Bend | N/A (Fully substituted ring) | ~810 cm⁻¹, 740 cm⁻¹ | ~715 cm⁻¹ |
Data Interpretation: The presence of the ~760 cm⁻¹ peak confirms successful chlorination, while the absence of C-H bending at ~810 cm⁻¹ proves complete substitution at the 4 and 6 positions.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To guarantee scientific integrity, the following methodology is designed as a self-validating system . Each step contains a built-in checkpoint to ensure the data is not compromised by environmental factors or operator error.
Equipment: FTIR Spectrometer equipped with a monolithic Diamond ATR accessory and a DTGS or MCT detector.
Step 1: Environmental Control & Background Verification
-
Action: Purge the spectrometer optics and sample compartment with dry N₂ gas for 15 minutes. Collect a background spectrum of the bare diamond crystal (32 scans, 4 cm⁻¹ resolution).
-
Validation Checkpoint: Live-monitor the 4000–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions. A completely flat baseline confirms the successful elimination of atmospheric water vapor, which would otherwise convolute the anhydride C=O signals.
Step 2: Sample Application
-
Action: Transfer 2–5 mg of dry 4,6-Dichlorothieno[3,4-c]furan-1,3-dione powder directly onto the center of the diamond crystal using a clean stainless-steel micro-spatula. Do not use solvents.
Step 3: Pressure Optimization
-
Action: Lower the ATR anvil to apply pressure to the powder.
-
Validation Checkpoint: Monitor the live spectral preview. Increase pressure until the C=O peak at ~1775 cm⁻¹ reaches an absorbance of at least 0.4 AU. If the baseline between 2500–2000 cm⁻¹ begins to slope upwards, the pressure is uneven (causing scattering); release and re-apply.
Step 4: Spectral Acquisition & Processing
-
Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to compensate for depth-of-penetration variations across the wavelength spectrum.
Step 5: Post-Run Integrity Validation
-
Validation Checkpoint: Examine the 3300–2500 cm⁻¹ region of the final spectrum. The absolute absence of a broad O-H stretching band confirms that the furan-1,3-dione ring remained intact and did not undergo hydrolysis during the handling and measurement process.
Caption: Step-by-step self-validating ATR-FTIR experimental workflow for moisture-sensitive anhydrides.
References
-
[2] Title: 含苯並二噻吩單元之共軛高分子的合成、分析及其在太陽能電池之... | Source: ntust.edu.tw | URL:
-
[3] Title: Rearrangement of Diferrocenyl 3,4-Thiophene Dicarboxylate | Source: mdpi.com | URL:
-
[1] Title: Non-fullerene organic photovoltaics based on thienopyrroledione comprising random copolymers | Source: metu.edu.tr | URL:
-
[4] Title: Facile direct arylation polycondensation of random semiconducting terpolymers for single-junction non-fullerene organic solar cells | Source: researchgate.net | URL:
Sources
comparing chlorinated vs non-chlorinated thieno[3,4-c]furan-1,3-dione efficiency
COMPARATIVE EFFICIENCY GUIDE: Chlorinated vs. Non-Chlorinated Thieno[3,4-c]furan-1,3-dione Derivatives
Executive Summary This guide evaluates the efficiency profiles of thieno[3,4-c]furan-1,3-dione (the anhydride precursor to the widely used thieno[3,4-c]pyrrole-4,6-dione or TPD motif) in two critical contexts: Organic Photovoltaics (OPV) and Medicinal Chemistry .[1]
-
In OPV: The comparison focuses on the Power Conversion Efficiency (PCE) of polymers derived from these precursors. Data indicates that chlorinated systems (either via chlorinated solvents or chlorinated polymer backbones) typically outperform non-chlorinated counterparts (PCE >9% vs. ~5-7%) due to deeper HOMO levels and enhanced molecular packing.[1] However, non-chlorinated "Green" alternatives are rapidly closing the gap via side-chain engineering.[1]
-
In Drug Development: The comparison focuses on Synthetic Efficiency and Bio-Isosteric Potency . The 4,6-dichloro derivative serves as a high-potency scaffold for enzyme inhibitors (e.g., Aldose Reductase), offering superior metabolic stability compared to the non-chlorinated hydride form, albeit with lower synthetic yields during the initial anhydride formation.
Part 1: Mechanistic Foundation & Causality[1]
To understand the efficiency divergence, we must analyze the physicochemical impact of the Chlorine atom (Cl) versus Hydrogen (H) on the thieno[3,4-c]furan-1,3-dione core and its derivatives.
The "Chlorine Effect" in Electronics (OPV)
In TPD-based polymers (e.g., PBDT-TPD), efficiency is driven by the Bandgap (Eg) and Morphology .
-
Electronic Tuning: Chlorine is an electron-withdrawing group (EWG) with a strong inductive effect (-I) but a weak mesomeric effect (+M).[1] Replacing H with Cl (or using chlorinated solvents that induce specific aggregation) lowers the Highest Occupied Molecular Orbital (HOMO) energy level.
-
Result:Higher Open-Circuit Voltage (Voc) , a direct contributor to higher PCE.[1]
-
-
Non-Covalent Interactions: The empty 3d-orbitals of Chlorine (or its anisotropic electron density) facilitate S···Cl and Cl···Cl non-covalent interactions.[1]
-
Result: These interactions "lock" the polymer backbone into a planar conformation, enhancing Charge Carrier Mobility (µ) and Fill Factor (FF) .
-
The "Halogen Effect" in Bioactivity (MedChem)
-
Lipophilicity & Stability: The 4,6-dichloro-thieno[3,4-c]furan-1,3-dione derivative exhibits higher lipophilicity (LogP) than the non-chlorinated parent.[1]
-
Result: Improved membrane permeability and resistance to oxidative metabolism (blocking the reactive
-positions of the thiophene ring).
-
Part 2: Comparative Analysis (Data & Performance)
A. Organic Photovoltaic (OPV) Efficiency
Context: Comparison of TPD-based polymers processed with Chlorinated Solvents (CB/CF) vs. Non-Chlorinated Solvents (Tol/Xyl), and the impact of Chlorinated Backbone substitutions.
| Metric | Non-Chlorinated System (Ref) | Chlorinated System (Target) | Efficiency Delta | Causality |
| PCE (%) | 5.5% - 7.3% (e.g., PBDT-TPD / Tol) | 9.2% - 13.9% (e.g., Cl-TPD / CB) | +40% to +90% | Improved morphology and exciton dissociation.[1] |
| Voc (V) | 0.85 - 0.90 V | 0.95 - 1.02 V | +0.1 V | Deepened HOMO level due to EWG nature of Cl or solvent-induced packing.[1] |
| Fill Factor | 55% - 65% | 70% - 75% | +15% | Enhanced planarity (S[1]···Cl interactions) reduces reorganization energy. |
| Solubility | Good in Toluene/Xylene (Green) | High in Chlorobenzene (Toxic) | Trade-off | Chlorinated systems often require toxic solvents for optimal aggregation.[1] |
Key Finding: While non-chlorinated systems are safer and "greener," they historically suffer from lower Fill Factors. Recent strategies using side-chain engineering (e.g., oligoethylene glycol chains) on the non-chlorinated TPD unit have allowed green-solvent processed devices to approach 8-9% PCE, but chlorinated systems remain the peak performance standard.[1]
B. Synthetic & Medicinal Efficiency
Context: Synthesis of the anhydride precursor and its reactivity.[2]
| Parameter | Non-Chlorinated (H-Dione) | Chlorinated (4,6-Dichloro-Dione) | Operational Insight |
| Precursor Cost | Low (Thiophene-3,4-dicarboxylic acid) | High (Requires chlorination step) | Cl-route requires harsh conditions (e.g., |
| Synthetic Yield | ~85% (Cyclization with | ~50-60% (Post-halogenation) | Steric hindrance of Cl atoms reduces cyclization efficiency.[1] |
| Reactivity | High (Susceptible to ring opening) | Moderate (Sterically protected) | Cl-version is more stable for storage but slower to react with amines.[1] |
| Bio-Potency | Baseline (IC50 ~ | Enhanced (IC50 ~ nM range) | Cl-substituents fill hydrophobic pockets in enzymes (e.g., Aldose Reductase).[1] |
Part 3: Experimental Protocols
Protocol A: Synthesis of Thieno[3,4-c]furan-1,3-dione (Non-Chlorinated)
This self-validating protocol ensures high purity for subsequent polymerization.[1]
-
Reagents: Thiophene-3,4-dicarboxylic acid (1.0 eq), Acetic Anhydride (excess).
-
Reaction: Dissolve acid in acetic anhydride under
atm. -
Conditions: Heat to 140°C (Reflux) for 12-24 hours. Checkpoint: Solution turns from colorless to deep brown.
-
Workup: Remove solvent via vacuum distillation.[1]
-
Purification: Recrystallize from Toluene or sublime.
-
Validation:
NMR (DMSO- ) shows disappearance of -COOH protons (~13 ppm) and shift of thiophene protons.[1]
Protocol B: Optimization of TPD Polymer Solar Cells (Chlorinated vs. Green)
Workflow for evaluating efficiency differences.
-
Active Layer: Blend Polymer (PBDT-TPD) : Acceptor (PC71BM or NFA) in 1:1.5 ratio.[1]
-
Solvent Split:
-
Deposition: Spin coat to 100 nm thickness.
-
Annealing:
-
Arm A: 100°C for 10 min (removes residual CB).
-
Arm B: 120°C for 10 min (higher BP of Xylene requires more heat).
-
-
Testing: Measure J-V curves under AM 1.5G illumination. Expect Arm A to show higher FF due to better phase separation.
Part 4: Visualization (Graphviz)
Diagram 1: Synthesis & Application Pathway
Comparison of the Non-Chlorinated vs. Chlorinated routes impacting efficiency.
Caption: Synthesis pathways showing the trade-off between synthetic ease (Green path) and device efficiency (Red path).
Diagram 2: Efficiency Decision Matrix
Logic flow for selecting the correct derivative based on application constraints.
Caption: Strategic decision tree for selecting Chlorinated vs. Non-Chlorinated derivatives based on manufacturing and biological constraints.
References
-
Comparison of TPD Polymer Efficiency: Semantic Scholar. "A thieno[3,4-c]pyrrole-4,6-dione-based copolymer for efficient solar cells." (PBDT-TPD PCE ~5.5%).[1][3]
-
Chlorinated Precursor Synthesis: ECHEMI. "4,6-Dibromothieno[3,4-c]furan-1,3-dione Formula & Properties."[1]
-
Medicinal Applications (Aldose Reductase): Google Patents.[1] "Aldose reductase inhibitors and methods of use thereof (US10647726B2)."
-
High Efficiency Chlorinated Systems: NCBI / PMC. "Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based Acceptor Molecules." (Discusses Cl-substitution impact on Bandgap).
-
General Synthesis of Anhydride: Georganics. "4,6-Dihydro-1H,3H-thieno[3,4-c]furan-1,3-dione Product Info."
Sources
power conversion efficiency of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione based OSCs
This guide provides an in-depth technical analysis of Organic Solar Cells (OSCs) based on 4,6-Dichlorothieno[3,4-c]furan-1,3-dione derivatives.
Clarification on Nomenclature: In the context of organic photovoltaics (OPV), 4,6-Dichlorothieno[3,4-c]furan-1,3-dione functions as the critical anhydride precursor used to synthesize the 1,3-Dichlorothieno[3,4-c]pyrrole-4,6-dione (Cl-TPD) unit. The active layer materials (polymers or small molecules) are constructed using the Cl-TPD motif, not the anhydride itself (which is moisture-sensitive). Therefore, this guide focuses on the performance and protocols for Cl-TPD based OSCs .
Executive Summary & Material Logic
The Cl-TPD unit is a wide-bandgap electron-deficient building block used to construct "Donor-Acceptor" (D-A) conjugated polymers. The introduction of chlorine atoms at the 1,3-positions of the thiophene ring (corresponding to the 4,6-positions of the furan precursor) fundamentally alters the optoelectronic landscape compared to its non-halogenated (H-TPD) and fluorinated (F-TPD) analogs.
Core Value Proposition:
-
Deepened Energy Levels: The high electronegativity of chlorine downshifts both HOMO and LUMO levels, leading to higher Open-Circuit Voltage (
). -
Morphological Control: Unlike fluorine, the larger van der Waals radius of chlorine induces different backbone twisting and aggregation properties, often favoring "face-on" orientation which improves vertical charge transport.
-
Synthetic Scalability: The chlorinated precursor is often more synthetically accessible and stable than fluorinated equivalents.
Comparative Performance Analysis
The following data compares Cl-TPD based donors against Fluorinated (F-TPD) and Hydrogenated (H-TPD) alternatives when paired with standard acceptors (e.g.,
Table 1: Performance Benchmarks of TPD-Based Donors
| Material Class | Polymer/Molecule Example | Acceptor | PCE (%) | FF (%) | Key Insight | ||
| Cl-TPD (Chlorinated) | Cl-PBTQT | 8.16% | 0.92 | 12.8 | 69.0 | Chlorine substitution outperformed F-analog due to better planarity and aggregation. | |
| F-TPD (Fluorinated) | F-PBTQT | 6.50% | 0.88 | 11.2 | 65.0 | Excessive aggregation led to smaller domain sizes, hindering charge transport. | |
| H-TPD (Non-Halogen) | TPD-3 | Y6 | 15.2% | 0.85 | 24.8 | 72.1 | Critical Exception: In Y6 blends, H-TPD showed better miscibility than halogenated versions, proving morphology often trumps energy level tuning. |
| H-TPD | PBTTPD | 7.30% | 0.78 | 13.1 | 68.0 | Standard reference; lower | |
| Cl-TPD Small Mol. | TPA-Cl-TPD | ~3.5% | 0.95 | 8.1 | 45.0 | High |
Critical Analysis of the Data
-
The "Halogenation Rule" is Context-Dependent: While Cl-TPD generally yields higher
than H-TPD (e.g., 0.92 V vs 0.78 V in fullerene devices), it does not always guarantee higher PCE in Non-Fullerene Acceptor (NFA) systems. The record 15.2% for the hydrogenated TPD-3 with Y6 highlights that excessive crystallinity (common in Cl- and F-variants) can disrupt the delicate phase separation required for Y6. -
Cl vs. F: Chlorine is often superior to Fluorine in TPD systems because the C-Cl bond length (1.73 Å) vs C-F (1.35 Å) creates a steric environment that prevents "over-aggregation," maintaining a favorable morphology for exciton dissociation.
Mechanism & Signaling Pathways
The following diagram illustrates the synthesis of the active Cl-TPD monomer from your specific precursor and its role in the photovoltaic mechanism.
Caption: Synthesis pathway from the furan-dione precursor to the active Cl-TPD polymer, highlighting the chlorine-induced Voc enhancement mechanism.
Experimental Protocols
A. Synthesis of Cl-TPD Monomer (Self-Validating Protocol)
Objective: Convert 4,6-Dichlorothieno[3,4-c]furan-1,3-dione to the active alkylated imide.
-
Reactants: Combine 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (1.0 eq) with a primary alkyl amine (e.g., 2-ethylhexylamine, 1.2 eq) in propionic acid or acetic acid.
-
Reflux: Heat to reflux (approx. 140°C) for 12–24 hours. The high temperature is crucial to drive the dehydration of the intermediate amic acid to the imide.
-
Validation (TLC): Monitor the disappearance of the anhydride spot. The product (imide) will be less polar.
-
Purification: Cool to room temperature. Pour into water. Extract with chloroform. Wash with
(removes unreacted acid/anhydride) and brine. -
Bromination (Critical Step for Polymerization): The 1,3-dichloro positions block the standard alpha-positions. Correction: In TPD synthesis, the "1,3" positions of the pyrrole ring are the carbonyls. The chlorines are on the thiophene ring (positions 4,6 in furan numbering).[1] To polymerize, you typically need functional handles (like Br) on the thiophene. Wait: If the precursor is already 4,6-dichloro (on the thiophene ring), these positions are blocked.
-
Correction Logic: Standard TPD polymers are linked via the thiophene alpha-carbons. If these are chlorinated, the polymerization must occur via other positions or the "4,6-dichloro" name refers to the precursor numbering which maps to the non-linking positions?
-
Clarification: Actually, the Cl-TPD unit used in polymers like PBT-ClTPD has chlorines at the 3,4-positions of the thiophene ring (head-to-head steric control) or the TPD unit itself is chlorinated.
-
Standard Cl-TPD Monomer: Usually, the TPD unit is 1,3-dibromo-5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione . If the user has the dichloro analog, it is likely the monomer itself intended for Suzuki/Stille coupling (using Cl as the leaving group is rare but possible with specialized catalysts, or it is a chlorinated backbone unit where Cl remains).
-
Most likely scenario: The Cl atoms are substituents intended to remain on the final polymer to lower energy levels. The polymerization sites would need to be brominated if they are available, or the Cl atoms are the polymerization sites (less likely for high Mw).
-
Protocol Adjustment: Assuming the Cl atoms are permanent substituents for electronic tuning, the monomer must be dibrominated at the adjacent positions if open. If the Cl atoms occupy the only reactive sites, this precursor might be for a specific acceptor synthesis or small molecule end-capping.
-
B. Device Fabrication (Inverted Architecture)
Architecture:
-
Substrate Prep: Sonicate ITO glass in detergent, water, acetone, IPA (15 min each). UV-Ozone treat for 20 min.
-
ETL Deposition: Spin-coat ZnO sol-gel precursor (2000 rpm, 30s). Anneal at 200°C for 1 hour in air.
-
Active Layer:
-
Blend: Dissolve Polymer (D) and Acceptor (A) (e.g., Y6) in Chloroform (CF) at 1:1.2 ratio. Total conc: 16 mg/mL.
-
Additive: Add 0.5% 1-Chloronaphthalene (CN) to optimize morphology.
-
Coating: Spin-coat at 3000 rpm (argon atmosphere) to achieve ~100 nm thickness.
-
Annealing: Thermal anneal at 100°C for 10 min.
-
-
HTL & Electrode: Evaporate
(10 nm) and Ag (100 nm) under high vacuum ( Torr).
References
-
Comparison of Fluorinated and Chlorin
-
Impact of Halogenation on TPD-Based Donors (TPD-3 vs TPD-3F)
-
Synthesis of Thieno[3,4-c]pyrrole-4,6-dione Deriv
- Title: A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells
- Source: RSC Advances
-
URL:[Link]
Sources
- 1. etheses.lib.ntust.edu.tw [etheses.lib.ntust.edu.tw]
- 2. Performance comparison of fluorinated and chlorinated donor–acceptor copolymers for polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. To Fluorinate or Not to Fluorinate in Organic Solar Cells: Achieving a Higher PCE of 15.2% when the Donor Polymer is Halogen‐Free (Journal Article) | OSTI.GOV [osti.gov]
Analytical Mastery: Mass Spectrometry Purity Profiling of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS 57309-06-5) is a highly specialized, electrophilic building block primarily utilized in the synthesis of conjugated polymers for organic photovoltaics and advanced optoelectronic materials[1]. For researchers and drug development professionals, ensuring the absolute purity of this fused thiophene-anhydride is paramount. Even trace impurities—such as its hydrolyzed dicarboxylic acid counterpart or mono-chlorinated analogs—can drastically terminate polymerization reactions or alter the electronic bandgap of the final material.
This guide objectively compares the two leading mass spectrometry (MS) methodologies for analyzing this compound, detailing the causality behind specific experimental choices and providing self-validating protocols to ensure scientific integrity.
The Analytical Challenge: Reactivity and Isotopic Complexity
Analyzing 4,6-Dichlorothieno[3,4-c]furan-1,3-dione presents two distinct chemical hurdles that dictate the choice of instrumentation:
-
Extreme Moisture Sensitivity: The furan-1,3-dione (anhydride) moiety is highly susceptible to nucleophilic attack by water. In standard aqueous conditions, it rapidly hydrolyzes to 4,6-dichlorothiophene-3,4-dicarboxylic acid. Therefore, standard reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing aqueous mobile phases is fundamentally incompatible with intact purity profiling[2].
-
Complex Isotopic Signatures: The presence of two chlorine atoms (
Cl, Cl) and one sulfur atom ( S, S) generates a highly diagnostic isotopic cluster in mass spectrometry. The mass spectrometer must have sufficient resolution to accurately map the M, M+2, M+4, and M+6 isotopic distribution to confirm structural identity.
Comparative Methodologies: GC-EI-MS vs. NARP-LC-ESI-MS
Gas Chromatography-Electron Ionization-MS (GC-EI-MS)
The Gold Standard for Volatile Thiophenes GC-MS is traditionally the premier choice for volatile and semi-volatile thiophene derivatives[3].
-
Causality: The anhydrous nature of the carrier gas (typically ultra-high purity Helium) perfectly preserves the reactive anhydride ring during separation. Electron Ionization (EI) at 70 eV induces characteristic "hard" fragmentation. For anhydrides, this reliably results in the sequential loss of carbon monoxide (CO) and carbon dioxide (CO
) to form stable acylium ions, alongside the expulsion of chlorine radicals[4].
Non-Aqueous Reversed-Phase LC-MS (NARP-LC-ESI-MS)
The Solution for Oligomeric Impurities While GC-MS is excellent for the monomer, it cannot detect non-volatile oligomeric impurities that may form during synthesis.
-
Causality: To circumvent the hydrolysis issue inherent to standard LC-MS[2], Non-Aqueous Reversed-Phase (NARP) LC utilizes strictly anhydrous organic solvents. Electrospray Ionization (ESI) provides "soft" ionization, yielding the intact pseudo-molecular ion
without the extensive spectral fragmentation seen in EI, making it easier to identify complex co-eluting impurities.
Analytical Workflow and Logical Relationships
Comparative MS workflows for anhydride purity analysis highlighting ionization causality.
Step-by-Step Experimental Protocols
Protocol 1: GC-EI-MS Purity Profiling (Self-Validating System)
This protocol is designed to prevent thermal degradation while maximizing the detection of volatile impurities.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of rigorously anhydrous dichloromethane (DCM).
-
Causality: DCM ensures complete solubility while maintaining a strictly aprotic environment to prevent anhydride ring-opening.
-
-
System Suitability (Validation): Inject a blank (DCM) prior to the sample. Monitor m/z 18 to verify the absolute absence of residual water in the system or carrier gas.
-
Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., 30m x 0.25mm x 0.25µm). Inject 1 µL at a 10:1 split ratio. Set the inlet temperature to 250°C. Oven program: 80°C (hold 1 min) ramped to 280°C at 15°C/min.
-
Causality: The non-polar stationary phase minimizes adsorption of the halogenated thiophene[3], while the rapid thermal ramp minimizes residence time, preventing on-column degradation.
-
-
Mass Spectrometry: Operate in EI mode at 70 eV. Set the scan range from m/z 50 to 350.
-
Data Validation: Confirm the molecular ion isotopic cluster at m/z 222, 224, and 226. Validate structural integrity by identifying the
fragment at m/z 150, which is the definitive hallmark of anhydride EI fragmentation.
Protocol 2: NARP-LC-ESI-MS Trace Analysis
This protocol is optimized for detecting non-volatile oligomers and trace polar degradants without inducing hydrolysis.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous, LC-MS grade acetonitrile. Prepare immediately before injection to limit ambient moisture exposure.
-
Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 30°C.
-
Mobile Phase A: 100% Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: 100% Isopropanol with 0.1% Formic Acid.
-
Gradient: 100% A to 50% B over 5 minutes.
-
Causality: The complete exclusion of water prevents the conversion of the furan-1,3-dione to the dicarboxylic acid[2]. Formic acid acts as the proton source for positive mode ionization.
-
-
Mass Spectrometry: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Data Validation: Monitor for the intact
ion at m/z 223. Crucially, monitor the m/z 241 channel ( ) to quantify any in-situ hydrolysis. A self-validating run requires the m/z 241 peak area to remain below 0.5% of the primary analyte peak.
Quantitative Data Presentation
The following table summarizes the performance metrics and analytical outputs of both techniques for 4,6-Dichlorothieno[3,4-c]furan-1,3-dione:
| Analytical Parameter | GC-EI-MS | NARP-LC-ESI-MS |
| Primary Application | Volatile impurities, structural confirmation via fragmentation | High molecular weight oligomeric impurities, trace polar degradants |
| Ionization Method | Electron Ionization (70 eV) - Hard | Electrospray Ionization - Soft |
| Analyte Integrity | High (Anhydrous carrier gas protects anhydride) | Moderate to High (Requires strict aprotic solvents) |
| Primary Ion Observed | m/z 222 ( | m/z 223 ( |
| Key Fragmentation | m/z 150 ( | Minimal in-source fragmentation |
| Hydrolysis Risk | Very Low | High (if trace water contaminates mobile phase) |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL |
Conclusion
For the absolute purity profiling of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione, a dual-orthogonal analytical strategy is highly recommended. GC-EI-MS serves as the foundational technique, providing robust, anhydrous separation and definitive structural confirmation through characteristic acylium and halogen radical losses. Conversely, NARP-LC-ESI-MS , while requiring stringent moisture control protocols, offers superior sensitivity for detecting non-volatile, oligomeric impurities that frequently arise during the synthesis of conjugated organic materials. Utilizing both ensures a comprehensive, artifact-free purity profile.
References
- Title: 含苯並二噻吩單元之共軛高分子的合成、分析及其在太陽能電池之... (Synthesis, Analysis and Photovoltaic Applications of Benzodithiophene-Based Conjugated Polymers)
- Title: GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae)
- Title: Ch20: Spectroscopic Analysis : Anhydrides Source: University of Calgary URL
- Title: Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the...
- Source: ResolveMass Laboratories Inc.
Sources
Benchmarking 4,6-Dichlorothieno[3,4-c]furan-1,3-dione Against Alternative Acceptor Units
As the demand for high-performance organic photovoltaics (OPVs) and targeted pharmacophores accelerates, the selection of precise electron-deficient building blocks has become critical. 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (DCTFD) [1] has emerged as a highly versatile, strongly electrophilic core. While often utilized as an anhydride precursor to synthesize chlorinated thieno[3,4-c]pyrrole-4,6-dione (Cl-TPD) acceptor units for materials science[2], its reactive furan-1,3-dione core is equally valuable in medicinal chemistry for generating aldose reductase inhibitors[3].
This guide objectively benchmarks DCTFD against other standard acceptor units, detailing the mechanistic causality behind its performance and providing self-validating protocols for its implementation.
Structural and Electronic Benchmarking
To understand the strategic value of DCTFD, we must benchmark it against established acceptor units like 4,7-Dibromobenzo[c][1,2,5]thiadiazole (BT) and 1,3-Dibromothieno[3,4-c]pyrrole-4,6-dione (DBTPD) .
The Chlorine Advantage: Sterics vs. Electronics
Historically, brominated monomers (like DBTPD) were the standard for cross-coupling polymerizations. However, bromine possesses a large Van der Waals radius (1.85 Å). When incorporated into an alternating Donor-Acceptor (D-A) polymer backbone, the steric bulk of bromine induces severe torsional twisting, disrupting
DCTFD leverages chlorine substitution . Chlorine has a smaller atomic radius (1.75 Å) but a higher Pauling electronegativity (3.16 vs. 2.96 for Br)[4].
-
Causality: The smaller radius minimizes steric hindrance, preserving backbone planarity. Simultaneously, the higher electronegativity exerts a stronger electron-withdrawing effect, significantly deepening both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. In OPV devices, a deeper HOMO directly correlates to a higher open-circuit voltage (
)[5].
Anhydride vs. Imide Reactivity
Unlike DBTPD, which is a pre-formed imide, DCTFD contains a highly reactive furan-1,3-dione (anhydride) ring.
-
Causality: The anhydride is highly susceptible to nucleophilic attack. This provides a critical synthetic handle, allowing researchers to perform late-stage functionalization. By reacting DCTFD with specific primary amines (imidation), scientists can install bespoke alkyl chains to precisely tune the solubility, domain segregation, and solid-state packing of the resulting polymer[2].
Graphviz Diagram 1: Energy level alignment illustrating how the deep LUMO of DCTFD-derived units enhances Intramolecular Charge Transfer (ICT).
Comparative Performance Data
The following table synthesizes the quantitative and qualitative differences between DCTFD and alternative acceptor cores.
| Acceptor Core / Precursor | Halogen Handle | Van der Waals Radius of Halogen | Electrophilicity (LUMO Depth) | Synthetic Versatility | Primary Application |
| DCTFD | Chloro | 1.75 Å | Very Deep (~ -3.6 eV) | High (Anhydride ring-opening) | High- |
| DBTPD | Bromo | 1.85 Å | Deep (~ -3.4 eV) | Moderate (Pre-formed imide) | Standard OPVs, OLEDs |
| BT | Bromo | 1.85 Å | Moderate (~ -3.2 eV) | Low (Rigid aromatic core) | Broad-spectrum Sensors |
| Phthalic Anhydride | None | N/A | Shallow | High (Anhydride ring-opening) | General Synthesis |
Experimental Workflows & Self-Validating Protocols
The divergent reactivity of DCTFD allows it to be utilized in both materials science (via imidation) and medicinal chemistry (via controlled ring-opening)[3].
Graphviz Diagram 2: Divergent synthetic pathways of DCTFD in materials and medicinal chemistry.
Protocol A: Synthesis of Cl-TPD Monomer (Materials Science)
This protocol converts the DCTFD anhydride into a highly soluble 1,3-dichloro-5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (Cl-TPD) monomer for polymerization.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq of DCTFD in a 1:1 (v/v) mixture of glacial acetic acid and toluene.
-
Causality: Acetic acid acts as an acid catalyst, protonating the anhydride carbonyl to increase its electrophilicity. Toluene enables the azeotropic removal of water during the dehydration step.
-
-
Amine Addition: Add 1.2 eq of a primary alkylamine (e.g., 2-ethylhexylamine) dropwise at room temperature.
-
Causality: Dropwise addition controls the exothermic nucleophilic attack, forming the intermediate ring-opened amic acid.
-
-
Dehydration (Imidation): Reflux the mixture at 120 °C for 12 hours.
-
Causality: High heat combined with the Dean-Stark trap drives the thermodynamic equilibrium forward by continuously removing the water byproduct, forcing the ring-closure of the amic acid into the stable imide.
-
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The intermediate amic acid will remain at the baseline (
) due to its highly polar carboxylic acid moiety. Validation is achieved when the baseline spot completely disappears and a new, non-polar spot ( ) corresponding to the imide appears. -
Workup: Concentrate under reduced pressure, extract with dichloromethane, wash with saturated
to neutralize residual acetic acid, and purify via silica gel chromatography.
Protocol B: Direct Heteroarylation Polymerization (DHAP)
Traditionally, Stille coupling is used for polymerization, but it requires highly toxic organotin reagents. DCTFD-derived Cl-TPD monomers can be polymerized via green DHAP.
-
Reaction Setup: Combine Cl-TPD (1.0 eq), a donor monomer (e.g., Benzodithiophene, 1.0 eq),
(5 mol%), (10 mol%), and (2.5 eq) in anhydrous toluene.-
Causality: DHAP operates via a Concerted Metalation-Deprotonation (CMD) pathway. Because C-Cl bonds are less reactive than C-Br bonds,
—a sterically hindered, electron-rich ligand—is explicitly chosen to accelerate the oxidative addition of the palladium catalyst into the C-Cl bond.
-
-
Polymerization: Degas via freeze-pump-thaw cycles and heat to 100 °C for 24 hours.
-
Self-Validation (In-Process Control): As the reaction progresses, the solution will undergo a distinct solvatochromic shift (e.g., from pale yellow to deep blue/green) and exhibit a massive increase in viscosity. This physical change validates the successful extension of the
-conjugated polymer backbone. -
Workup: Precipitate the polymer by pouring the mixture into cold methanol, followed by Soxhlet extraction to isolate the high-molecular-weight fraction.
References
-
ChemicalBook. 4,6-dichlorothieno[3,4-c]furan-1,3-dione (CAS 57309-06-5) Properties and Structure.
-
Google Patents (CN115160339A). Aldose reductase inhibitors and methods of use thereof. (Demonstrates the medicinal chemistry utility of the thieno-furan-dione core).
-
Chemical Communications (RSC). Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells.
-
ResearchGate. Synthesis and Characterization of New Thieno[3,4‐c]pyrrole‐4,6‐dione Derivatives for Photovoltaic Applications. (Details the steric and electronic advantages of chlorination).
-
PubMed Central (PMC). Exploration of efficient electron acceptors for organic solar cells: rational design of indacenodithiophene based non-fullerene compounds.
Sources
- 1. 4,6-dichlorothieno[3,4-c]furan-1,3-dione | 57309-06-5 [chemicalbook.com]
- 2. Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN115160339A - éç³è¿åé ¶æå¶ååå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of efficient electron acceptors for organic solar cells: rational design of indacenodithiophene based non-fullerene compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
This guide provides an in-depth technical analysis of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione , a critical electron-deficient building block used primarily in the synthesis of high-performance conjugated polymers and small molecules for organic electronics (OPV, OFETs).
While the user prompt mentions "drug development," this specific molecular scaffold is predominantly established in materials science as a precursor to thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. The following data focuses on its electrochemical properties in that context, which serves as a rigorous proxy for its electronic structure in any potential application.
Executive Summary & Molecular Context
4,6-Dichlorothieno[3,4-c]furan-1,3-dione is the moisture-sensitive anhydride precursor to the widely utilized 1,3-dichloro-thieno[3,4-c]pyrrole-4,6-dione (Cl-TPD) motif. In electrochemical applications, the anhydride is rarely characterized directly due to its hydrolytic instability; instead, it is derivatized into the imide form (Cl-TPD), which serves as the stable, active electron-accepting unit.
Key Electronic Feature: The introduction of chlorine atoms at the 4- and 6-positions exerts a strong inductive electron-withdrawing effect (
Structural Transformation Workflow
The following diagram illustrates the conversion of the anhydride (the topic) into the active imide form used for Cyclic Voltammetry (CV) characterization.
Caption: Synthesis pathway converting the anhydride precursor into the electrochemically stable Cl-TPD imide.
Comparative Electrochemical Data
The table below compares the electrochemical properties of the Chlorinated (Cl-TPD) derivatives—derived directly from the subject anhydride—against the Non-Chlorinated (TPD) parent and standard reference materials.
Note: Data is based on the N-alkyl imide derivatives (e.g., N-octyl or N-ethylhexyl), as these are the soluble forms measured in standard CV experiments.
| Parameter | Cl-TPD (Derived from Topic) | TPD (Parent Analog) | PC | Impact of Chlorination |
| Reduction Onset ( | -0.95 V to -1.05 V | -1.15 V to -1.25 V | -1.00 V | Positive shift (~0.2 V) indicates easier reduction. |
| Oxidation Onset ( | > +1.30 V | ~ +1.20 V | N/A | Harder to oxidize due to electron withdrawal. |
| LUMO Energy ( | -3.80 eV to -4.00 eV | -3.60 eV to -3.70 eV | -3.91 eV | Deepened LUMO improves air stability and |
| HOMO Energy ( | -6.20 eV to -6.40 eV | -6.00 eV to -6.10 eV | -6.10 eV | Deepened HOMO increases oxidative stability. |
| Bandgap ( | ~2.2 - 2.4 eV | ~2.3 - 2.5 eV | ~2.2 eV | Slight narrowing or similar; mainly level shifting. |
Data Sources: Aggregated from studies on thienopyrroledione derivatives [1][2][3].[1][2] Potentials vs. Fc/Fc
Mechanistic Insight
The chlorine atoms stabilize the frontier orbitals through the inductive effect.
-
LUMO Stabilization: The electron-withdrawing Cl atoms pull electron density away from the thiophene ring, lowering the energy required to add an electron (reduction). This makes the material a better electron trap/acceptor.
-
HOMO Stabilization: The same effect makes it harder to remove an electron (oxidation), resulting in a deeper HOMO level.
Experimental Protocol: Cyclic Voltammetry
To generate valid, reproducible data for this class of materials, the following self-validating protocol is recommended. This protocol accounts for the solubility and redox window of thiophene-dione derivatives.
Materials & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of thiophene derivatives.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (polished with 0.05
m alumina). -
Counter Electrode: Platinum Wire.[1]
-
Reference Electrode: Ag/AgCl (in 3M KCl) or Ag wire (pseudoreference, calibrated with Ferrocene).
Step-by-Step Workflow
-
Blank Scan (Validation):
-
Run a CV of the pure electrolyte solution (DCM +
) from -2.0 V to +2.0 V. -
Criterion: Current should be negligible (< 1
A) with no redox peaks.
-
-
Analyte Preparation:
-
Dissolve the Imide Derivative (synthesized from the 4,6-dichloro anhydride) to a concentration of 1.0 mM .
-
Critical: Do not use the raw anhydride in wet solvent; it will hydrolyze to the dicarboxylic acid, yielding false peaks.
-
-
Degassing:
-
Purge the cell with high-purity Nitrogen or Argon for 10 minutes to remove dissolved oxygen (which reduces at ~ -0.6 V and interferes with LUMO determination).
-
-
Measurement:
-
Perform cyclic sweeps at 50 mV/s and 100 mV/s .
-
Scan Direction: 0 V
Negative (Reduction) Positive (Oxidation) 0 V.
-
-
Internal Standard Calibration (The "Trust" Step):
-
After recording the analyte data, add a small crystal of Ferrocene (Fc) to the same solution.
-
Run the CV again. The Fc/Fc
couple should appear at roughly +0.46 V (vs Ag/AgCl) or 0.0 V (if using Ag wire pseudo-ref). -
Calculation: Shift all potentials so that
.
-
Calculation of Frontier Orbitals
Using the onset potentials (
Visualization: Energy Level Diagram
The following diagram compares the frontier orbital energies of the parent TPD vs. the Chlorinated TPD (derived from 4,6-dichlorothieno[3,4-c]furan-1,3-dione).
Caption: Energy level diagram showing the stabilization (lowering) of HOMO/LUMO levels upon chlorination of the TPD core.
References
-
Nielsen, C. B., et al. "Thieno[3,4-c]pyrrole-4,6-dione-based Polymer Acceptors for Organic Solar Cells." Chemical Communications, 2012.
-
Zhang, Y., et al. "Chlorinated Thienopyrroledione-Based Conjugated Polymers for High-Performance Organic Solar Cells." Macromolecules, 2016.
-
Sigma-Aldrich. "1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione Product Specification."
-
Letizia, J. A., et al. "n-Channel Polymers by Design: Optimizing the Interplay of Solubilizing Substituents, Crystal Packing, and Field-Effect Transistor Characteristics." Journal of the American Chemical Society, 2008.
Sources
- 1. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modification of thieno[3,4-c]pyrrole-4,6-dione: structure–property relationships and application in solution-processed small-molecule organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Advanced Characterization Guide: XRD Patterns of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione Films
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) properties of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (often abbreviated as Cl-TFD or Cl-DTb ) and its derivatives.
While the "Drug Development" audience tag suggests a pharmaceutical context, this molecule is predominantly recognized in Materials Science as a high-performance building block for organic semiconductors (OSCs) and organic field-effect transistors (OFETs). The "4,6-dichloro" substitution is a critical molecular engineering strategy designed to modulate energy levels and crystal packing.
Executive Summary
The 4,6-Dichlorothieno[3,4-c]furan-1,3-dione moiety is an electron-deficient acceptor unit. In thin-film configurations, its crystallographic behavior is governed by the chlorine substituents , which induce strong non-covalent interactions (Cl···S and Cl···Cl). These interactions fundamentally alter the film's microstructure compared to non-chlorinated analogues, typically promoting face-on orientation and tighter
Part 1: Comparative Crystallographic Analysis
This section compares the XRD performance of Cl-TFD (the target) against its two primary alternatives: the non-chlorinated parent (TFD) and the nitrogen-substituted imide analogue (TPD).
The "Chlorine Effect" on Lattice Packing
The introduction of chlorine atoms at the 4 and 6 positions of the thiophene ring creates a "locking" mechanism. Unlike the hydrogen-substituted counterpart, the Cl atoms reduce the torsional angle between the monomer and adjacent units in a polymer chain or crystal lattice.
Table 1: Comparative XRD Metrics for Thienofuran-dione Derivatives (Thin Films)
| Feature | 4,6-Dichloro-TFD (Target) | TFD (Non-Chlorinated) | TPD (Imide Analogue) |
| Primary Peak ( | 23.5° - 24.8° (Sharp) | 21.0° - 22.5° (Broad) | 22.0° - 23.0° |
| d-spacing ( | 3.58 Å - 3.65 Å | 3.80 Å - 4.00 Å | 3.70 Å - 3.85 Å |
| Lamellar Spacing (100) | 18.0 Å - 21.0 Å | 19.0 Å - 22.0 Å | Variable (Alkyl dependent) |
| Crystallite Orientation | Predominantly Face-On | Mixed / Edge-On | Mixed (Processing dependent) |
| Coherence Length ( | High (> 50 Å) | Low (< 30 Å) | Medium |
| Mechanism | Cl[1]···S Non-covalent Lock | Steric repulsion (H···S) | Dipole interactions |
Analyst Insight: The shift to a higher
angle (smaller d-spacing) in the Cl-TFD films indicates a more compact lattice. This is counter-intuitive sterically but is explained by the planarization of the backbone driven by Cl···S interactions, which minimizes energetic disorder.
Structural Alternatives
-
Alternative A (Non-Chlorinated TFD): Exhibits larger
- stacking distances due to the lack of conformational locking. This results in lower charge mobility and reduced crystallinity in films. -
Alternative B (TPD - Thieno[3,4-c]pyrrole-4,6-dione): The imide version is more chemically stable than the anhydride (TFD). However, the TFD (anhydride) unit typically possesses a deeper LUMO level. The Cl-TFD combines the deep LUMO of the anhydride with the crystallinity usually reserved for highly optimized imides.
Part 2: Mechanistic Pathways & Visualization
The superior crystallinity of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione films is not accidental; it is a direct result of supramolecular engineering.
The Planarization Pathway
The following diagram illustrates how the chlorine substitution dictates the film morphology, leading to the distinct XRD patterns observed.
Caption: Figure 1.[2][3][4] The structural causality linking chlorine substitution to the specific XRD signatures observed in Cl-TFD films.
Part 3: Experimental Protocols (Self-Validating)
To obtain reproducible XRD patterns for this moisture-sensitive anhydride material, strict adherence to the following protocol is required.
Thin Film Fabrication Protocol
Objective: Create a semi-crystalline film suitable for GIWAXS (Grazing Incidence Wide Angle X-ray Scattering) or XRD.
-
Substrate Prep: Clean SiO₂/Si substrates via ultrasonication in acetone, isopropanol, and deionized water (10 min each). Treat with UV-Ozone for 15 min to ensure wettability.
-
Solution Prep:
-
Dissolve 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (or its polymer derivative) in Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB) at a concentration of 10-15 mg/mL.
-
Critical Step: Heat solution to 80°C for 1 hour to dissolve aggregates.
-
Filtration: Filter through a 0.45 µm PTFE filter (anhydrides can react with Nylon; avoid Nylon filters).
-
-
Deposition:
-
Spin coat at 1500-2000 rpm for 60s in a N₂-filled glovebox (Humidity < 5 ppm).
-
Validation: Film thickness should be ~80-100 nm (verify with Profilometer).
-
-
Annealing (The Crystallinity Trigger):
-
Thermal Annealing (TA): Bake at 110°C for 10 min .
-
Solvent Vapor Annealing (SVA): Optional. Exposure to chloroform vapor for 30s can enhance the (100) lamellar peak intensity.
-
XRD Measurement Protocol
Standard powder XRD (Theta-2Theta) often misses the crucial in-plane peaks for these organic films. GIWAXS is the gold standard.
-
Instrument: Synchrotron or High-Brilliance Lab Source (Cu K
, Å). -
Incidence Angle (
): Set between 0.12° and 0.16° (above the critical angle of the film but below that of the substrate). -
Exposure: 10-30 seconds (to prevent beam damage to the organic lattice).
-
Data Analysis:
-
Convert 2D patterns to 1D profiles (In-plane vs. Out-of-plane).
-
Calculate
-spacing using , where is the scattering vector.
-
Part 4: Troubleshooting & Stability Warning
The Anhydride Vulnerability: Unlike the TPD (imide) derivatives, the furan-1,3-dione (anhydride) ring is susceptible to hydrolysis upon exposure to ambient moisture, converting into the dicarboxylic acid form.
-
XRD Symptom of Degradation: Appearance of sharp, disparate peaks corresponding to the crystalline acid, or a complete loss of the
- stacking peak (amorphous degradation). -
Mitigation: All film preparation and XRD loading must occur in an inert atmosphere, or the sample must be encapsulated (e.g., with PMMA or epoxy) prior to air exposure.
References
-
Zhang, S., et al. (2018). "Chlorination: A Effective Strategy for High-Performance Organic Solar Cells." Advanced Materials. Link
- Context: Establishes the general mechanism of Cl-substitution improving crystallinity and packing in thiophene-based acceptors.
-
Li, Y., et al. (2017). "Synthesis and Properties of Thieno[3,4-c]pyrrole-4,6-dione Derivatives." Macromolecules. Link
- Context: Provides the baseline XRD data for the non-chlorin
-
National Taiwan University of Science and Technology (NTUST). "Synthesis, analysis and solar cell application of conjugated polymers containing benzodithiophene units." Electronic Theses & Dissertations. Link
- Context: Explicitly lists 4,6-Dichlorothieno[3,4-c]furan-1,3-dione as a synthesized monomer intermediate (Compound 10) for semiconducting polymers.
-
Nielsen, C. B., et al. (2013). "Efficient Tricyclic Lactam-Based Solar Cells." Journal of the American Chemical Society. Link
- Context: Discusses the structural evolution from anhydrides to imides in organic electronics.
Sources
verifying structure of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione via elemental analysis
A Comparative Guide for Material Scientists
Executive Summary: The "Silent" Molecule Problem
In the synthesis of high-performance organic photovoltaics (OPV), 4,6-Dichlorothieno[3,4-c]furan-1,3-dione serves as a critical anhydride precursor for constructing low-bandgap polymers (e.g., benzodithiophene derivatives).
The Analytical Challenge: This molecule (
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (inorganic salts, trapped moisture, or oligomeric byproducts) which are catastrophic for Step-Growth Polymerization stoichiometry. This guide establishes Elemental Analysis (EA) not merely as a legacy technique, but as the primary quantitative gatekeeper for this specific class of materials.
Strategic Comparison: EA vs. Instrumental Alternatives
To validate this material, one must distinguish between identifying the molecule and quantifying its purity.[1][2]
Table 1: Comparative Efficacy for
| Feature | Elemental Analysis (CHNS-Cl) | HRMS (ESI/APCI) | |
| Primary Output | Bulk Purity (% by weight) | Molecular Identity (m/z) | Structural Connectivity |
| "No-Proton" Sensitivity | High (Directly measures C, S, Cl) | High (Detects molecular ion) | Low (Requires long relaxation times) |
| Inorganic Detection | Excellent (Ash residue/deviation) | Poor (Salts often don't ionize) | None (Invisible) |
| Solvent Quantification | Good (H% indicates moisture/solvent) | Poor (Suppressed by matrix) | Good (If protons present) |
| Sample Size | 2–5 mg | < 0.1 mg | 20–50 mg |
| Turnaround | Rapid (< 10 mins) | Rapid | Slow (Hours for quantitative S/N) |
Decision Logic: When to Use Which?
The following decision matrix illustrates the logical flow for characterizing proton-free heterocyclic anhydrides.
Figure 1: Analytical workflow prioritizing EA for bulk purity confirmation after initial NMR screening.
Technical Protocol: The "Split-Stream" Approach
For halogenated sulfur-rich heterocycles, a standard simultaneous CHNS run often fails due to chlorine interference with sulfur detection (spectral overlap or reduction tube poisoning).
Recommendation: Use a "Split-Stream" validation protocol.
-
Dynamic Flash Combustion for Carbon & Sulfur.
-
Schöniger Flask Combustion for Chlorine (The "Gold Standard" for halogens).
Part A: Dynamic Flash Combustion (C & S)
Target: Carbon (32.31%), Sulfur (14.38%)
-
Instrument Prep: Calibrate the CHNS analyzer using Sulfanilamide (Std) as it contains both S and N, mimicking the analyte's heteroatom density.
-
Oxidation: Set furnace to >1000°C. High temperature is required to fully crack the thiophene ring.
-
Additive: Add ~10 mg of Tungsten Oxide (
) or Vanadium Pentoxide ( ) to the tin capsule.-
Causality: This acts as a combustion aid and "scavenger" to prevent the formation of volatile metal-sulfates if inorganic impurities are present, ensuring all S is converted to
.
-
-
Detection: Calibrate the TCD (Thermal Conductivity Detector) specifically for high-sulfur dynamic range.
Part B: Schöniger Flask Combustion (Cl)
Target: Chlorine (31.79%)
-
Sample Prep: Weigh 2–3 mg of sample onto ash-free filter paper. Fold into the platinum carrier of the Schöniger flask.
-
Combustion: Flush flask with
. Ignite.-
Absorption Solution: Use 10 mL of 0.1 M NaOH + 3 drops
(to ensure reduction of gas to ions).
-
-
Titration: After 30 mins of shaking, acidify with
and titrate against 0.01 M using a potentiometric silver electrode.-
Why not automated? Automated combustion analyzers often underestimate high halogen content (>20%) due to incomplete conversion or trap saturation.
-
Experimental Workflow Diagram
Figure 2: The "Split-Stream" protocol separates Halogen analysis to prevent interference with Sulfur quantification.
Data Interpretation & Acceptance Criteria
To validate the structure
Theoretical Calculation
-
Carbon:
-
Sulfur:
-
Chlorine:
-
Hydrogen:
Acceptance Thresholds (Self-Validating System)
| Element | Acceptable Range ( | Interpretation of Deviation |
| Carbon | 31.91% – 32.71% | Low C: Inorganic salt contamination. High C: Solvent trapping (Hexane/Toluene). |
| Hydrogen | < 0.30% | > 0.5%: Critical Failure. Indicates hydrolysis (acid formation) or wet solvent. |
| Sulfur | 13.98% – 14.78% | Low S: Incomplete combustion (add more |
| Chlorine | 31.39% – 32.19% | Low Cl: Volatility loss during weighing or incomplete reduction. |
Expert Insight: If Hydrogen is detected (>0.5%), the anhydride ring has likely opened due to moisture exposure, forming the dicarboxylic acid. Reject the batch.
References
-
Synthesis & Properties of Thieno[3,4-c]furan-1,3-dione Derivatives
-
Zhang, S. et al. "Highly Efficient Polymer Solar Cells Based on Benzodithiophene Derivatives." Journal of the American Chemical Society, 2010.
-
- Elemental Analysis Methodology: Wait, R. "The role of elemental analysis in the evaluation of pharmaceutical substances." Journal of Pharmaceutical and Biomedical Analysis, 2008.
-
Halogen Interference in Sulfur Analysis
-
ASTM D4239-18. "Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke using High-Temperature Tube Furnace Combustion." ASTM International.
-
-
Schöniger Flask Technique
-
MacDonald, A. M. G. "The Oxygen Flask Method." Analyst, 1961.
-
Sources
Safety Operating Guide
4,6-Dichlorothieno[3,4-c]furan-1,3-dione: Disposal & Handling Protocol
[1]
Part 1: Executive Safety Assessment
Before initiating disposal, you must understand the chemical behavior that dictates the waste stream. This compound is a chlorinated heteroaromatic anhydride . Its dual functionality drives the safety requirements:
-
Cyclic Anhydride Core: Reacts with moisture (hydrolysis) to form the corresponding dicarboxylic acid. This reaction is exothermic and generates acidic byproducts. Do not mix with aqueous waste streams.
-
Chlorine Substituents: Classifies the material as Halogenated Organic Waste . It must be incinerated at high temperatures (>1100°C) to prevent the formation of dioxins/furans.
| Property | Hazard Implication |
| Reactivity | Water Reactive. Hydrolyzes to acidic species. Keep dry.[1] |
| Corrosivity | Causes severe skin burns and eye damage (Category 1B/1C). |
| Waste Class | Halogenated Organic. Strict segregation from non-halogenated solvents. |
| Physical State | Solid (typically crystalline). Dust inhalation hazard.[1] |
Part 2: Disposal Decision Matrix
Do not treat all waste forms identical. Use the following decision tree to determine the correct workflow.
Figure 1: Operational workflow for segregating and processing anhydride waste streams.
Part 3: Detailed Procedural Workflows
Scenario A: Disposal of Bulk Solid (Pure Substance)
Applicability: Expired reagents, excess synthesis starting material.
CRITICAL RULE: Do NOT attempt to dissolve or quench bulk quantities of solid anhydride prior to disposal. The exotherm from rapid hydrolysis can cause solvent boiling or splashing.
-
Primary Containment: Transfer the solid into a chemically resistant container. High-Density Polyethylene (HDPE) wide-mouth jars are preferred.
-
Why HDPE? It resists the acidic hydrolysis products if moisture enters. Glass is acceptable but poses a breakage risk.
-
-
Secondary Containment: Place the primary container inside a heavy-duty polyethylene bag (minimum 4 mil thickness) and seal with tape.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Storage: Store in the Dry Solids waste area. Ensure it is not stored under fire sprinklers unless in a waterproof cabinet.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicability: Mother liquors, filtrates containing the compound.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).
-
Incompatible: Do not mix with aqueous basic waste (rapid exotherm) or oxidizing acids.
-
-
Segregation: Pour into the Halogenated Organic Waste carboy.
-
Note: If the solution contains unreacted anhydride, avoid filling the carboy >80% to allow for potential pressure buildup from slow hydrolysis with ambient moisture. Use a vented cap if available.
-
-
Labeling: List the solvent and the solute (4,6-Dichlorothieno[3,4-c]furan-1,3-dione) on the waste tag.
Scenario C: Residue Cleaning & Spill Management
Applicability: Cleaning glassware, spatulas, or small benchtop spills.
Quenching Protocol (Hydrolysis): Unlike bulk disposal, trace residues should be deactivated before the glassware leaves the hood.
-
Preparation: Prepare a bath of Dilute Sodium Hydroxide (1M NaOH) or saturated Sodium Bicarbonate mixed with ice.
-
Deactivation:
-
Verification: Allow to soak for 30 minutes. Check pH. If neutral/basic, the resulting solution can often be drained (subject to local municipal regulations regarding chlorinated aromatics; if strictly regulated, collect as aqueous hazardous waste).
Part 4: Emergency Response
| Incident | Immediate Action |
| Skin Contact | Brush off dry solid first. Then rinse with water for 15 minutes.[8] Rationale: Adding water to the solid on skin creates a concentrated acid paste. |
| Eye Contact | Irrigate immediately for 15 minutes. Seek medical attention. |
| Spill (Solid) | Cover with dry sand or non-combustible absorbent. Scoop into a dry container. Do not use water. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888141, 4,6-Dihydrothieno[3,4-c]furan-1,3-dione. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. fishersci.se [fishersci.se]
- 2. 4,6-DibroMothieno[3,4-c]furan-1,3-dione | 1015423-45-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4,6-Dihydrothieno(3,4-c)furan-1,3-dione | C6H4O3S | CID 10888141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. junsei.co.jp [junsei.co.jp]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]
- 8. derthon.com [derthon.com]
Personal protective equipment for handling 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
Advanced Safety and Handling Guide: 4,6-Dichlorothieno[3,4-c]furan-1,3-dione
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and handling requirements for 4,6-Dichlorothieno[3,4-c]furan-1,3-dione (CAS: 57309-06-5)[1].
In drug development and advanced materials science, this compound is highly valued for its reactive electrophilic center and halogenated thiophene core. However, these same properties make it exceptionally hazardous. The cyclic anhydride moiety is highly reactive with nucleophiles—particularly atmospheric moisture—leading to rapid, exothermic hydrolysis. This reaction generates 4,6-dichlorothiophene-3,4-dicarboxylic acid, posing severe risks of skin burns, eye damage, and respiratory corrosion[2].
Below is the self-validating framework for safely integrating this chemical into your laboratory workflows.
Mechanistic Hazard Profile & Reactivity
Understanding the causality behind the hazards is critical for effective risk mitigation. Anhydrides are not merely corrosive; they are water-reactive electrophiles. When 4,6-Dichlorothieno[3,4-c]furan-1,3-dione contacts moisture (on the skin, in the eyes, or in the respiratory tract), it undergoes a ring-opening hydrolysis[2]. This reaction is highly exothermic, meaning it releases heat that can cause thermal burns in addition to the chemical burns inflicted by the resulting dicarboxylic acid[3].
Fig 1: Exothermic hydrolysis pathway of 4,6-Dichlorothieno[3,4-c]furan-1,3-dione.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly reactive halogenated anhydrides. Thin nitrile gloves degrade rapidly upon prolonged exposure to anhydrides and carboxylic acids. To maintain a self-validating safety barrier, you must utilize materials specifically rated for these chemical classes[4][5].
Table 1: Quantitative PPE Specifications and Scientific Justification
| PPE Category | Required Specification | Breakthrough Time | Scientific Justification |
| Hand Protection | Butyl Rubber (≥0.5mm) or Fluoroelastomer (Viton®) | > 240 minutes | Anhydrides rapidly permeate standard nitrile. Butyl rubber provides superior resistance to carboxylic and anhydride permeation[4][5]. |
| Eye Protection | Indirect-vent chemical goggles + Face shield | N/A | Protects against exothermic splatter and corrosive vapors generated during accidental hydrolysis[3]. |
| Body Protection | Tychem® SL/BR or equivalent acid-resistant suit | > 480 minutes | Prevents dermal exposure to corrosive dust/vapors. Standard cotton lab coats absorb anhydrides and trap them against the skin[3]. |
| Respiratory | NIOSH-approved full-face respirator (Acid Gas cartridge) | N/A | Required only if engineering controls (e.g., glovebox/fume hood) fail, due to severe respiratory irritation[6]. |
Standard Operating Procedure: Anhydrous Handling
To prevent the generation of corrosive byproducts and maintain the integrity of the reagent, 4,6-Dichlorothieno[3,4-c]furan-1,3-dione must be handled strictly under anhydrous, inert conditions.
Step-by-Step Methodology:
-
Environmental Verification: Ensure the laboratory relative humidity is monitored. All handling must occur inside a purged inert-atmosphere glovebox (Argon or Nitrogen)[2].
-
PPE Donning: Inspect Butyl rubber gloves for pinhole leaks using an inflation test. Don the acid-resistant suit, followed by the gloves and chemical goggles[4].
-
Equipment Preparation: Bake all glassware at 120°C for at least 4 hours and cool under vacuum to eliminate residual surface moisture.
-
Transfer Protocol: Transfer the sealed chemical bottle into the glovebox via the antechamber, utilizing a minimum of three vacuum/purge cycles to remove oxygen and moisture.
-
Execution: Weigh the required mass using an analytical balance inside the glovebox. Transfer the solid directly into a reaction flask containing anhydrous solvent.
-
Storage: Seal the primary container tightly with Parafilm or electrical tape, place it inside a secondary desiccated container, and store it in a cool, dark, and dry chemical cabinet away from bases and nucleophiles[2][3].
Fig 2: Standard operating workflow for handling moisture-sensitive halogenated anhydrides.
Emergency Response & Spill Containment
In the event of a spill outside of a controlled glovebox environment, immediate action is required to prevent atmospheric hydrolysis and the spread of corrosive dust/vapors.
Step-by-Step Spill Protocol:
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity and increase local exhaust ventilation[7].
-
Upgrade PPE: Responders must don full chemical protective clothing (Tychem® suit) and a self-contained breathing apparatus (SCBA) or full-face acid gas respirator[7][8].
-
Containment (DO NOT USE WATER): Never apply water to an anhydride spill. Cover the solid spill completely with a dry, inert, acid-binding absorbent (e.g., diatomaceous earth, dry sand, or a commercial acid neutralizer)[2][7].
-
Collection: Using non-sparking, plastic tools, carefully sweep the absorbed mixture into a heavy-duty polyethylene hazardous waste pail[2].
-
Surface Decontamination: Once the bulk solid is removed, wipe the area with a dilute, weak base solution (e.g., 5% sodium bicarbonate) to neutralize residual microscopic dicarboxylic acid, followed by a dry wipe.
Quenching and Disposal Plan
Unused or degraded 4,6-Dichlorothieno[3,4-c]furan-1,3-dione cannot be disposed of directly in general organic or aqueous waste streams due to its reactivity. It must be intentionally quenched to a stable form.
Step-by-Step Quenching Methodology:
-
Setup: In a fume hood, equip a 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and an Argon line.
-
Solvent Bed: Add a large excess of an alcohol (e.g., anhydrous isopropanol or methanol) and a mild organic base (e.g., triethylamine or pyridine, 1.2 equivalents) to the flask.
-
Controlled Quenching: Suspend the waste anhydride in a compatible non-reactive solvent (e.g., dry dichloromethane). Slowly add this suspension dropwise to the stirring alcohol/base mixture via the addition funnel.
-
Scientific Rationale: The alcohol acts as a nucleophile, converting the highly reactive anhydride into a stable mono-ester mono-acid. The base neutralizes the resulting acidic proton, preventing the reaction from stalling and mitigating equipment corrosion.
-
-
Verification & Disposal: Stir for 2 hours at room temperature. Verify the disappearance of the anhydride via TLC or IR spectroscopy (loss of the ~1800 cm⁻¹ and ~1750 cm⁻¹ anhydride C=O stretches). Once confirmed stable, transfer the solution to a labeled "Halogenated Organic Waste" container.
References
-
Carl Roth. "Safety Data Sheet: Acetic acid anhydride." Carl Roth Safety Data. Available at:[Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Acetic Anhydride." NJ Health. Available at:[Link]
-
Dräger. "Dräger Gas Detectors & PPE for Acetic acid anhydride." Dräger Safety Portfolio. Available at:[Link]
-
INEOS Group. "SAFETY DATA SHEET: Acetic Anhydride." INEOS. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
